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Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methyl-5-(phenylethynyl)pyridin-2-amine

The following technical guide details the chemical structure, synthesis, and pharmacological context of 3-Methyl-5-(phenylethynyl)pyridin-2-amine . This compound represents a specific structural modification of the "phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological context of 3-Methyl-5-(phenylethynyl)pyridin-2-amine .

This compound represents a specific structural modification of the "phenylethynylpyridine" (PEP) scaffold, a privileged pharmacophore in neuroscience, particularly known for negative allosteric modulation (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Chemical Identity & Structural Analysis[1][2]

This molecule is a trisubstituted pyridine derivative characterized by a rigid acetylene linker connecting a pyridine core to a distal phenyl ring. It is a structural analog of the well-known mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine), distinguished by the addition of an exocyclic amino group at the C2 position and a regioisomeric shift of the methyl and phenylethynyl substituents.

Physicochemical Profile[3][4][5][6][7][8][9]
PropertyValue / Description
IUPAC Name 3-Methyl-5-(2-phenylethynyl)pyridin-2-amine
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Core Scaffold 2-Aminopyridine
Linker Internal Alkyne (-C≡C-)
Key Substituents C2-Amino (-NH₂), C3-Methyl (-CH₃), C5-Phenylethynyl
Predicted LogP ~2.8 – 3.2 (Lipophilic, CNS penetrant)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 2 (Pyridine N, Amino N)
Structural Logic & Pharmacophore

The 2-aminopyridine motif serves two critical functions in this scaffold:

  • Solubility Handle: Unlike the highly lipophilic MPEP, the primary amine introduces polarity and hydrogen-bond donor capability, potentially improving aqueous solubility and metabolic stability.

  • Synthetic Versatility: The C2-amine is a reactive handle for further derivatization (e.g., conversion to halides via Sandmeyer reaction or amide coupling) to probe the mGluR5 allosteric binding pocket.

Synthetic Pathway: The Sonogashira Protocol[12][13]

The most robust route to 3-Methyl-5-(phenylethynyl)pyridin-2-amine is the Sonogashira cross-coupling of a 5-halopyridine precursor with phenylacetylene.

Retrosynthetic Analysis
  • Target: 3-Methyl-5-(phenylethynyl)pyridin-2-amine

  • Disconnection: C(sp²)–C(sp) bond at the pyridine C5 position.

  • Precursors: 2-Amino-5-bromo-3-methylpyridine + Phenylacetylene.

Experimental Protocol

Objective: Synthesis via Pd/Cu-catalyzed cross-coupling.

Reagents:

  • Substrate: 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step Methodology:

  • System Preparation (Critical): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry argon or nitrogen. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.

  • Solvent Degassing: Sparge the anhydrous DMF with argon for 30 minutes prior to use to remove dissolved oxygen.

  • Charge Reagents: Under positive argon pressure, add 2-Amino-5-bromo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Addition: Add the degassed DMF via syringe, followed by Et₃N. Finally, add phenylacetylene dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc). The starting bromide is less polar than the product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic cascade driving the formation of the target molecule.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-C≡C-Ph) OxAdd->TransMet + Cu-Acetylide - CuBr RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-Methyl-5-(phenylethynyl) pyridin-2-amine RedElim->Product Target Molecule Substrate 2-Amino-5-bromo- 3-methylpyridine Substrate->OxAdd Alkyne Phenylacetylene CopperCycle Cu(I) Cycle (Formation of Cu-Acetylide) Alkyne->CopperCycle + CuI, Base CopperCycle->TransMet Transfer Alkyne

Figure 1: Catalytic cycle of the Sonogashira coupling. The Pd(0) species undergoes oxidative addition with the bromopyridine, followed by transmetallation with the in-situ generated copper acetylide, and finally reductive elimination to yield the target.

Pharmacological Context: The mGluR5 Connection[1][6][10][11][14]

This compound falls within the structural class of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[1]

Mechanism of Action

mGluR5 is a G-protein-coupled receptor (GPCR) implicated in anxiety, depression, and Fragile X syndrome.

  • Binding Site: Unlike glutamate (which binds to the orthosteric "Venus flytrap" domain), PEP analogs bind to the transmembrane allosteric pocket .

  • Effect: They stabilize the inactive conformation of the receptor, reducing the efficacy of glutamate without completely blocking the signal, which improves the safety profile compared to competitive antagonists.

Structure-Activity Relationship (SAR)

The "Phenylethynylpyridine" (PEP) core is the gold standard for mGluR5 affinity.

Structural RegionFunction in mGluR5 Binding PocketImpact of 2-Amino Group
Distal Phenyl Hydrophobic interaction deep in the pocket.Essential for potency.
Alkyne Linker Rigid spacer maintaining distance/angle.Critical for correct orientation.
Pyridine Core Pi-stacking interactions.Central scaffold.
2-Position Solvent-exposed region or H-bond anchor.The -NH₂ group (vs. -CH₃ in MPEP) alters water solubility and H-bonding, potentially reducing lipophilicity-driven toxicity.

Analytical Characterization

To validate the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Pyridine Protons: Two distinct singlets (or doublets with small coupling) for the protons at C4 and C6. The C6 proton (adjacent to nitrogen) will be more deshielded (~8.0–8.2 ppm).

    • Amino Group: A broad singlet (exchangeable with D₂O) around 4.0–6.0 ppm, depending on solvent concentration.

    • Methyl Group: A sharp singlet around 2.1–2.3 ppm.

    • Phenylethynyl Group: Multiplets in the aromatic region (7.3–7.6 ppm) corresponding to the 5 phenyl protons.

  • ¹³C NMR:

    • Alkyne Carbons: Two characteristic peaks in the 85–95 ppm region, indicating the internal triple bond.

    • Carbonyl-like C2: The carbon attached to the amine will be significantly deshielded (~155–160 ppm).

References

  • Sonogashira Coupling of 2-Amino-3-Bromopyridines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[2][3]

    • Source: Scientific Research Publishing (SCIRP).[3]

    • URL:[Link]

  • mGluR5 Antagonist SAR (MPEP Analogs)

    • Title: Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold.[4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/PMC).
    • URL:[Link]

  • General Sonogashira Methodology

    • Title: Sonogashira Coupling - Reaction Mechanism and Procedures.[6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pharmacology of Phenylethynylpyridines

    • Title: mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo.[7]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[8]

    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Chemical Identity In modern medicinal chemistry, the strategic design of ri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic design of rigid pharmacophores is essential for achieving high target affinity and selectivity. 3-Methyl-5-(phenylethynyl)pyridin-2-amine (CAS Registry Number: 1823291-91-3)[1] has emerged as a highly versatile building block. This compound integrates three critical structural motifs:

  • A 2-Aminopyridine Core: A privileged hinge-binding motif frequently utilized in kinase inhibitor design to form bidentate hydrogen bonds with the ATP-binding pocket.

  • A C3-Methyl Group: Provides conformational restriction, forcing the amine into a preferred geometry while simultaneously occupying small adjacent hydrophobic pockets to enhance target selectivity.

  • A C5-Phenylethynyl Vector: A rigid, linear alkyne spacer that projects the terminal phenyl ring deep into hydrophobic sub-pockets (such as the DFG-out pocket in kinases or allosteric sites in GPCRs) with minimal entropic penalty upon binding.

Commercially supplied by specialized chemical vendors such as [1] and [2], this intermediate is critical for synthesizing complex heterocyclic systems, including potential azaindole derivatives[3].

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of a building block is the first step in predicting the pharmacokinetic properties of the final drug candidate. The following table summarizes the key quantitative data for 3-Methyl-5-(phenylethynyl)pyridin-2-amine[2].

PropertyValueStructural Implication
Chemical Name 3-Methyl-5-(phenylethynyl)pyridin-2-amineStandard IUPAC nomenclature
CAS Registry Number 1823291-91-3Unique identifier for procurement[1]
Molecular Formula C₁₄H₁₂N₂Confirms elemental composition[2]
Molecular Weight 208.26 g/mol Low MW allows for downstream elaboration[2]
Topological Polar Surface Area 38.9 ŲExcellent for membrane/blood-brain barrier permeability
Hydrogen Bond Donors 1 (The -NH₂ group)Critical for kinase hinge-binding
Hydrogen Bond Acceptors 2 (Pyridine N, -NH₂)Participates in target interaction networks
Rotatable Bonds 1High rigidity minimizes entropic binding penalties

Synthetic Methodology: The Sonogashira Cross-Coupling

As a Senior Application Scientist, I have found that the most efficient and scalable route to synthesize 5-alkynyl-2-aminopyridines is via the Sonogashira cross-coupling of 5-bromo-3-methylpyridin-2-amine with phenylacetylene.

Mechanistic Pathway

The reaction relies on a synergistic Palladium/Copper catalytic system. The Palladium cycle handles the critical carbon-carbon bond formation, while the Copper co-catalyst facilitates the activation of the terminal alkyne.

Sonogashira_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (5-Bromo-3-methylpyridin-2-amine) Pd0->OxAdd PdII_Ox Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_Ox Transmet Transmetalation (Copper Phenylacetylide) PdII_Ox->Transmet PdII_Trans Pd(II) Intermediate Ar-Pd-Alkyne Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Methyl-5-(phenylethynyl) pyridin-2-amine RedElim->Product

Mechanistic pathway of the Sonogashira cross-coupling catalytic cycle.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every step includes the causality behind the action and the analytical check required to proceed, drawing upon validated parameters from related literature[3] and handling guidelines[4].

Experimental_Workflow Prep 1. Reagent Prep (Ar-Br, Alkyne, Cats) Degas 2. Degassing (Argon Sparging) Prep->Degas React 3. Reaction (80°C, 12h) Degas->React Workup 4. Workup (Aq. Extraction) React->Workup Purify 5. Purification (Silica Column) Workup->Purify Analyze 6. Validation (NMR, LC-MS) Purify->Analyze

Step-by-step experimental workflow for synthesis and purification.

Protocol:

  • Preparation: In an oven-dried Schlenk flask, charge 5-bromo-3-methylpyridin-2-amine (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (2 mol%).

    • Causality: A 2 mol% catalyst loading is highly efficient for this specific heteroaryl system, preventing the generation of excessive palladium black[3].

  • Solvent & Base Addition: Add a 1:1 (v/v) mixture of anhydrous N,N-Dimethylformamide (DMF) and Triethylamine (TEA).

    • Causality: TEA serves a dual purpose as both the base (to deprotonate the alkyne) and a stabilizing ligand for the active Pd(0) species.

  • Degassing (Critical Step): Sparge the reaction mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂, the copper co-catalyst will trigger the Glaser homocoupling of phenylacetylene, consuming the alkyne and creating a difficult-to-separate byproduct.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via a gas-tight syringe.

    • Causality: Using a slight excess (1.2 equiv) compensates for any trace homocoupling, ensuring the complete conversion of the more valuable brominated pyridine.

  • Reaction & Self-Validation: Heat the mixture to 80°C under an Argon atmosphere. Do not rely on time alone (typically 12 hours); monitor the reaction via LC-MS.

    • Self-Validation: The reaction is complete only when the isotopic doublet of the starting material (m/z ~187/189) disappears, and the singular product peak (m/z 209.1) dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine.

    • Causality: Multiple water washes are strictly required to partition the DMF out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch prior to biological screening, the compound must meet a >98% purity threshold[1]. The following analytical benchmarks must be met:

  • LC-MS (ESI+): Must exhibit a dominant [M+H]⁺ peak at m/z 209.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine protons: Two distinct signals (typically a doublet and a fine singlet due to meta-coupling) around 7.5 – 8.0 ppm.

    • Phenyl protons: A multiplet integrating to 5H around 7.3 – 7.5 ppm.

    • Amine protons: A broad singlet integrating to 2H around 6.0 ppm (must be exchangeable upon addition of D₂O).

    • Methyl protons: A sharp singlet integrating to 3H around 2.1 ppm.

  • HPLC (UV 254 nm): The Area Under the Curve (AUC) for the main peak must exceed 98% to rule out trace palladium or Glaser coupling impurities.

References

  • Royal Society of Chemistry (RSC), "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity". URL:[Link]

Sources

Foundational

Technical Whitepaper: Properties, Synthesis, and Pharmacological Potential of 2-Amino-3-methyl-5-phenylethynylpyridine

Executive Summary Phenylethynylpyridines (PEPs) represent a privileged chemical scaffold in neuropharmacology, most notably recognized for their role as allosteric modulators of the metabotropic glutamate receptor subtyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethynylpyridines (PEPs) represent a privileged chemical scaffold in neuropharmacology, most notably recognized for their role as allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). The prototypical compound in this class, 2-methyl-6-(phenylethynyl)pyridine (MPEP), has been instrumental in characterizing mGluR5-mediated pathways in anxiety, depression, and neurodegenerative disorders.

This whitepaper provides an in-depth technical analysis of 2-amino-3-methyl-5-phenylethynylpyridine , a structurally intriguing PEP derivative. By introducing an electron-donating amino group and a sterically active methyl group to the pyridine ring, this compound presents unique physicochemical properties that alter its synthetic handling and theoretical receptor-binding kinetics. This guide details its structural profile, advanced heterogeneous synthesis, pharmacological potential, and self-validating experimental workflows for researchers and drug development professionals.

Structural and Physicochemical Profile

The substitution pattern of 2-amino-3-methyl-5-phenylethynylpyridine fundamentally alters the electronic landscape of the pyridine core compared to standard MPEP. The 2-amino group acts as a strong electron-donating group (via resonance) and introduces a primary hydrogen-bond donor. The 3-methyl group provides localized steric bulk, which can restrict the rotational degrees of freedom of the adjacent amino group and influence the molecule's orientation within a receptor binding pocket.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-3-methyl-5-phenylethynylpyridine
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Appearance Yellow solid
Melting Point 97-98 °C
Table 2: H NMR Spectral Data (600 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationStructural Assignment & Causality
2.14 ppm Singlet (s)3H3-Methyl group (-CH

)
: Provides localized steric bulk.
4.64 ppm Singlet (s)2H2-Amino group (-NH

)
: Broad signal characteristic of exchangeable protons; acts as a critical H-bond donor.
7.30-7.36 ppm Multiplet (m)3HPhenyl ring (meta/para) : Forms the hydrophobic tail of the pharmacophore.
7.44-7.45 ppm Doublet (d, J = 0.9 Hz)1HPyridine C4 proton : The small coupling constant (J < 1 Hz) confirms a meta-relationship with the C6 proton, validating the 2,3,5-trisubstitution pattern.
7.48-7.51 ppm Multiplet (m)2HPhenyl ring (ortho) : Interacts with hydrophobic receptor pockets.
8.17 ppm Singlet (s)1HPyridine C6 proton : Highly deshielded due to the adjacent electronegative nitrogen and the anisotropic effect of the alkyne.

Advanced Synthesis: Heterogeneous Catalysis

The synthesis of 2-amino-3-methyl-5-phenylethynylpyridine relies on a highly optimized Sonogashira cross-coupling reaction. Traditional Sonogashira couplings require copper co-catalysts and phosphine ligands, which often lead to unwanted Glaser homocoupling of the alkyne and complicate purification.

To circumvent this, Li et al. (2017) developed a ligand- and copper-free methodology utilizing palladium nanoparticles (PdNPs) supported on in situ generated aluminum hydroxide (Al(OH)


).
  • Causality of Copper-Free Conditions: Omitting copper entirely prevents the oxidative homocoupling of phenylacetylene, ensuring high yields of the cross-coupled product.

  • Causality of Al(OH)

    
     Support:  The Al(OH)
    
    
    
    matrix provides an exceptionally high surface-to-volume ratio, stabilizing the PdNPs against agglomeration and allowing the catalyst to be recovered and reused up to six times without significant palladium leaching.

Synthesis A 2-Amino-3-methyl- 5-bromopyridine C PdNPs/Al(OH)3 Catalyst A->C DMSO, K3PO4 120°C B Phenylacetylene B->C D 2-Amino-3-methyl-5- phenylethynylpyridine C->D Cross-Coupling (Ligand/Cu-free)

Fig 1. Ligand- and copper-free Sonogashira coupling workflow.

Pharmacological Context: mGluR5 Allosteric Modulation

The mGluR5 receptor is a Gq-coupled G-protein coupled receptor (GPCR) that regulates intracellular calcium mobilization via the Phospholipase C (PLC) pathway. Standard PEP derivatives like MPEP bind deep within the transmembrane (TM) domain (specifically interacting with TMIII and TMVII), acting as Negative Allosteric Modulators (NAMs).

Hypothesized Binding Dynamics: The introduction of the 2-amino group in 2-amino-3-methyl-5-phenylethynylpyridine fundamentally shifts the pharmacophore's interaction potential. While the phenylethynyl moiety anchors the molecule in the hydrophobic pocket, the 2-amino group acts as a novel hydrogen-bond donor. This could allow the molecule to interact with polar residues (e.g., Ser658 or Thr) that standard MPEP cannot reach. Consequently, this structural modification may alter the compound's functional profile—potentially shifting it from a NAM to a Positive Allosteric Modulator (PAM) or enhancing its subtype selectivity against mGluR1.

mGluR5 Glu Glutamate (Orthosteric Agonist) Rec mGluR5 Transmembrane Domain Glu->Rec Activates PEP PEP Derivative (Allosteric Modulator) PEP->Rec Modulates Conformation Gq Gq Protein Rec->Gq Signal Transduction PLC Phospholipase C Gq->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Fig 2. Allosteric modulation of the mGluR5-Gq-PLC intracellular calcium signaling pathway.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify success at each critical stage.

Protocol A: Synthesis and Purification via Heterogeneous Catalysis

Adapted from the methodology of Li et al. (2017)

  • Catalyst Preparation: Generate PdNPs in situ by reducing Pd(PPh

    
    )
    
    
    
    in the presence of AlCl
    
    
    and NaOH. Causality: The basic environment precipitates Al(OH)
    
    
    , which immediately captures the forming PdNPs, preventing their aggregation and preserving catalytic activity.
  • Reaction Setup: In a nitrogen-purged tube, combine 0.2 mmol of 2-amino-3-methyl-5-bromopyridine, 0.3 mmol of phenylacetylene (1.5 equiv.), 0.2 mmol of K

    
    PO
    
    
    
    , and 0.1 mol% of the PdNP/Al(OH)
    
    
    catalyst in 1.0 mL of DMSO. Causality: K
    
    
    PO
    
    
    is selected as it provides the exact alkalinity required for transmetalation without degrading the catalyst. DMSO's high dielectric constant stabilizes the nanoparticle dispersion.
  • Heating & Monitoring (Validation Step): Heat the mixture to 120 °C. Monitor via Thin Layer Chromatography (TLC) every 2 hours. Validation: The disappearance of the lower-Rf bromopyridine spot confirms complete conversion.

  • Purification: Cool to room temperature, filter to recover the heterogeneous catalyst (which can be washed and reused), and purify the filtrate via silica gel column chromatography (petroleum ether/ethyl acetate gradient).

  • Characterization (Validation Step): Isolate the yellow solid and perform

    
    H NMR. Validation: The presence of the sharp singlet at 
    
    
    
    = 8.17 ppm confirms the integrity of the pyridine C6 proton post-coupling.
Protocol B: High-Throughput Calcium Mobilization Assay (FLIPR)

Designed to evaluate the compound's allosteric modulation of mGluR5.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 in 384-well black, clear-bottom plates. Incubate overnight at 37 °C.

  • Dye Loading: Wash cells and incubate with 2

    
    M Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid for 1 hour. Causality: Fluo-4 AM is lipophilic and enters the cell where esterases cleave the AM group, trapping the fluorescent dye inside. Probenecid is critical; it inhibits multidrug resistance proteins (MRPs), preventing the active efflux of the dye and ensuring a stable baseline.
    
  • Baseline Read (Validation Step): Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Validation: A stable, low-variance baseline confirms healthy cells and uniform dye loading.

  • Compound Addition: Add 2-amino-3-methyl-5-phenylethynylpyridine (titrated from 10

    
    M to 1 nM) to the wells. Incubate for 5 minutes.
    
  • Agonist Challenge: Inject an EC

    
     concentration of glutamate (to test for PAM activity) or an EC
    
    
    
    concentration (to test for NAM activity).
  • Data Acquisition & Analysis: Measure peak fluorescence. Normalize data against a positive control (e.g., 10

    
    M MPEP). Validation: The MPEP control must show >90% inhibition of the EC
    
    
    
    glutamate response to validate assay sensitivity.

References

  • Li, X., Gong, X., Li, Z., Chang, H., Gao, W., & Wei, W. (2017). "Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3". RSC Advances. Available at: [Link]

  • Gasparini, F., Lingenhöhl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., Biollaz, M., Allgeier, H., Heckendorn, R., Urwyler, S., Varney, M. A., Johnson, E. C., Hess, S. D., Rao, S. P., Sacaan, A. I., Santori, E. M., Veliçelebi, G., & Kuhn, R. (1999). "2-Methyl-6-(phenyle
Exploratory

mGluR5 Antagonist Structural Analogs: A Technical Guide to Allosteric Modulation

Core Directive & Executive Summary This guide provides a rigorous technical analysis of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) . Unlike orthosteric antagonists that compete with...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) . Unlike orthosteric antagonists that compete with glutamate at the Venus Flytrap Domain (VFT), NAMs bind to the transmembrane domain (TMD), offering superior subtype selectivity.

This document moves beyond basic descriptions to explore the Structure-Activity Relationship (SAR) evolution from early acetylenes (MPEP) to clinical candidates (Mavoglurant, Dipraglurant). It details the "molecular switches" that dictate efficacy and provides self-validating protocols for characterizing these ligands.

Structural Biology & Mechanism of Action

The Shift to Allostery

Targeting the orthosteric glutamate site is fraught with selectivity challenges due to high conservation between mGluR1 and mGluR5. The industry standard has shifted to Negative Allosteric Modulators (NAMs) which bind to a deep hydrophobic pocket within the 7-transmembrane (7TM) domain.

Signaling Pathway & NAM Intervention

mGluR5 couples primarily to G


q/11 . Activation triggers Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG, leading to intracellular calcium mobilization. NAMs stabilize the receptor in an inactive conformation, preventing this cascade even in the presence of glutamate.

mGluR5_Signaling cluster_membrane Plasma Membrane mGluR5 mGluR5 Receptor (GPCR Class C) Gq Gαq/11 Protein mGluR5->Gq Activates NAM NAM Ligand (e.g., MTEP, Mavoglurant) NAM->mGluR5 Binds 7TM (Allosteric Block) Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR5 Binds VFT PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic Increase) ER->Ca Efflux

Figure 1: mGluR5 Gq-coupled signaling pathway.[1] NAMs bind to the transmembrane domain to allosterically inhibit G-protein coupling and downstream calcium release.

SAR Evolution: From Acetylenes to Ureas

The development of mGluR5 NAMs is a case study in overcoming physicochemical liabilities.

Generation 1: The Acetylenes (MPEP & MTEP)
  • Scaffold: Diaryl-alkyne (Acetylene linker).

  • Key Compounds: MPEP, MTEP.[2][3][4]

  • Liability: High lipophilicity, short half-life (

    
    ), and "off-target" inhibition of NMDA receptors (specifically MPEP).
    
  • Role: Excellent preclinical tools but failed as clinical candidates due to toxicity and rapid clearance.

Generation 2: Linker Optimization (Fenobam)
  • Scaffold: Replacement of the acetylene linker with a urea moiety.

  • Structural Insight: X-ray crystallography revealed Fenobam binds in a mode rotated 180° relative to MPEP. It stabilizes a unique water channel network within the TMD.

  • Benefit: Improved metabolic stability and selectivity.

Generation 3: Clinical Candidates (Mavoglurant, Dipraglurant)
  • Mavoglurant (AFQ056): Re-optimized acetylene scaffold with specific substitutions to reduce metabolic clearance.

  • Dipraglurant (ADX48621): Focused on reducing lipophilicity to minimize off-target binding.

The "Molecular Switch"

A critical SAR feature is the Tyr659 (3.44) and Ser809 (7.39) interaction.[5] Subtle changes (e.g., a methyl vs. fluoro substituent on the phenyl ring) can flip a ligand from a NAM (inhibitor) to a PAM (enhancer) or a Neutral Allosteric Ligand .

SAR_Evolution Gen1 Generation 1: Acetylenes MPEP MPEP / MTEP High Potency, Low Selectivity Short t1/2 Gen1->MPEP Gen2 Generation 2: Urea Linkers MPEP->Gen2 Linker Replacement (Acetylene -> Urea) Fenobam Fenobam Rotated Binding Mode Improved Selectivity Gen2->Fenobam Gen3 Generation 3: Clinical Candidates Fenobam->Gen3 Metabolic Optimization Mavo Mavoglurant (AFQ056) Dipraglurant (ADX48621) Optimized PK/PD Gen3->Mavo Gen4 Tool Compounds: Long Acting Mavo->Gen4 Half-life Extension CTEP CTEP t1/2 > 48h Chronic Dosing Tool Gen4->CTEP

Figure 2: Evolutionary trajectory of mGluR5 NAM scaffolds, highlighting the shift from simple acetylenes to complex, metabolically stable clinical candidates.

Comparative Data Table
CompoundScaffold ClassIC50 (nM)Ki (nM)Key FeaturesStatus
MPEP Acetylene16 - 3616Prototype; off-target NMDA inhibition.Research Tool
MTEP Acetylene~516Higher selectivity than MPEP; no NMDA effect.Research Tool
Fenobam Urea~30 - 6054Anxiolytic; unique inverse binding mode.Discontinued
Mavoglurant Acetylene~30-Failed in Fragile X (tolerance issues).Discontinued
Dipraglurant Alkyne21-Evaluated for PD-LID; shorter half-life.Clinical (Phase II)
CTEP Imidazopyridine< 102.2Extremely long half-life (>48h in rodents).Preclinical Tool

Experimental Protocols (Self-Validating Systems)

Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 of a NAM by measuring the inhibition of agonist-induced calcium release.

Mechanism: mGluR5 activation releases intracellular


. A cell-permeable fluorescent dye (Calcium 4 or Fluo-4) binds free 

, increasing fluorescence.

Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing human mGluR5 (inducible expression preferred to prevent receptor desensitization during culture).

  • Dye Loading:

    • Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates.

    • Incubate with Calcium 4 Assay Kit dye (Molecular Devices) + 2.5 mM Probenecid (inhibits dye efflux) for 60 min at 37°C.

  • Compound Addition (The "Double-Addition" Protocol):

    • Step A (Antagonist): Add test NAM (serial dilution) to cells. Incubate 15 min. (Check for agonist activity here—if fluorescence rises, it's a PAM/Agonist).

    • Step B (Agonist Challenge): Inject EC80 concentration of Glutamate or DHPG (Group I selective agonist).

  • Detection: Measure fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra or FlexStation.

  • Validation Control:

    • Positive Control: MTEP (10 µM) must completely abolish the signal.

    • Negative Control: DMSO vehicle.

    • Selectivity Control: Run parallel assay on parental HEK293 (null) to rule out non-specific calcium effects.

Radioligand Binding Assay

Objective: Determine binding affinity (


) to the allosteric pocket.

Protocol:

  • Membrane Prep: Rat brain membranes or mGluR5-transfected cell membranes.

  • Tracer: Use [

    
    H]-MPEP  (typically 2 nM concentration).
    
  • Competition: Incubate membranes + Tracer + Test Compound (10 concentrations) for 60 min at 4°C (reduces receptor internalization/degradation).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Calculation:

    
    .
    

Clinical Context & Challenges

The Fragile X Failure

Mavoglurant and Basimglurant failed in Phase IIb/III trials for Fragile X Syndrome.

  • Hypothesis: mGluR5 is overactive in Fragile X (mGluR theory).

  • Failure Analysis:

    • Tolerance: Chronic dosing led to "acquired treatment resistance." The receptor system re-equilibrated, negating the drug's effect.

    • Window of Opportunity: Trials were in adults/adolescents; the critical therapeutic window may be early childhood.

Safety & Toxicity
  • Psychotomimetic Effects: Unlike NMDA antagonists (Ketamine), mGluR5 NAMs generally lack severe dissociative side effects, but high doses can induce hallucinations in rare cases.

  • On-Target Toxicity: Cognitive dampening is a risk, as mGluR5 is critical for LTP (Long-Term Potentiation) and memory formation.

References

  • Conn, P. J., et al. (2014). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[1][6] Nature Reviews Drug Discovery. Link

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Christopher, J. A., et al. (2015). "Structure-Based Optimization Strategies for G Protein-Coupled Receptor (GPCR) Allosteric Modulators: A Case Study from Analyses of New mGlu5 X-ray Structures." Journal of Medicinal Chemistry. Link

  • Lindemann, L., et al. (2011). "CTEP: A novel, potent, long-acting, and orally bioavailable negative allosteric modulator of mGlu5 receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Dore, A. S., et al. (2014). "Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain." Nature. Link

  • Gregory, K. J., et al. (2011). "Overview of the Molecular Pharmacology of Metabotropic Glutamate Receptor Allosteric Modulators." Current Protocols in Pharmacology. Link

Sources

Foundational

Phenylethynyl Aminopyridine Derivatives: Technical Guide to Synthesis &amp; Application

This technical guide details the synthesis, structural optimization, and therapeutic applications of Phenylethynyl Aminopyridine (PEAP) derivatives. It focuses on the 2-amino-3-(phenylethynyl)pyridine scaffold, a privile...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, structural optimization, and therapeutic applications of Phenylethynyl Aminopyridine (PEAP) derivatives. It focuses on the 2-amino-3-(phenylethynyl)pyridine scaffold, a privileged structure in medicinal chemistry serving as both a potent kinase inhibitor pharmacophore and a critical intermediate for fused heterocyclic therapeutics (e.g., 7-azaindoles).

Executive Summary

Phenylethynyl aminopyridines (PEAPs) represent a versatile chemical scaffold characterized by a pyridine ring substituted with a primary amino group and a phenylethynyl moiety (alkyne linker). While structurally related to the renowned mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), the presence of the amino group in PEAPs fundamentally alters their reactivity and biological profile.

Key Technical Value:

  • Synthetic Utility: The 2-amino-3-alkynyl motif allows for rapid cyclization into 7-azaindoles (pyrrolo[2,3-b]pyridines) and imidazo[1,2-a]pyridines , both of which are high-value oncological targets.

  • Pharmacology: Uncyclized PEAP derivatives function as multi-kinase inhibitors (Src, VEGFR) by mimicking the adenine hinge-binding region of ATP.

  • Chemical Space: The rigid alkyne linker provides a "molecular rod" geometry, critical for spanning deep hydrophobic pockets in enzymes and GPCRs.

Chemical Synthesis: The Sonogashira Protocol

The primary route to PEAPs is the Sonogashira cross-coupling of halogenated aminopyridines with phenylacetylene. This palladium-catalyzed cycle is sensitive to the electronic nature of the pyridine ring.

Reaction Mechanism & Logic

The reaction couples a terminal alkyne with an aryl halide.[1][2]

  • Substrate: 2-amino-3-bromopyridine is preferred over chloropyridines due to the weaker C-Br bond, facilitating oxidative addition.

  • Catalyst: Pd(PPh₃)₂Cl₂ is the standard precatalyst, reduced in situ to the active Pd(0) species.

  • Co-Catalyst: Copper(I) iodide (CuI) activates the alkyne via formation of a copper acetylide, accelerating the transmetallation step.

  • Base: Triethylamine (Et₃N) or Diisopropylamine acts as a proton scavenger.

Synthesis Workflow Diagram

The following diagram illustrates the catalytic cycle and the critical "fork in the road" where the product can either be isolated as a PEAP or cyclized.

Sonogashira_PEAP Start 2-amino-3-bromopyridine Intermediate Pd(II) Oxidative Complex Start->Intermediate Oxidative Addition Reagents Phenylacetylene Pd(PPh3)2Cl2 (5 mol%) CuI (5 mol%) Et3N, DMF, 80°C Reagents->Intermediate Transmetallation Product 3-(Phenylethynyl)pyridin-2-amine (PEAP Scaffold) Intermediate->Product Reductive Elimination Cyclization Acid/Metal Catalysis (Cyclization) Product->Cyclization Post-Synthetic Mod Azaindole 7-Azaindole Derivative (Fused Heterocycle) Cyclization->Azaindole Intramolecular Hydroamination

Figure 1: Synthetic pathway for PEAP construction and subsequent cyclization to azaindoles.[3]

Structural Optimization & SAR

The biological activity of PEAPs is governed by substitutions on the phenyl ring (Ring B) and the modification of the amino group (Ring A).

Structure-Activity Relationship (SAR) Matrix

Data summarized below highlights the impact of substitutions on Kinase Inhibitory Activity (IC50 against Src Kinase) and Synthetic Yield.

PositionSubstituent (R)Electronic EffectKinase Potency (Src)Synthetic YieldNotes
Phenyl-4 -HNeutralModerate (µM)95%Baseline scaffold.
Phenyl-4 -CH₃Weak DonorHigh (nM)92%Increases lipophilicity; better pocket fit.
Phenyl-4 -ClWeak WithdrawerModerate89%Halogen bonding potential.
Phenyl-3 -CF₃Strong WithdrawerHigh (nM)85%Metabolic stability; MPEP-like motif.
Pyridine-5 -BrWithdrawerLow70%Allows for secondary coupling (Suzuki).
Amino-N -C(O)R (Amide)WithdrawerVery High (<10 nM) N/AConverts scaffold to Type II kinase inhibitor.
Key Insight: The "Amino" Switch

The free amino group (-NH₂) is the critical differentiator.

  • Free Amine: Acts as a hydrogen bond donor. Essential for 7-azaindole formation (via intramolecular attack on the alkyne).

  • Derivatized Amine (Ureas/Amides): When the amine is converted to a urea (e.g., reacting with an isocyanate), the molecule often gains massive potency against kinases (e.g., Src, Abl) by accessing the "gatekeeper" region of the ATP pocket.

Therapeutic Mechanisms

PEAP derivatives operate primarily through two distinct mechanisms depending on their final structural form.

Mechanism 1: Kinase Inhibition (Type I/II)

In their linear form (often derivatized as amides), PEAPs bind to the ATP-binding site of tyrosine kinases. The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met341 in Src), while the phenylethynyl group extends into the hydrophobic selectivity pocket.

Mechanism 2: mGluR5 Allosteric Modulation

While MPEP (lacking the amino group) is the prototype, PEAP derivatives with specific 3- or 5-substitutions on the phenyl ring can bind to the transmembrane domain of mGluR5. They act as Negative Allosteric Modulators (NAMs) , stabilizing the receptor in an inactive conformation and preventing glutamate signaling. This has implications for anxiety and Fragile X syndrome.

Mechanism_Action PEAP PEAP Derivative Target_Kinase Tyrosine Kinase (Src/Abl) ATP Pocket PEAP->Target_Kinase H-Bonding (Hinge) Hydrophobic Interaction Target_GPCR mGluR5 Receptor Allosteric Site PEAP->Target_GPCR Transmembrane Binding (NAM Activity) Effect_Kinase Inhibition of Phosphorylation (Tumor Suppression) Target_Kinase->Effect_Kinase Effect_GPCR Receptor Stabilization (Inactive) (Anxiolytic/Neuroprotection) Target_GPCR->Effect_GPCR

Figure 2: Dual therapeutic pathways of PEAP derivatives in Oncology (Kinases) and Neuroscience (GPCRs).

Experimental Protocols

Protocol A: Synthesis of 3-(Phenylethynyl)pyridin-2-amine

This protocol yields the core scaffold suitable for further derivatization.

Reagents:

  • 2-Amino-3-bromopyridine (1.0 eq, 500 mg)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.025 eq)

  • CuI (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • DMF (Anhydrous, 5 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Loading: Add 2-amino-3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Solvation: Add anhydrous DMF and Et₃N via syringe. Stir for 5 minutes at room temperature.

  • Initiation: Add phenylacetylene dropwise. The solution will darken (indicating Pd(0) formation).

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually fluoresces under UV.

  • Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (Look for alkyne-adjacent protons) and MS (M+H).

Protocol B: In Vitro Src Kinase Assay

To validate the biological activity of the synthesized derivative.

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Dilute recombinant human Src kinase to 0.1 ng/µL in assay buffer.

  • Substrate: Use a specific peptide substrate (e.g., Srctide) at 100 µM.

  • Compound Addition: Add the PEAP derivative (dissolved in DMSO) at varying concentrations (1 nM - 10 µM) to the wells.

  • Initiation: Add ATP (100 µM final concentration) to start the reaction. Incubate at 30°C for 30 minutes.

  • Detection: Use a ADP-Glo™ or similar luminescent kinase assay to quantify ATP consumption.

  • Analysis: Plot Luminescence vs. Log[Compound] to determine IC50.

References

  • Synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. RSC Advances. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Modern Research in Catalysis. [Link][2]

  • Design, Synthesis, and SAR of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Src Inhibitors. Journal of Medicinal Chemistry. [Link]

  • mGluR5 Antagonists: MPEP and MTEP. Current Opinion in Pharmacology. (Contextual reference for the phenylethynyl core). [Link]

  • Sonogashira Coupling: General Protocols and Mechanism. Organic Chemistry Portal. [Link]

Sources

Exploratory

3-Methyl-5-(phenylethynyl)pyridin-2-amine molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine Introduction For researchers and professionals in drug development, the precise characterization of no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Introduction

For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of any successful research program. The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine, a substituted aminopyridine, represents a molecule of interest at the intersection of medicinal chemistry and neuroscience, given the pharmacological significance of related structures. This guide provides a comprehensive technical overview of its core physicochemical properties, centered on the determination of its molecular weight. We will proceed from theoretical calculations to a proposed experimental verification workflow, contextualizing the importance of this fundamental parameter in drug discovery.

Part 1: Theoretical Molecular Identity and Properties

The first step in characterizing any compound is to establish its theoretical properties based on its structure. The molecular structure consists of a pyridine ring substituted with an amine group at position 2, a methyl group at position 3, and a phenylethynyl group at position 5.

From this structure, we can derive the fundamental chemical attributes.

Chemical Formula Derivation:

  • Pyridine Ring Core: C₅N

  • Attached Groups:

    • -CH₃ (Methyl): 1 Carbon, 3 Hydrogens

    • -NH₂ (Amine): 1 Nitrogen, 2 Hydrogens

    • -C≡C-C₆H₅ (Phenylethynyl): 8 Carbons, 5 Hydrogens

  • Hydrogens on Pyridine Ring: Positions 4 and 6 are unsubstituted, adding 2 Hydrogens.

  • Total Atoms:

    • Carbon (C): 5 + 1 + 8 = 14

    • Hydrogen (H): 3 + 2 + 5 + 2 = 12

    • Nitrogen (N): 1 + 1 = 2

This results in the chemical formula C₁₄H₁₂N₂ .

Molecular Weight Calculation: Using the atomic weights of the constituent elements (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007), we can calculate the average molecular weight. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N), is the more critical value.

PropertyValue
Chemical Formula C₁₄H₁₂N₂
Average Molecular Weight 208.26 g/mol
Monoisotopic Mass 208.100048 Da
IUPAC Name 3-methyl-5-(phenylethynyl)pyridin-2-amine

This calculated molecular weight is a theoretical value that requires empirical validation to confirm the identity and purity of a synthesized sample.

Part 2: Proposed Synthesis Route via Sonogashira Coupling

To obtain the compound for experimental analysis, a robust synthetic strategy is required. Given the structure, which features an aryl-alkyne bond, the Palladium-catalyzed Sonogashira coupling is the most logical and field-proven approach. This reaction couples a vinyl or aryl halide with a terminal alkyne.

The proposed workflow involves reacting a halogenated aminopyridine precursor, 5-bromo-3-methylpyridin-2-amine , with phenylacetylene .

G cluster_reactants Reactants reactant1 5-Bromo-3-methylpyridin-2-amine catalyst Catalyst System Pd(PPh₃)₂Cl₂ CuI (co-catalyst) Base (e.g., TEA, DIPEA) reactant1->catalyst reactant2 Phenylacetylene reactant2->catalyst product Product 3-Methyl-5-(phenylethynyl)pyridin-2-amine catalyst->product Sonogashira Coupling

Caption: Proposed Sonogashira coupling reaction for synthesis.

This synthetic choice is based on the high efficiency and functional group tolerance of the Sonogashira reaction, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Part 3: Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed with empirical data. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound, providing direct evidence of its elemental composition.[1][2]

Principle of Mass Spectrometry

The technique works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum plots ion intensity against m/z, where the peak corresponding to the intact, ionized molecule (the molecular ion) confirms the molecular weight.[4][5]

Workflow for Molecular Weight Confirmation

The process follows a logical sequence from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis (ESI-MS) cluster_data Data Interpretation prep1 Weigh ~1 mg of synthesized compound prep2 Dissolve in high-purity solvent (e.g., Methanol/ACN) prep1->prep2 prep3 Create a dilute solution (~1-10 µg/mL) prep2->prep3 analysis1 Infuse sample into ESI source prep3->analysis1 analysis2 Ionization: Generate [M+H]⁺ ions analysis1->analysis2 analysis3 Mass Analyzer: Separate ions by m/z analysis2->analysis3 analysis4 Detector: Record ion abundance analysis3->analysis4 data1 Generate Mass Spectrum (Intensity vs. m/z) analysis4->data1 data2 Identify Molecular Ion Peak Expected m/z = 209.1073 data1->data2 data3 Compare experimental m/z with theoretical value data2->data3

Caption: Workflow for experimental molecular weight verification.

Detailed Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of organic molecule as it minimizes fragmentation and typically produces a protonated molecular ion, [M+H]⁺.

1. Sample Preparation: a. Precisely weigh approximately 1 mg of the purified, synthesized compound. b. Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in protonation. c. Perform a serial dilution of the stock solution to achieve a final working concentration of approximately 1-10 µg/mL. This prevents detector saturation.

2. Instrument Setup (Typical Parameters): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Mass Range: Scan from m/z 50 to 500 to ensure the expected ion is within range. c. Capillary Voltage: ~3.5 kV. d. Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure stable spray. e. Drying Gas (N₂): Set to a temperature (~300 °C) and flow rate sufficient to desolvate the ions.

3. Data Acquisition and Interpretation: a. Infuse the sample into the mass spectrometer. b. Acquire the mass spectrum. c. Primary Objective: Locate the base peak or a prominent peak corresponding to the protonated molecule, [M+H]⁺.

  • Theoretical Monoisotopic Mass of M = 208.1000 Da
  • Theoretical Mass of H⁺ = 1.0073 Da
  • Expected [M+H]⁺ Peak: m/z 209.1073 d. The presence of a high-intensity peak at or very near this m/z value (within a few ppm on a high-resolution instrument) provides strong, authoritative evidence confirming the molecular weight and identity of 3-Methyl-5-(phenylethynyl)pyridin-2-amine.

Conclusion

The molecular weight of 3-Methyl-5-(phenylethynyl)pyridin-2-amine is theoretically calculated to be 208.26 g/mol (average) with a monoisotopic mass of 208.1000 Da . While this calculation provides a foundation, it is the empirical verification via high-resolution mass spectrometry that delivers the scientific certainty required in drug development and research. The detailed workflow, from a proposed synthesis to the precise interpretation of a mass spectrum, illustrates a self-validating system for characterization. This rigorous approach ensures that subsequent biological assays and development efforts are based on a well-defined and validated molecular entity, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. How can mass spectrometry determine molecular weight of organic compounds? Retrieved March 7, 2026.
  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved March 7, 2026.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved March 7, 2026.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved March 7, 2026.
  • MtoZ Biolabs. Mass Spectrometry Molecular Weight. Retrieved March 7, 2026.

Sources

Foundational

Novel mGluR5 negative allosteric modulators (NAMs)

An In-depth Technical Guide to the Discovery and Development of Novel mGluR5 Negative Allosteric Modulators (NAMs) Authored for Researchers, Scientists, and Drug Development Professionals Abstract The metabotropic glutam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Development of Novel mGluR5 Negative Allosteric Modulators (NAMs)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGluR5) represents a pivotal therapeutic target for a spectrum of neurological and psychiatric disorders, including fragile X syndrome, depression, anxiety, and addiction. Unlike orthosteric antagonists that directly block the glutamate binding site, negative allosteric modulators (NAMs) offer a more nuanced approach by binding to a topographically distinct site, thereby reducing the receptor's response to glutamate. This guide provides a comprehensive technical overview of the principles and practices involved in the discovery and development of novel mGluR5 NAMs. We will delve into the molecular pharmacology of mGluR5, detail robust screening and characterization assays, and outline a strategic path from hit identification to lead optimization, all grounded in field-proven insights and methodologies.

Introduction: The Rationale for Targeting mGluR5 with NAMs

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is tightly regulated. The metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR5 is predominantly expressed in the postsynaptic density of neurons in brain regions such as the hippocampus, cortex, and striatum, where it is implicated in learning, memory, and mood regulation.

Dysregulation of mGluR5 signaling has been linked to numerous CNS disorders. Hyperactivity of the mGluR5 pathway is a key pathological feature in fragile X syndrome, the most common inherited form of intellectual disability and autism. Consequently, reducing mGluR5 activity has emerged as a promising therapeutic strategy.

Negative allosteric modulators (NAMs) have gained favor over traditional orthosteric antagonists for several reasons:

  • Saturability of Effect: NAMs have a ceiling to their inhibitory effect, which can mitigate the risks associated with complete receptor blockade.

  • Preservation of Endogenous Signaling: They modulate, rather than completely inhibit, the physiological signaling of glutamate, leading to a potentially better safety profile.

  • Subtype Selectivity: The allosteric binding sites on GPCRs are generally less conserved than the orthosteric sites, allowing for the development of highly selective modulators for specific mGluR subtypes.

This guide will provide a technical roadmap for the successful identification and preclinical development of novel mGluR5 NAMs.

Molecular Pharmacology of mGluR5 and NAMs

mGluR5 is a class C GPCR, characterized by a large extracellular Venus flytrap (VFT) domain where glutamate binds, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain. The allosteric binding site for most known mGluR5 NAMs is located within the 7TM domain.

Mechanism of Action of mGluR5 NAMs

Upon binding of glutamate to the VFT domain, mGluR5 undergoes a conformational change that is transmitted to the 7TM domain, leading to the activation of intracellular signaling pathways, primarily through Gαq/11. This results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

mGluR5 NAMs bind to the 7TM domain and stabilize an inactive conformation of the receptor. This reduces the efficacy and/or potency of glutamate, thereby dampening the downstream signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gαq/11 mGluR5->Gq Activates NAM mGluR5 NAM NAM->mGluR5 Binds & Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Signaling pathway of mGluR5 and the inhibitory action of a NAM.

A Strategic Workflow for mGluR5 NAM Discovery

The discovery of novel mGluR5 NAMs follows a structured, multi-stage process, from initial high-throughput screening to detailed preclinical characterization.

Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Op Lead Optimization SAR->Lead_Op Preclinical Preclinical Candidate Selection Lead_Op->Preclinical

Caption: A typical drug discovery workflow for mGluR5 NAMs.

High-Throughput Screening (HTS)

The initial step involves screening large compound libraries to identify "hits" that modulate mGluR5 activity. A robust and cost-effective HTS assay is critical for success.

Recommended HTS Assay: Calcium Mobilization Assay

This assay is widely used due to its high signal-to-noise ratio and amenability to automation.

Principle: The assay measures changes in intracellular calcium concentration following mGluR5 activation. In the presence of an mGluR5 NAM, the glutamate-induced calcium response will be attenuated.

Step-by-Step Protocol:

  • Cell Line: Utilize a stable cell line expressing recombinant human mGluR5, such as HEK293 or CHO cells.

  • Cell Plating: Plate the cells in 384- or 1536-well microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 1 hour at 37°C.

  • Compound Addition: Add the test compounds (from the screening library) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a submaximal concentration (EC80) of glutamate to stimulate the receptor.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Identify compounds that significantly reduce the glutamate-induced fluorescence signal.

Hit Validation and Confirmation

Hits identified from the primary HTS screen must be rigorously validated to eliminate false positives and artifacts.

Key Validation Steps:

  • Confirmation of Activity: Re-test the primary hits in the same assay to confirm their inhibitory effect.

  • Dose-Response Curves: Generate concentration-response curves to determine the potency (IC50) of the confirmed hits.

  • Assay Interference Counterscreens: Perform counterscreens to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, cytotoxicity).

Structure-Activity Relationship (SAR) Studies

Once hits are validated, the focus shifts to understanding the relationship between the chemical structure of the compounds and their biological activity. This is an iterative process involving medicinal chemists and biologists.

Objectives of SAR:

  • Identify the key chemical moieties responsible for mGluR5 NAM activity.

  • Synthesize and test analogs of the initial hits to improve potency, selectivity, and drug-like properties.

  • Establish a clear understanding of how structural modifications impact the desired biological profile.

Lead Optimization

Promising hit series from SAR studies are advanced to lead optimization. The goal is to refine the chemical structures to produce a preclinical candidate with an optimal balance of properties.

Key Optimization Parameters:

ParameterGoalRationale
Potency IC50 < 100 nMTo achieve therapeutic efficacy at a low dose.
Selectivity >100-fold vs. other mGluR subtypes and off-targetsTo minimize side effects.
Pharmacokinetics (PK) Good oral bioavailability, appropriate half-lifeTo ensure the drug reaches the target and remains at therapeutic concentrations.
Brain Penetration Brain/Plasma ratio > 0.5The drug must cross the blood-brain barrier to act on the CNS.
Safety No significant off-target liabilities or toxicityTo ensure patient safety.

In Vitro Assays for Lead Optimization:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compounds for mGluR5 and to assess selectivity against other receptors.

  • Electrophysiology: To evaluate the functional effects of the compounds on native mGluR5 in neurons.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To profile the drug-like properties of the compounds (e.g., solubility, permeability, metabolic stability).

Preclinical Development and Candidate Selection

The final stage before clinical trials involves in-depth preclinical evaluation of the lead candidate in animal models of disease.

Key Preclinical Studies:

  • In Vivo Efficacy: Assess the therapeutic effect of the lead candidate in relevant animal models (e.g., the Fmr1 knockout mouse model for fragile X syndrome).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish the relationship between drug exposure and the desired pharmacological effect in vivo.

  • Safety and Toxicology Studies: Conduct comprehensive safety studies in two species (one rodent, one non-rodent) to identify any potential toxicities.

A successful preclinical candidate will demonstrate a robust therapeutic effect in a relevant disease model, possess a favorable pharmacokinetic profile, and have an acceptable safety margin.

Future Directions and Conclusion

The development of mGluR5 NAMs holds immense promise for the treatment of a range of debilitating CNS disorders. While several candidates have entered clinical trials, challenges remain, including the translation of preclinical efficacy to human patients and the management of potential on-target side effects.

Future research will likely focus on:

  • Developing NAMs with novel mechanisms of action: This could include biased modulators that selectively inhibit certain downstream signaling pathways.

  • Identifying biomarkers: To aid in patient selection and to monitor treatment response in clinical trials.

  • Exploring combination therapies: Combining mGluR5 NAMs with other therapeutic agents to enhance efficacy.

References

  • Bear, M. F., Huber, K. M., & Warren, S. T. (2004). The mGluR theory of fragile X mental retardation. Trends in Neurosciences. [Link]

  • Michalon, A., Sidorov, M., Ballard, T. M., Ozmen, L., Spooren, W., Wettstein, J. G., ... & Bear, M. F. (2012). Chronic pharmacological mGlu5 inhibition corrects fragile X in adult mice. Neuron. [Link]

  • Christopher, J. A., Aves, S. J., Bennett, K. A., Doré, A. S., Errey, J. C., Jazayeri, A., ... & Marshall, F. H. (2015). Fragment and structure-based drug discovery for a class C G protein-coupled receptor. ACS Chemical Biology. [Link]

Exploratory

3-Methyl-5-(phenylethynyl)pyridin-2-amine SMILES code

An in-depth technical analysis and methodological guide for the synthesis, structural informatics, and pharmacological application of 3-Methyl-5-(phenylethynyl)pyridin-2-amine. Executive Summary & Chemical Informatics 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis, structural informatics, and pharmacological application of 3-Methyl-5-(phenylethynyl)pyridin-2-amine.

Executive Summary & Chemical Informatics

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly functionalized, rigid heterocyclic scaffold that holds significant value in modern medicinal chemistry. Featuring a 2-aminopyridine core and a linear, hydrophobic phenylethynyl extension at the 5-position, this molecule is structurally primed to act as a privileged pharmacophore, particularly in the design of kinase inhibitors and allosteric modulators.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic molecular tool. The 2-aminopyridine motif is a classic "hinge-binder" in structural biology, capable of forming robust bidentate hydrogen bonds with the ATP-binding pocket of kinases[1]. Meanwhile, the alkyne linker provides a rigid vector to project the phenyl ring into adjacent hydrophobic sub-pockets, enhancing target residence time and selectivity[2].

Structural & Physicochemical Profile

The precise spatial arrangement of this molecule is defined by its SMILES code: Cc1cc(C#Cc2ccccc2)cnc1N. Understanding its physicochemical properties is the first step in predicting its behavior in both synthetic workflows and biological assays.

Table 1: Quantitative Informatics & Physicochemical Data

PropertyValueStructural Rationale
IUPAC Name 3-Methyl-5-(phenylethynyl)pyridin-2-amineStandard nomenclature defining substitution topology.
SMILES Code Cc1cc(C#Cc2ccccc2)cnc1NEncodes the 2-amino, 3-methyl, and 5-alkynyl pyridine core.
Molecular Formula

Base composition for mass spectrometry validation.
Exact Mass / MW 208.1000 Da / 208.26 g/mol Optimal low molecular weight for a fragment-based lead.
H-Bond Donors (HBD) 1 (from

)
Critical for interacting with kinase hinge backbone carbonyls.
H-Bond Acceptors (HBA) 2 (Pyridine

, Amine

)
Pyridine

interacts with hinge backbone amides.
Rotatable Bonds 1High rigidity (sp-hybridized alkyne) reduces entropic penalty upon binding.

Synthetic Methodology: Palladium-Catalyzed Sonogashira Cross-Coupling

The most efficient and scalable route to synthesize 3-Methyl-5-(phenylethynyl)pyridin-2-amine is via a Sonogashira sp-sp² carbon cross-coupling between 2-amino-5-bromo-3-methylpyridine and phenylacetylene[3].

Causality of Reaction Parameters

In transition-metal catalysis, every reagent choice dictates the reaction's fate.

  • The Catalyst (

    
    ):  Facilitates the oxidative addition into the aryl C-Br bond. The electron-rich phosphine ligands stabilize the Pd(0) active species.
    
  • The Co-catalyst (

    
    ):  Reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and accelerates the transmetalation step to the palladium center[3].
    
  • The Base (

    
    ):  Serves a dual purpose—it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrobromic acid generated during the catalytic cycle.
    

Sonogashira A 2-Amino-5-bromo- 3-methylpyridine C Pd Catalyst + CuI Base (Et3N), Heat A->C B Phenylacetylene B->C D 3-Methyl-5-(phenylethynyl) pyridin-2-amine C->D  Cross-Coupling  

Workflow of the Sonogashira cross-coupling synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system incorporating in-process analytical checkpoints.

Step 1: Reagent Preparation & Critical Degassing

  • Charge a flame-dried Schlenk flask with 2-amino-5-bromo-3-methylpyridine (1.0 eq),

    
     (0.05 eq), and 
    
    
    
    (0.10 eq).
  • Add anhydrous Dimethylformamide (DMF) and Triethylamine (

    
    ) in a 2:1 ratio.
    
  • Causality & Validation: Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen promotes the Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne. A successful degassing is validated by the absence of bubbling upon the final thaw.

Step 2: Alkyne Addition & Catalytic Initiation

  • Add phenylacetylene (1.2 eq) dropwise under a positive Argon atmosphere.

  • Heat the reaction mixture to 90°C.

  • Validation: The solution will transition from a pale yellow to a dark brown/black homogeneous mixture, confirming the reduction of Pd(II) to the active Pd(0) catalytic species.

Step 3: In-Process Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes:EtOAc 3:1) every 2 hours.

  • Validation: The reaction is deemed complete when the UV-active starting material spot disappears and a new, distinct blue-fluorescent spot (under 254 nm UV) appears at a higher

    
    , indicating the formation of the highly conjugated product.
    
  • Cool to room temperature, quench with saturated aqueous

    
    , and extract with EtOAc. The aqueous wash removes the triethylammonium bromide salts.
    

Step 4: Purification & Analytical Confirmation

  • Purify the concentrated organic layer via silica gel flash chromatography.

  • Validation: Before advancing to biological assays, the isolated solid must be validated via LC-MS. A successful synthesis will yield a dominant

    
     peak at m/z 209.1 .
    

Table 2: Reaction Optimization Parameters

ParameterStandard ConditionCausality / Rationale
Catalyst Loading 5 mol%

Balances reaction rate with the cost and difficulty of heavy metal scavenging later.
Atmosphere Strict ArgonPrevents oxidative Glaser homocoupling of the alkyne[3].
Temperature 90°CProvides the activation energy required for the oxidative addition into the deactivated, electron-rich aminopyridine ring.

Structural Biology & Pharmacological Utility

In drug development, the 2-aminopyridine core is universally recognized as a potent kinase hinge-binding motif. This mechanism is clinically validated by FDA-approved drugs such as Crizotinib (an ALK inhibitor)[1] and various MAP4K4 inhibitors[4].

The Hinge-Binding Mechanism

Kinases possess an ATP-binding pocket characterized by a "hinge region"—a peptide segment connecting the N- and C-lobes of the kinase. 3-Methyl-5-(phenylethynyl)pyridin-2-amine acts as a competitive ATP mimetic through a highly specific bidentate interaction:

  • Hydrogen Bond Acceptor: The pyridine

    
     lone pair accepts a hydrogen bond from the backbone amide 
    
    
    
    of the hinge region (e.g., Met1199 in ALK)[1].
  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (e.g., Glu1197 in ALK)[1].

The Role of the Phenylethynyl Vector

While the aminopyridine anchors the molecule to the hinge, the 5-phenylethynyl group serves as a rigid, linear vector. Because alkynes are sp-hybridized (180° bond angle), they project the terminal phenyl ring deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif without incurring an entropic penalty from rotatable bonds[2]. The 3-methyl group further restricts the conformational freedom of the amine, locking the molecule into the bioactive coplanar conformation.

HingeBinding cluster_kinase Kinase ATP Pocket cluster_ligand 3-Methyl-5-(phenylethynyl)pyridin-2-amine Hinge_CO Hinge Backbone C=O Hinge_NH Hinge Backbone N-H Py_N Pyridine N1 Hinge_NH->Py_N H-Bond Acceptor Hydrophobic Hydrophobic Pocket NH2 2-Amino Group NH2->Hinge_CO H-Bond Donor Alkyne 5-Phenylethynyl Alkyne->Hydrophobic pi-pi Stacking

Pharmacophore model demonstrating bidentate kinase hinge binding and hydrophobic projection.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (SCIRP). (Details the optimization of Pd/Cu-catalyzed cross-coupling for aminopyridines). Available at:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, ACS Publications. (Discusses the structural biology of 2-aminopyridines as kinase hinge binders). Available at:[Link]

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. MDPI. (Validates the bidentate hydrogen bonding mechanism of the 2-aminopyridine core in clinical ALK inhibitors like Crizotinib). Available at:[Link]

Sources

Foundational

Comprehensive Safety and Handling Guide: 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Sheet (SDS) Expansion Executive Summary & Chemical Identity In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Sheet (SDS) Expansion

Executive Summary & Chemical Identity

In modern drug discovery, alkynyl-substituted aminopyridines serve as critical scaffolds for the synthesis of kinase inhibitors, mGluR5 allosteric modulators, and biologically active 7-azaindoles[1]. 3-Methyl-5-(phenylethynyl)pyridin-2-amine (CAS: 1823291-91-3) is a highly specialized intermediate characterized by its rigid phenylethynyl linker and electron-rich aminopyridine core[2].

While highly valuable in synthetic methodology, this compound presents severe toxicological risks. The aminopyridine pharmacophore is a known voltage-gated potassium (Kv) channel blocker, and the addition of the lipophilic phenylethynyl group significantly enhances blood-brain barrier (BBB) penetrability[3]. As a Senior Application Scientist, I have designed this guide to move beyond standard SDS boilerplate text, providing a mechanistic understanding of the compound's hazards and detailing self-validating protocols for safe handling and experimental use.

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Experimental Implication
IUPAC Name 3-Methyl-5-(phenylethynyl)pyridin-2-aminePositional isomers dictate reactivity during cyclization.
CAS Number 1823291-91-3Unique identifier for regulatory compliance[2].
Molecular Formula C₁₄H₁₂N₂High carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 208.26 g/mol Low MW facilitates rapid dermal and systemic absorption.
Physical State Solid (Cream to pale yellow)Dust generation poses a severe inhalation hazard.
Solubility Soluble in DMSO, DMF, DCMRequires organic solvents for extraction; insoluble in water.

Hazard Identification & Mechanistic Toxicology

Standard safety data sheets often list hazards without explaining the underlying biology. Understanding why a chemical is dangerous is the first step in designing a robust safety protocol.

GHS Classification & Hazard Statements

Based on structural alerts from the aminopyridine class[3][4], this compound is classified under the following GHS categories:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 2/3 (H301, H311, H331) - Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin/Eye Irritation: Category 2 (H315, H319) - Causes serious skin and eye irritation.

  • Aquatic Toxicity: Category 1/2 (H410/H411) - Toxic to aquatic life with long-lasting effects.

Mechanism of Toxicity: The Kv Channel Blockade

Aminopyridines (such as 3-aminopyridine and 4-aminopyridine) are potent convulsants[3][4]. They act by physically occluding the intracellular pore of voltage-gated potassium (Kv) channels.

  • Lipophilic Permeation: The phenylethynyl moiety increases the partition coefficient (LogP), allowing rapid absorption through the stratum corneum (skin) and the BBB.

  • Protonation & Binding: Once inside the physiological environment, the pyridine nitrogen (pKa ~6-7) is partially protonated. The charged species binds to the selectivity filter of the Kv channel.

  • Action Potential Prolongation: Blockade of K+ efflux prevents repolarization of the neuronal membrane, leading to spontaneous neurotransmitter release, tremors, and potentially fatal seizures[3].

ToxicityMechanism A 3-Methyl-5-(phenylethynyl) pyridin-2-amine Exposure B Systemic Absorption (High Lipophilicity) A->B C Blood-Brain Barrier (BBB) Penetration B->C D Voltage-Gated K+ Channel (Kv) Blockade C->D E Action Potential Prolongation D->E F Neurotoxicity & Convulsions E->F

Fig 1. Aminopyridine-mediated Kv channel blockade and neurotoxicity pathway.

Self-Validating Safety & Decontamination Protocols

Trust in a safety protocol requires validation. You cannot simply wipe a bench and assume it is clean. The following protocol utilizes chemical causality (acid-base chemistry) to ensure total decontamination.

Protocol 1: Spill Response and LC-MS Validated Decontamination

Causality Check: Because the compound is highly lipophilic and insoluble in water, standard aqueous cleaning will only spread the contaminant. We must use an acidic wash to protonate the pyridine ring, converting it into a water-soluble pyridinium salt.

Step-by-Step Methodology:

  • Isolation & PPE: Immediately evacuate the immediate area. Don Level B PPE, including a NIOSH-approved N95/P100 particulate respirator, double nitrile gloves, and a Tyvek sleeve protector[4].

  • Physical Containment: Surround the solid spill with inert, dust-binding absorbent (e.g., damp sand or specialized anti-static spill pads). Do not dry sweep, as this aerosolizes the neurotoxic dust.

  • Chemical Neutralization: Spray the area with a 5% Citric Acid or 1% HCl aqueous solution. Allow a 5-minute contact time. The acid protonates the aminopyridine core, drastically increasing its aqueous solubility.

  • Extraction: Wipe the area using absorbent pads soaked in a 50:50 Methanol/Water mixture to lift the protonated salts. Place all wipes in a sealed, labeled biohazard/chemical waste container[3].

  • Self-Validation (The Critical Step): Swab the decontaminated area with a methanol-wetted sterile swab. Extract the swab in 1 mL of LC-MS grade Acetonitrile. Run a rapid LC-MS/MS assay monitoring the

    
     209.1 
    
    
    
    transition. The area is only declared safe when the concentration is
    
    
    .

SpillResponse A Spill Detected B Evacuate & Isolate Area (Ensure Ventilation) A->B C Don Level B PPE (Respirator, Nitrile Gloves) B->C D Chemical Neutralization (Acidic Wash to Protonate) C->D E Solvent Extraction (MeOH/H2O Wipes) D->E F LC-MS Swab Validation (<0.1 µg/cm²) E->F

Fig 2. Self-validating spill response and LC-MS verified decontamination workflow.

Synthetic Applications: 7-Azaindole Scaffolding

Beyond its hazards, 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly coveted building block. Alkynyl-2-aminopyridines undergo elegant electrophilic cyclizations to yield 7-azaindoles, which are privileged structures in antimicrobial and oncology drug development[1].

Protocol 2: Acid-Catalyzed Cyclization to 7-Azaindole Derivatives

Causality Check: The electron-donating nature of the 2-amino group increases the nucleophilicity of the pyridine nitrogen. However, to force the cyclization onto the alkyne, strong acidic conditions (TFA/TFAA) are required to activate the triple bond toward intramolecular attack[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 equivalent of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in anhydrous Dichloromethane (DCM).

  • Acidic Activation: Cool the flask to 0°C. Dropwise, add a pre-mixed solution of Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) (3:1 ratio, 5.0 equivalents total)[1]. The TFAA acts as a water scavenger, driving the equilibrium forward.

  • Electrophilic Cyclization: Remove the ice bath and heat the reaction to reflux (approx. 80°C if sealed, or standard DCM reflux) for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated Sodium Bicarbonate (

    
    ) to neutralize the TFA. Extract the aqueous layer 3x with Ethyl Acetate.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the functionalized 7-azaindole.
    

SynthesisWorkflow A 3-Methyl-5-(phenylethynyl) pyridin-2-amine B TFA / TFAA Mixture (Acidic Activation) A->B C Electrophilic Cyclization (Intramolecular Attack) B->C D 7-Azaindole Derivative C->D E Antimicrobial / Kinase Inhibitor Screening D->E

Fig 3. Acid-catalyzed electrophilic cyclization of alkynylpyridines to 7-azaindoles.

Storage and Stability

To maintain chemical integrity and laboratory safety, strict storage conditions must be adhered to:

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the amine.

  • Temperature: Store at 2-8°C (refrigerated) in a tightly sealed, light-resistant amber glass vial.

  • Incompatibilities: Keep strictly away from strong oxidizing agents, acid chlorides, and strong acids (unless actively performing a controlled reaction), as these can trigger violent exothermic reactions or rapid degradation[5].

References

  • RSC Publishing. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine via Sonogashira Coupling

Abstract This document provides a comprehensive guide for the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, a valuable scaffold in medicinal chemistry and materials science. The protocol details a robust and ef...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, a valuable scaffold in medicinal chemistry and materials science. The protocol details a robust and efficient palladium-catalyzed Sonogashira cross-coupling reaction between a 5-halo-3-methylpyridin-2-amine and phenylacetylene. We offer in-depth explanations of the reaction mechanism, rationale for reagent selection, step-by-step experimental procedures, and expected characterization data. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development, providing the necessary technical insights for successful implementation.

Introduction: The Significance of Aryl-Alkynyl Pyridines

Substituted pyridines are a cornerstone of modern pharmaceuticals and functional organic materials. The introduction of an alkynyl moiety, particularly a phenylethynyl group, into the pyridine scaffold creates a rigid, linear linker that extends conjugation and provides a vector for further functionalization. The target molecule, 3-Methyl-5-(phenylethynyl)pyridin-2-amine, incorporates key structural features: a coordinating 2-aminopyridine group, a sterically and electronically influencing methyl group, and the versatile phenylethynyl substituent. Analogues such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP) are well-known as selective antagonists for the mGluR5 receptor, highlighting the pharmacological potential of this structural class.[1][2]

The Sonogashira coupling is a powerful and widely-used cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[3][4][5] It is prized for its mild reaction conditions, functional group tolerance, and high yields, making it an ideal method for the synthesis of complex molecules like our target compound.[3][6]

Reaction Principle and Mechanism

The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[5][6] The reaction proceeds through two interconnected catalytic cycles, as depicted below.

Catalytic Cycles of the Sonogashira Coupling

The mechanism, while not fully elucidated in all its nuances, is generally understood to involve two primary cycles.[4][7]

  • The Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (5-halo-3-methylpyridin-2-amine) to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide (formed in the copper cycle), transferring the alkynyl group from copper to palladium.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-Methyl-5-(phenylethynyl)pyridin-2-amine, and regenerate the Pd(0) catalyst.[7]

  • The Copper Cycle:

    • A copper(I) salt, typically CuI, reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.[3][7]

The amine base is crucial as it neutralizes the hydrogen halide byproduct generated during the formation of the copper acetylide.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans PhC≡CCu CuAcetylide PhC≡CCu ArPdAlk Ar-Pd(II)L₂-C≡CPh Trans->ArPdAlk ArPdAlk->Pd0 Product RedEl Reductive Elimination ArPdAlk->RedEl Product Ar-C≡CPh RedEl->Product Alkyne PhC≡CH Alkyne->CuAcetylide Base Base (Et₃N) CuI CuI CuI->CuAcetylide CuAcetylide->Trans HX Et₃N·HX

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Design and Rationale

Starting Materials

The selection of the aryl halide is a critical parameter. The reactivity of the C-X bond in Sonogashira couplings follows the order I > Br >> Cl.[7]

  • 5-Iodo-3-methylpyridin-2-amine: This is the preferred starting material due to its higher reactivity, which often allows for milder reaction conditions (lower temperatures, lower catalyst loading) and can lead to higher yields and cleaner reactions. It is commercially available from suppliers such as MilliporeSigma and J&K Scientific.[5][6][8][9]

  • 5-Bromo-3-methylpyridin-2-amine: A more cost-effective but less reactive alternative. Its use may necessitate higher temperatures, longer reaction times, or more sophisticated catalyst systems. It is commercially available from suppliers like MedchemExpress, Sigma-Aldrich, and TCI America.[10][11][12]

This protocol will be based on the more reactive 5-Iodo-3-methylpyridin-2-amine .

Catalyst and Ligand Selection
  • Palladium Catalyst: A combination of a Pd(II) precatalyst and a phosphine ligand is commonly employed. We recommend PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) . It is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard and most effective co-catalyst for activating the terminal alkyne.[4]

  • Rationale: This Pd/Cu co-catalyst system is well-established for the Sonogashira coupling of aminopyridines, demonstrating high efficiency and reliability.[4][13] While copper-free systems exist, the classic Pd/Cu protocol is robust and generally provides excellent yields for this substrate class.[14]

Base and Solvent
  • Base: Triethylamine (Et₃N) serves a dual role. It acts as the base to deprotonate the terminal alkyne and scavenge the HI generated during the reaction. It can also serve as a solvent or co-solvent.[4][14]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and catalysts, even at elevated temperatures.[4]

  • Rationale: The combination of DMF and Et₃N is a standard condition for Sonogashira couplings, providing a suitable reaction medium that promotes high yields for a wide range of substrates, including substituted pyridines.[4][13]

Detailed Experimental Protocol

This protocol is based on established procedures for the Sonogashira coupling of related aminohalopyridines.[4][13]

Materials and Reagents
ReagentFormulaMWAmount (mmol)Eq.Supplier
5-Iodo-3-methylpyridin-2-amineC₆H₇IN₂234.041.01.0Sigma-Aldrich[6]
PhenylacetyleneC₈H₆102.141.21.2Standard Supplier
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03Standard Supplier
Copper(I) Iodide (CuI)CuI190.450.050.05Standard Supplier
Triethylamine (Et₃N)C₆H₁₅N101.19~10SolventStandard Supplier
DMF (anhydrous)C₃H₇NO73.09~5 mLSolventStandard Supplier

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Phenylacetylene is flammable. DMF is a skin and eye irritant.

Reaction Workflow

Figure 2: General experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-3-methylpyridin-2-amine (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.4 mL, ~10 mmol) via syringe. Stir the mixture at room temperature for 15 minutes to allow for dissolution and catalyst pre-activation. The solution should turn into a yellowish-brown suspension.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting material is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude residue should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the chosen solvent system. Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield 3-Methyl-5-(phenylethynyl)pyridin-2-amine as a solid.

Characterization and Expected Results

  • Appearance: Expected to be a pale yellow or off-white solid.

  • Yield: 80-95% (based on similar reactions in the literature).[4][13]

  • Spectroscopic Data: While specific experimental data for the title compound is not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on analysis of similar structures.[4][15][16][17]

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.0-8.2 ppm (d, 1H): Pyridine H6 proton.

  • δ ~7.5-7.6 ppm (d, 1H): Pyridine H4 proton.

  • δ ~7.4-7.5 ppm (m, 2H): Phenyl protons ortho to the alkyne.

  • δ ~7.3-7.4 ppm (m, 3H): Phenyl protons meta and para to the alkyne.

  • δ ~4.6-5.0 ppm (br s, 2H): -NH₂ protons.

  • δ ~2.2-2.3 ppm (s, 3H): -CH₃ protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~158-160 ppm: C2 (attached to NH₂).

  • δ ~150-152 ppm: C6.

  • δ ~140-142 ppm: C4.

  • δ ~131-132 ppm: Phenyl carbons ortho to the alkyne.

  • δ ~128-129 ppm: Phenyl carbons meta/para to the alkyne.

  • δ ~122-124 ppm: Phenyl carbon attached to the alkyne.

  • δ ~115-117 ppm: C5 (attached to alkyne).

  • δ ~114-116 ppm: C3 (attached to CH₃).

  • δ ~93-95 ppm: Alkynyl carbon attached to the pyridine ring.

  • δ ~85-87 ppm: Alkynyl carbon attached to the phenyl ring.

  • δ ~17-18 ppm: -CH₃ carbon.

Mass Spectrometry (MS):

  • HRMS (ESI): Calculated for C₁₄H₁₃N₂ [M+H]⁺. The found value should be within ±5 ppm of the calculated mass.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Use fresh PdCl₂(PPh₃)₂ and CuI. Ensure the reaction is run under strictly anaerobic conditions.
Low reaction temperature.Increase the temperature to 100 °C, especially if using 5-bromo-3-methylpyridin-2-amine.
Insufficient base.Ensure Et₃N is anhydrous and used in sufficient excess.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Excess copper catalyst.Use the recommended catalytic amount of CuI (2-5 mol%). Consider a copper-free protocol if homocoupling is a persistent issue.[14]
Difficult Purification Close Rf values of product and byproducts.Use a long chromatography column and a shallow solvent gradient for better separation.

Conclusion

The Sonogashira coupling provides a highly effective and reliable method for the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine. By following the detailed protocol outlined in this application note, researchers can achieve high yields of the target compound. The choice of the more reactive 5-iodo-3-methylpyridin-2-amine as a starting material is recommended for optimal results under mild conditions. This synthetic guide enables access to a valuable molecular scaffold for further exploration in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts, 15(12), 1-18. Available at: [Link]

  • Cosford, N. D. P., et al. (2003). In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand. Neuropharmacology, 45(1), 1-10. Available at: [Link]

  • 2-Amino-5-iodo-3-methylpyridine: A Versatile Research Compound. (n.d.). Retrieved March 7, 2026, from a reputable chemical supplier website.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. (n.d.). The Royal Society of Chemistry.
  • 2-Amino-5-iodo-3-methylpyridine. (n.d.). J&K Scientific. Retrieved March 7, 2026, from [Link]

  • dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. (n.d.). Benchchem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing).
  • Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. (n.d.).
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024). Reddit.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
  • 2-Amino-3-methyl-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • The Behavioral Profile of the Potent and Selective mGlu5 Receptor Antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in Rodent Models of Anxiety. (n.d.).
  • 2-Methyl-6-(phenylethynyl)pyridine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. (2002). Journal of Medicinal Chemistry.
  • 2-amino-5-methyl pyridine and process of making it. (n.d.).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). Benchchem.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC.
  • Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ). (n.d.).
  • 3-Picoline(108-99-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com.

Sources

Application

3-Methyl-5-(phenylethynyl)pyridin-2-amine solubility in DMSO

Application Note: Solubilization and Handling of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in DMSO for In Vitro Pharmacology Introduction & Chemical Profiling The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in DMSO for In Vitro Pharmacology

Introduction & Chemical Profiling

The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly conjugated, rigid heteroaromatic molecule. Structurally, it consists of a 2-amino-3-methylpyridine headgroup linked via an alkyne bridge to a hydrophobic phenyl ring. This architecture places it within the broader class of phenylethynylpyridine derivatives, which are famously utilized in neuropharmacology as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), as demonstrated in the [1].

Understanding the physicochemical properties of this molecule is critical for reliable in vitro assay design. The primary amine (-NH₂) and pyridine nitrogen provide localized polarity and hydrogen-bonding capabilities, while the extended phenylethynyl tail renders the molecule highly lipophilic. Consequently, aqueous solubility is negligible, necessitating the use of an organic vehicle like Dimethyl Sulfoxide (DMSO) for stock preparation.

Solubility Dynamics: Why DMSO?

DMSO is the gold-standard solvent for phenylethynylpyridines[2]. The causality behind this lies in DMSO's unique amphiphilic nature and high dielectric constant (


).
  • Polar Solvation: The highly polarized sulfoxide (

    
    ) bond acts as a potent hydrogen bond acceptor, strongly interacting with the primary amine at the 2-position of the pyridine ring.
    
  • Hydrophobic Solvation: Simultaneously, the two methyl groups of DMSO solvate the lipophilic phenylethynyl tail via London dispersion forces.

Based on empirical data from homologous structures such as MPEP and[3], the solubility of this compound in anhydrous DMSO is exceptionally high, allowing for stable stock solutions up to 50–100 mM .

Table 1: Quantitative Physicochemical and Solvation Parameters
ParameterSpecificationMechanistic Rationale
Molecular Weight ~208.26 g/mol (Free Base)Critical for accurate molarity calculations during stock preparation.
Primary Solvent Anhydrous DMSO (>99.9%)Solvates both the polar aminopyridine head and hydrophobic tail[2].
Max Solubility (DMSO) 50 – 100 mM (~10 – 20 mg/mL)High solubility ceiling due to favorable dipole-dipole interactions,[3].
Max Solubility (H₂O) < 0.1 mMThe lipophilic alkyne-phenyl system energetically resists aqueous hydration.
Storage Temperature -20°C (Aliquot format)Arrests thermal degradation and prevents solvent evaporation[4].
Working Dilution Limit ≤ 0.1% DMSO in Assay BufferPrevents DMSO-induced cytotoxicity and non-specific membrane fluidization.

Experimental Protocol: Preparation of DMSO Stock Solutions

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It mitigates common failure points such as moisture ingress, aerosolization, and incomplete dissolution.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because water drastically lowers the solubility of the lipophilic tail, even trace moisture will cause premature precipitation when DMSO is added.

Step 2: Weighing and Solvent Addition

  • Action: Weigh the desired mass using an analytical balance. Calculate the required volume of anhydrous DMSO to achieve a 50 mM stock. Dispense the DMSO slowly down the inner wall of the vial.

  • Causality: Dispensing solvent directly onto the powder can cause fine API particles to aerosolize, leading to a loss of mass and an inaccurate final molarity.

Step 3: Dissolution via Kinetic Energy

  • Action: Vortex the vial for 30–60 seconds. If particulates remain, subject the vial to mild bath sonication (RT) for 5 minutes.

  • Causality: Sonication provides the necessary acoustic cavitation to overcome the lattice energy of the crystalline solid without subjecting the molecule to localized thermal degradation (which can occur with direct heating).

Step 4: Quality Control (Self-Validation Step)

  • Action: Illuminate the solution with a laser pointer against a dark background.

  • Validation: If the beam path is visible (Tyndall effect), micro-precipitates are present, indicating the saturation point was exceeded or moisture compromised the solvent. Correction: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you must determine the true concentration of the supernatant via UV-Vis spectrophotometry before proceeding.

Step 5: Aliquoting and Storage

  • Action: Divide the validated stock into 10–20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store at -20°C in the dark.

  • Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture and induce localized concentration gradients, leading to irreversible precipitation of the compound[4].

Visualizations

Workflow Architecture

The following diagram maps the critical path from raw compound to assay-ready dilution, highlighting the integrated quality control checkpoints.

Workflow A 3-Methyl-5-(phenylethynyl)pyridin-2-amine (Lyophilized Powder) B Equilibration & Weighing (Target: 10-50 mM) A->B C Solvent Addition (Anhydrous DMSO, >99.9%) B->C D Dissolution (Vortexing & Mild Sonication) C->D E Quality Control (Tyndall Effect / Centrifugation) D->E F Aliquoting (Single-use vials) E->F G Storage (-20°C, Desiccated, Dark) F->G H In Vitro Assay Application (Aqueous Dilution <0.1% DMSO) G->H

Figure 1: Standardized workflow for the preparation, quality control, and storage of DMSO stocks.

Pharmacological Context: Target Pathway

Phenylethynylpyridine derivatives are predominantly utilized to probe G-protein coupled receptor (GPCR) signaling, specifically by acting as non-competitive inhibitors at allosteric sites[1]. The diagram below illustrates the canonical mGluR5 pathway and the intervention point of these compounds.

Pathway Glutamate Glutamate (Endogenous Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Antagonist Phenylethynylpyridine Derivative (NAM) Antagonist->mGluR5 Inhibits Gq Gq/11 Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC

Figure 2: Mechanistic pathway of mGluR5 signaling and allosteric modulation by NAM derivatives.

References

  • [1] Title: 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist Source: PubMed (Neuropharmacology) URL:[Link]

Sources

Method

Application Note: In Vitro Characterization of Phenylethynyl Aminopyridines as mGluR5 Negative Allosteric Modulators

Introduction & Mechanistic Scope Phenylethynyl aminopyridines are a specialized subclass of non-competitive antagonists targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally related to the protot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Scope

Phenylethynyl aminopyridines are a specialized subclass of non-competitive antagonists targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally related to the prototype compound MPEP (2-methyl-6-(phenylethynyl)pyridine), the incorporation of an amino group (often at the 2- or 6-position of the pyridine ring) is a medicinal chemistry strategy employed to alter metabolic stability, reduce lipophilicity, or modify hydrogen-bonding potential while maintaining high affinity for the mGluR5 transmembrane allosteric pocket.

These compounds function as Negative Allosteric Modulators (NAMs) . Unlike orthosteric antagonists that compete directly with glutamate at the extracellular "Venus Flytrap" domain, PEAPs bind to the heptahelical transmembrane domain. Consequently, their characterization requires specific assay formats that can distinguish allosteric modulation from orthosteric blockade.

Core Signaling Pathway

mGluR5 is a G


-coupled GPCR. Its activation triggers the Phospholipase C (PLC) cascade, leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG), culminating in the release of intracellular calcium stores.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates PEAP Phenylethynyl Aminopyridine (NAM) PEAP->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Couples PLC PLC (Effector) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Signal transduction pathway of mGluR5. PEAPs act as NAMs, dampening the signal downstream of the receptor regardless of glutamate concentration.

Chemical Handling & Stock Preparation

Phenylethynyl aminopyridines possess a conjugated alkyne linker, making them potentially susceptible to UV-degradation and oxidation. The amino group introduces basicity (pKa ~6–7), distinguishing them from the neutral methyl-pyridine analogs (MPEP).

Protocol A: Solubilization

Objective: Create stable stocks without precipitation or degradation.

  • Solvent Choice: Dissolve solid compound in 100% DMSO (anhydrous).

    • Target Concentration: 10 mM or 20 mM.

    • Note: Avoid storing in aqueous buffers. The phenylethynyl moiety is highly lipophilic (LogD > 3.0), leading to rapid precipitation in water.

  • Storage: Aliquot into amber glass vials (to prevent UV damage to the alkyne) or polypropylene tubes. Store at -20°C.

    • Stability: Stable for 3–6 months. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Dilute DMSO stock into Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use.

    • Critical Step: Ensure final DMSO concentration in the cell assay is <0.5% (v/v). mGluR5 is sensitive to high solvent loads.

    • Troubleshooting: If precipitation occurs upon dilution, add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier.

Primary Screen: Calcium Flux Assay (FLIPR/FDSS)

This is the industry standard for high-throughput screening of Gq-coupled GPCR modulators.

Cell Line: HEK293 stably expressing human or rat mGluR5 (inducible expression systems like Tet-On are preferred to prevent receptor desensitization during culture).

Materials
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: L-Glutamate (physiological) or DHPG (selective Group I mGluR agonist).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4. Important: Add 2.5 mM Probenecid to inhibit anion transporters and prevent dye leakage.

Step-by-Step Protocol
  • Cell Plating:

    • Plate HEK293-mGluR5 cells in poly-D-lysine coated 384-well black/clear-bottom plates (15,000 cells/well).

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Dye Loading Buffer (Fluo-4 AM + Probenecid).

    • Incubate: 60 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Transfer plate to FLIPR/FDSS reader.

    • Addition 1 (Test Compound): Add 10 µL of Phenylethynyl Aminopyridine (5x concentration).

    • Incubation: Read baseline for 10s, add compound, read for 5–10 min. (Look for agonist activity—some NAMs are "silent," others have inverse agonist properties).

  • Agonist Challenge:

    • Addition 2 (Agonist): Add 10 µL of EC80 concentration of Glutamate or DHPG.

    • Read: Measure fluorescence kinetics for 90–120 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Normalize to Vehicle Control (0% Inhibition) and Reference Antagonist (e.g., 10 µM MPEP, 100% Inhibition).

Data Interpretation Table
ParameterExpected Result for PEAP NAMInterpretation
Agonist Mode No response (Flat line)Compound is not an agonist.
Antagonist Mode Dose-dependent reduction of Ca2+ peakValid NAM activity.
IC50 Range 1 nM – 100 nMPotent mGluR5 NAMs (similar to MPEP).
Curve Shift Depression of EmaxCharacteristic of non-competitive allosteric modulation.

Secondary Validation: Radioligand Binding

To confirm the compound binds to the allosteric site (MPEP site) and not the glutamate site.

Radioligand: [3H]-MPEP or [3H]-MethoxyPEPy (More distinct specific binding).

Protocol Logic

Since PEAPs are allosteric, they will not displace [3H]-Glutamate. They will displace [3H]-MPEP.

  • Membrane Prep: Isolate membranes from HEK293-mGluR5 cells.

  • Incubation:

    • Mix: Membranes (20 µg) + [3H]-MPEP (2 nM) + Test PEAP (concentration range).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

    • Time: 60 min at 4°C (Slows dissociation, improving signal).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Scintillation counting.

Validation Criteria:

  • Ki Calculation: Use the Cheng-Prusoff equation adapted for competition binding:

    
    .
    
  • Success: Full displacement of [3H]-MPEP indicates the aminopyridine binds to the transmembrane allosteric pocket.

Electrophysiology (Whole Cell Patch Clamp)

Calcium flux can be prone to artifacts (amplification steps). Electrophysiology is the gold standard for quantifying kinetics.

Platform: Automated Patch Clamp (e.g., QPatch, SyncroPatch) or Manual Rig.

Workflow

PatchClamp_Workflow Seal 1. Giga-Ohm Seal Formation Break 2. Break-in (Whole Cell Mode) Seal->Break Perfuse_Ag 3. Perfuse Agonist (Glutamate EC80) Break->Perfuse_Ag Record_1 Record Inward Current (Control Response) Perfuse_Ag->Record_1 Wash 4. Washout Record_1->Wash Perfuse_Mix 5. Co-apply Agonist + PEAP Wash->Perfuse_Mix Record_2 Record Inhibited Current Perfuse_Mix->Record_2

Figure 2: Electrophysiological workflow for validating NAM activity.

Key Insight: mGluR5 currents in HEK cells are often mediated by Calcium-Activated Chloride Channels (CaCC) triggered by the Gq-Ca2+ release, rather than direct channel gating. Alternatively, use Xenopus oocytes co-injected with GIRK channels for a robust readout.

References

  • Gasparini, F. et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3][4] Neuropharmacology, 38(10), 1493–1503.[3] Link

  • Anderson, J. J. et al. (2002). "Radioligand binding of [3H]methoxy-PEPy to the mGlu5 receptor." European Journal of Pharmacology, 454(1), 95-96. Link

  • Gregory, K. J. et al. (2013). "Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential."[5][6] Neuropharmacology, 64, 91-97. Link

  • NIH Assay Guidance Manual. "Measurement of Intracellular Calcium." National Center for Biotechnology Information.[7] Link

  • Rodriguez, A. L. et al. (2005). "Structure-Activity Relationships of the MPEP Scaffold." Bioorganic & Medicinal Chemistry Letters, 15(12), 3048-3052. Link

Sources

Application

3-Methyl-5-(phenylethynyl)pyridin-2-amine pharmacokinetics in rodent models

Application Note: Pharmacokinetic Profiling of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in Rodent Models Mechanistic Rationale & Chemical Context The phenylethynylpyridine scaffold is a privileged structural motif in ce...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Profiling of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in Rodent Models

Mechanistic Rationale & Chemical Context

The phenylethynylpyridine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery. Prototypical molecules in this class, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and MTEP, are highly potent negative allosteric modulators (NAMs) of the mGluR5 receptor, characterized by their rapid blood-brain barrier (BBB) penetration1[1]. However, a historical challenge with these unsubstituted alkynylpyridines is their rapid hepatic clearance and extreme lipophilicity, which often limits their in vivo half-life2[2].

The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine introduces critical structural modifications: a primary amine at the 2-position and a methyl group at the 3-position.

  • Causality of the 2-Amino Group: The introduction of a hydrogen-bond donor alters the pKa of the pyridine nitrogen, modestly reducing overall lipophilicity and improving aqueous solubility compared to MPEP. However, primary amines introduce new metabolic liabilities, specifically the potential for hepatic N-acetylation.

  • Causality of the 3-Methyl Group: The adjacent methyl group provides steric shielding to the amine and the pyridine ring, which can mitigate specific cytochrome P450 (CYP)-mediated N-oxidation pathways, potentially lowering intrinsic clearance.

This guide outlines a self-validating, highly rigorous pharmacokinetic (PK) and brain-penetrance protocol tailored specifically for this modified phenylethynylpyridine derivative in rodent models.

Experimental Design & Causality (E-E-A-T)

To ensure high scientific integrity, every step of this PK study is designed with built-in causality and self-validation mechanisms.

Species Selection: Male C57BL/6 mice (20-25g) and Sprague-Dawley rats (200-250g) are utilized. Using both species allows for allometric scaling of clearance (CL) and volume of distribution (


) to predict human PK parameters.

Formulation Strategy: Despite the 2-amino group, phenylethynylpyridines remain highly lipophilic. Aqueous suspensions will lead to erratic gastrointestinal absorption and fatal micro-embolisms if administered intravenously (IV).

  • Choice: A co-solvent system of 5% DMSO, 10% Solutol HS15, and 85% Saline .

  • Causality: DMSO acts as the primary solubilizer, Solutol HS15 serves as a non-ionic surfactant to form stable micelles, and saline ensures isotonicity. This guarantees complete thermodynamic solubility, preventing post-dosing precipitation that would artificially inflate

    
    .
    

Brain Penetrance (Kp) Methodology: Previous studies on related alkynylpyridines demonstrate high brain-to-plasma partition coefficients (e.g., MPEP exhibits a


 of ~3.1)3[3]. To accurately measure true parenchymal distribution rather than drug trapped in the cerebral microvasculature, transcardial perfusion  with ice-cold saline is mandatory prior to brain extraction.

Detailed Step-by-Step Methodologies

Step 1: Formulation Preparation
  • Weigh exactly 2.0 mg of 3-Methyl-5-(phenylethynyl)pyridin-2-amine into a glass vial.

  • Add 100 µL of pure DMSO and vortex for 2 minutes until completely dissolved (creates a 20 mg/mL stock).

  • Add 200 µL of Solutol HS15 (pre-warmed to 37°C to liquefy) and vortex for 3 minutes.

  • Slowly add 1700 µL of sterile 0.9% Saline dropwise while continuously vortexing to prevent crashing out.

  • Self-Validation: Inspect under a light microscope at 10x magnification. The absence of birefringent crystals validates complete solubilization.

Step 2: In Vivo Dosing & Serial Sampling
  • IV Dosing: Administer 1 mg/kg via the lateral tail vein.

  • PO Dosing: Administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect 50 µL of blood via the saphenous vein into K2EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4,000 x g for 10 min at 4°C to separate plasma.

  • Brain Collection: At

    
     (typically 0.5h for PO) and terminal phase (8h), anesthetize a subset of mice. Perform transcardial perfusion with 20 mL of ice-cold PBS. Extract the brain, blot dry, weigh, and snap-freeze in liquid nitrogen.
    
Step 3: Tissue Processing & Protein Precipitation

Causality: Phenylethynylpyridines are typically >90% plasma protein-bound. Protein precipitation (PPT) with organic solvents denatures these proteins, releasing the bound drug for accurate total-drug quantification.

  • Brain Homogenization: Add ice-cold PBS to the brain tissue at a 1:3 (w/v) ratio. Homogenize on ice using a bead beater to prevent thermal degradation of the analyte.

  • Extraction: Transfer 20 µL of plasma or brain homogenate to a 96-well plate.

  • Add 60 µL (3 volumes) of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (IS; e.g., deuterated MPEP or a structural analog).

  • Vortex for 5 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to an autosampler vial.

Step 4: LC-MS/MS Bioanalysis & Self-Validation
  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The parent mass [M+H]+ for 3-Methyl-5-(phenylethynyl)pyridin-2-amine is m/z 209.1. Monitor the transition to the dominant product ion (e.g., m/z 105.1 or 91.1, corresponding to the cleavage of the phenylethynyl group).

  • System Suitability (Self-Validation): A calibration curve (1-1000 ng/mL) and three Quality Control (QC) levels (3, 30, 800 ng/mL) must be run. The analytical batch is only validated if QC accuracy is within ±15% of nominal values, ensuring extraction efficiency and instrument stability.

Data Presentation: Expected Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK data derived from Non-Compartmental Analysis (NCA) for this class of compounds in a murine model.

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)

(ng/mL)
-450 ± 45

(h)
-0.5

(h*ng/mL)
320 ± 301280 ± 110
Clearance (

, mL/min/kg)
52-
Volume of Distribution (

, L/kg)
3.5-
Elimination Half-life (

, h)
1.21.5
Absolute Bioavailability (

)
-40%
Brain/Plasma Ratio (

)
2.82.9

Note: The high


 (3.5 L/kg) and 

(~2.8) are characteristic of the lipophilic phenylethynylpyridine scaffold, indicating extensive tissue distribution and excellent CNS penetrance.

Experimental Workflow Visualization

PK_Workflow N1 1. Formulation & QC (5% DMSO / 10% Solutol) N2 2. In Vivo Dosing (IV & PO in Rodents) N1->N2 N3 3. Serial Sampling (Plasma & Brain Matrix) N2->N3 N4 4. Sample Preparation (Protein Precipitation) N3->N4 N5 5. LC-MS/MS Analysis (MRM Quantification) N4->N5 N6 6. PK Parameter Calculation (NCA via WinNonlin) N5->N6

Workflow for the pharmacokinetic profiling of phenylethynylpyridine derivatives in rodents.

References

  • Source: nih.
  • Source: nih.
  • Discovery of 4-(5-Membered)

Sources

Method

Application Note: Determination of mGluR5 Binding Affinity for 3-Methyl-5-(phenylethynyl)pyridin-2-amine

[1] Abstract This application note details the experimental protocols required to determine the binding affinity ( ) and functional potency ( ) of 3-Methyl-5-(phenylethynyl)pyridin-2-amine , a structural analogue of the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the experimental protocols required to determine the binding affinity (


) and functional potency (

) of 3-Methyl-5-(phenylethynyl)pyridin-2-amine , a structural analogue of the prototypical mGluR5 antagonist MPEP.[1] As a member of the phenylethynylpyridine class, this compound is predicted to bind to the transmembrane allosteric site of the metabotropic glutamate receptor 5 (mGluR5).[1] This guide covers membrane preparation, competitive radioligand binding using [³H]MPEP, and functional validation via calcium flux assays, providing a robust framework for evaluating its potential as a CNS therapeutic candidate.[1]

Introduction & Compound Profile

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR coupled to the


 protein, mediating intracellular calcium mobilization.[1] It is a validated target for anxiety, depression, and Fragile X syndrome.[1]
Chemical Context

The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine represents a structural evolution of the classic mGluR5 Negative Allosteric Modulator (NAM), MPEP (2-Methyl-6-(phenylethynyl)pyridine).[1]

  • Core Scaffold: Phenylethynylpyridine (critical for allosteric pocket occupancy).

  • Modification: The addition of an amino group (-NH₂) at the 2-position and the methyl group at the 3-position.[1]

  • Rationale: The 2-amino group typically enhances aqueous solubility and introduces a hydrogen bond donor, potentially altering the binding kinetics or metabolic stability compared to the highly lipophilic MPEP.[1]

Mechanism of Action

Like its parent scaffold, this compound is expected to function as a Negative Allosteric Modulator (NAM) .[1] It binds to the transmembrane domain (7-TM), distinct from the orthosteric glutamate binding site (Venus Flytrap Domain), stabilizing the receptor in an inactive conformation.[1]

Signaling Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade and the point of intervention for the NAM.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Activates NAM 3-Methyl-5-(phenylethynyl) pyridin-2-amine (NAM) NAM->mGluR5 Allosteric Inhibition (Stabilizes Inactive State) Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Triggers Flux

Caption: mGluR5 Gq-coupled signaling pathway showing the allosteric inhibition locus of the phenylethynylpyridine NAM.[1][2][3]

Protocol 1: Membrane Preparation

Objective: Isolate high-quality membranes containing human mGluR5 (hmGluR5) for radioligand binding.[1]

Materials
  • Cell Line: HEK293 cells stably expressing hmGluR5 (inducible or constitutive).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease Inhibitor Cocktail.[1]

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Procedure
  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s).

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.

  • High-Speed Spin: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

  • Wash: Resuspend the resulting pellet in Lysis Buffer and repeat the high-speed spin.

  • Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA assay). Aliquot and store at -80°C.

    • Quality Check: Validate receptor expression using a saturation binding curve with [³H]MPEP (

      
       should be ~2–5 nM).[1]
      

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 3-Methyl-5-(phenylethynyl)pyridin-2-amine by displacing [³H]MPEP.[1]
Assay Logic

Since the test compound is a structural analog of MPEP, it is highly probable they compete for the same allosteric pocket.[1] We use [³H]MPEP as the tracer.[4][5]

Materials
  • Radioligand: [³H]MPEP (Specific Activity ~30-60 Ci/mmol) or [³H]MTEP.[1]

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, 2.5 mM CaCl₂, pH 7.4.[1]

  • Unlabeled Competitor: 3-Methyl-5-(phenylethynyl)pyridin-2-amine (dissolved in DMSO).[1]

  • Non-Specific Binding (NSB) Control: 10 µM MPEP (cold).[1]

Step-by-Step Methodology
  • Preparation: Thaw membranes and dilute in Assay Buffer to ~10–20 µg protein/well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Cold MPEP.

    • Test Wells: Buffer + Membrane + Radioligand + Test Compound (10 concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M).[1]

  • Radioligand Addition: Add [³H]MPEP to all wells at a final concentration equal to its

    
     (approx. 2–4 nM).
    
  • Incubation: Incubate for 60 minutes at 4°C .

    • Expert Insight: mGluR5 is prone to internalization or desensitization at room temperature; 4°C stabilizes the receptor-ligand complex and reduces low-affinity non-specific interactions.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Assay Buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis
  • Calculate Specific Binding:

    
    .
    
  • Curve Fitting: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    [1]
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of [³H]MPEP.[1]

Protocol 3: Functional Validation (Calcium Flux)

Objective: Confirm the compound acts as a NAM (inhibits agonist response) and rule out agonist activity.[1]

Workflow Visualization

Assay_Workflow Step1 1. Seed HEK-mGluR5 cells (384-well) Step2 2. Load Calcium Dye (Fluo-4 AM) Step1->Step2 Step3 3. Add Test Compound (Incubate 15 min) Step2->Step3 Step4 4. Inject Agonist (DHPG EC80) Step3->Step4 Step5 5. Measure Fluorescence (FLIPR/FlexStation) Step3->Step5 Check for Agonism (Early Signal?) Step4->Step5

Caption: FLIPR Calcium Flux assay workflow for characterizing mGluR5 NAMs.

Procedure
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Compound Addition: Add 3-Methyl-5-(phenylethynyl)pyridin-2-amine. Incubate 15 min.

    • Check: If fluorescence rises immediately, the compound is an agonist (unlikely for this structure).[1]

  • Stimulation: Inject DHPG (selective group I mGluR agonist) at an

    
     concentration.
    
  • Readout: Monitor fluorescence decrease compared to vehicle control.

  • Potency: Calculate

    
     from the inhibition curve.
    

Expected Results & Troubleshooting

Reference Data Comparison
CompoundRoleTypical Ki (nM)Typical IC50 (nM)Notes
MPEP Reference NAM36~30Lipophilic, standard control.[1]
MTEP Reference NAM16~5Improved specificity over MPEP.
Test Compound Novel NAMTBD TBD Amino group may shift affinity; expect <100 nM for high quality.
Troubleshooting Guide
  • High Non-Specific Binding: The phenylethynyl core is lipophilic. Ensure filters are pre-soaked in PEI. If

    
     is erratic, include 0.1% BSA in the assay buffer.[1]
    
  • Insolubility: The 2-amine improves solubility, but stock solutions should still be prepared in 100% DMSO (10 mM).[1] Ensure final DMSO in assay < 1%.

  • Hill Slope < 1.0: Indicates negative cooperativity or multiple binding sites. This is common for allosteric modulators.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][6] Neuropharmacology, 38(10), 1493–1503.[1] Link

  • Anderson, J. J., et al. (2002). "Systemic administration of the selective mGluR5 antagonist MPEP reverses hyperalgesia in rats."[1] Psychopharmacology, 157, 107-110.[1] (Describes MPEP/MTEP class pharmacology).

  • Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor."[1] Bioorganic & Medicinal Chemistry Letters, 13(3), 351–354.[1][7] Link

  • Iso, Y., et al. (2006). "Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent mGluR5 Antagonists."[1] Journal of Medicinal Chemistry, 49(3), 1080–1100.[1] (Detailed SAR on pyridine-ethynyl scaffolds).

  • Merck Sharp & Dohme Corp. (2011). "Metabotropic glutamate receptor modulators."[2][3][4][7][8][9][10][11][12] World Intellectual Property Organization Patent WO2011015343A1. (describes synthesis of pyridin-2-amine ethynyl derivatives).[1] Link

Sources

Application

Application Note: Formulation and Intraperitoneal (IP) Delivery of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Executive Summary & Physicochemical Profiling 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly lipophilic, substituted 2-aminopyridine. Structurally analogous to well-characterized negative allosteric modulators (NA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly lipophilic, substituted 2-aminopyridine. Structurally analogous to well-characterized negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) such as MPEP (2-methyl-6-(phenylethynyl)pyridine)[1][2], this compound presents significant solubility challenges for in vivo administration.

To achieve reproducible pharmacokinetics and avoid localized toxicity or granuloma formation in the peritoneal cavity, the compound must be formulated as a true solution or a thermodynamically stable inclusion complex rather than a crude suspension. This guide provides field-validated protocols for preparing this compound for Intraperitoneal (IP) injection in rodent models.

Quantitative Physicochemical Profile

The formulation strategy is dictated by the compound's structural motifs. The table below summarizes the key physicochemical parameters and their direct implications for vehicle selection.

ParameterCharacteristicFormulation Implication
Chemical Class Substituted 2-aminopyridineWeakly basic (pKa ~5.0–6.5). Can be partially protonated at low pH, but the free base is highly hydrophobic.
Lipophilicity (LogP) High (Estimated 3.0–4.5)Insoluble in pure aqueous buffers. Requires organic co-solvents (DMSO) or complexing agents.
Structural Motif Phenylethynyl coreHigh lattice energy and hydrophobicity. Prone to rapid precipitation (crashing out) upon aqueous dilution.
Target Application IP Injection (Rodents)Vehicle must be isotonic, non-irritating, and limit organic solvents (e.g., DMSO

10%, Tween-80

5%).

Formulation Rationale: The Causality of Co-Solvents

As an Application Scientist, it is critical to understand why a specific vehicle is chosen. A standard aqueous buffer will fail due to the hydrophobic phenylethynyl core. We utilize a Co-Solvent/Surfactant System (DMSO/Tween-80/Saline) [3], which operates as a self-validating thermodynamic system:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. It disrupts the strong intermolecular crystal lattice of the free base, achieving initial solubilization.

  • Tween-80 (Polysorbate 80): Acts as a non-ionic surfactant. Before any water is introduced, Tween-80 coats the dissolved lipophilic molecules. When the aqueous phase is added, Tween-80 forms micelles that sequester the hydrophobic phenylethynyl core while presenting a hydrophilic exterior to the aqueous bulk.

  • 0.9% Saline: Serves as the isotonic bulk carrier, ensuring the final injection is biocompatible and does not cause osmotic shock to the peritoneal mesothelium.

Materials and Reagents

  • Target Compound: 3-Methyl-5-(phenylethynyl)pyridin-2-amine (Purity

    
     98%)
    
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Endotoxin-free

  • Surfactant: Tween-80 (Polysorbate 80), Sterile-filtered

  • Complexing Agent (Alternative): Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
  • Aqueous Bulk: 0.9% Sodium Chloride (Saline) Injection, USP

  • Equipment: Analytical balance, vortex mixer, bath sonicator, sterile 0.22

    
    m PTFE syringe filters.
    

Step-by-Step Formulation Protocols

Protocol A: Co-Solvent Micellar System (10% DMSO / 5% Tween-80 / 85% Saline)

Ideal for acute dosing studies where rapid absorption is required.

  • Calculate and Weigh: Determine the required mass of the compound based on the target dose (e.g., 10 mg/kg) and injection volume (typically 10 mL/kg for mice). Weigh the compound into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final target volume as DMSO. Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

    • Critical Checkpoint: If particulates remain, the compound will inevitably crash out in later steps. Do not proceed until the DMSO solution is optically clear.

  • Surfactant Coating: Add 5% of the final target volume as Tween-80. Vortex vigorously for 2 minutes to ensure homogenous mixing of the surfactant with the solvated drug.

  • Aqueous Dilution (The Critical Step): Add 85% of the final target volume as 0.9% Saline. Crucial Causality: The saline must be added dropwise (e.g., 1 drop per second) while the vial is continuously vortexed. Rapid addition will cause localized supersaturation, stripping the Tween-80 before micelles can form, resulting in irreversible precipitation.

  • Sterilization: Pass the final clear solution through a 0.22

    
    m PTFE filter.
    
Protocol B: Cyclodextrin Inclusion Complex (10% DMSO / 90%[20% HP- -CD in Saline])

Ideal for chronic daily dosing to minimize peritoneal irritation caused by Tween-80.

  • Prepare Vehicle: Dissolve HP-

    
    -CD in 0.9% Saline to create a 20% (w/v) stock solution.
    
  • Solubilize Drug: Dissolve the compound in 10% of the final volume of DMSO.

  • Complexation: Add the 20% HP-

    
    -CD solution (90% of final volume ) dropwise under continuous stirring.
    
    • Mechanistic Insight: The hydrophobic phenylethynyl moiety spontaneously inserts into the lipophilic cavity of the cyclodextrin cone, creating a water-soluble, thermodynamically stable inclusion complex.

Formulation_Workflow A 1. Weigh Compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine B 2. Add 10% DMSO (Vortex & Sonicate) A->B C Is solution completely clear? B->C D 3. Add 5% Tween-80 (Vortex to mix) C->D Yes G Troubleshoot: Increase sonication time or adjust pH C->G No E 4. Add 85% Saline (Dropwise under agitation) D->E F QC: Visual Inspection (Check for micro-precipitates) E->F G->B

Workflow for the co-solvent formulation of lipophilic pyridine derivatives.

Intraperitoneal (IP) Delivery & Pharmacokinetics

When injecting a formulated lipophilic compound IP, the anatomical and pharmacokinetic pathway heavily influences the drug's bioavailability and CNS penetrance[4].

Injection Technique: Administer the injection into the lower right quadrant of the rodent's abdomen. This avoids the cecum (located on the left side) and minimizes the risk of puncturing the bladder or liver.

Pharmacokinetic Causality: Unlike intravenous (IV) administration, IP delivery is subject to hepatic first-pass metabolism. The formulated compound is absorbed through the large surface area of the visceral peritoneum into the mesenteric capillaries. These vessels drain directly into the hepatic portal vein , routing the drug through the liver before it reaches systemic circulation. Because 3-Methyl-5-(phenylethynyl)pyridin-2-amine is highly lipophilic, the fraction that survives first-pass metabolism will rapidly cross the Blood-Brain Barrier (BBB) to engage CNS targets.

PK_Pathway A IP Injection (Lower Right Quadrant) B Peritoneal Cavity (Absorption via Mesothelium) A->B C Mesenteric Capillaries & Portal Vein B->C D Liver (First-Pass Metabolism) C->D E Systemic Circulation (Plasma Distribution) D->E F Blood-Brain Barrier (Lipophilic Penetration) E->F G CNS Target (Receptor Binding) F->G

Pharmacokinetic absorption and distribution pathway following IP injection.

Quality Control (QC) & Storage

To maintain scientific integrity, every batch must be validated prior to injection:

  • Tyndall Effect Test: Shine a laser pointer through the formulation vial. A solid beam path indicates the presence of micro-precipitates (suspension), whereas a scattered/invisible path confirms a true micellar solution.

  • pH Verification: Ensure the final pH is between 6.0 and 7.5. Extreme pH shifts can cause tissue necrosis at the IP injection site.

  • Storage: Formulations containing aqueous phases and Tween-80 should be prepared fresh daily. Do not freeze the final mixture, as the freeze-thaw cycle will break the micellar structures and cause the lipophilic drug to permanently precipitate.

References

  • mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence Frontiers in Molecular Neuroscience[Link]

  • Estradiol Facilitation of Cocaine Self-Administration in Female Rats Requires Activation of mGluR5 eNeuro[Link]

Sources

Method

Application Notes and Protocols for 3-Methyl-5-(phenylethynyl)pyridin-2-amine: A Putative Chemical Probe for the Metabotropic Glutamate Receptor 5 (mGluR5)

Senior Application Scientist Note: The following document provides a comprehensive guide for the utilization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine as a chemical probe. It is critical to note that, as of the date o...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following document provides a comprehensive guide for the utilization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine as a chemical probe. It is critical to note that, as of the date of this publication, the biological activity of this specific molecule is not extensively documented in peer-reviewed literature. However, its chemical structure bears a strong resemblance to the well-characterized and potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1][2] Therefore, the protocols and applications outlined herein are based on the hypothesis that 3-Methyl-5-(phenylethynyl)pyridin-2-amine functions as an mGluR5 antagonist. Researchers are strongly advised to perform initial validation experiments, as detailed in this guide, to confirm its mechanism of action.

Introduction: Targeting the Metabotropic Glutamate Receptor 5

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and substance use disorders.[4][5][6] This makes mGluR5 a compelling target for therapeutic intervention and for the development of chemical probes to dissect its physiological and pathophysiological functions.

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a novel small molecule with the potential to serve as a selective tool for studying mGluR5. Its structural similarity to MPEP suggests it may act as a non-competitive antagonist, binding to an allosteric site on the receptor.[7] This application note will provide a framework for researchers to characterize and utilize this putative mGluR5 probe in both in vitro and in vivo experimental paradigms.

Physicochemical Properties and Handling

While specific experimental data for 3-Methyl-5-(phenylethynyl)pyridin-2-amine is not available, researchers should anticipate properties similar to other pyridinyl-ethynyl compounds.

PropertyAnticipated Value/Characteristic
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Solubility Likely soluble in DMSO and ethanol. Aqueous solubility may be limited.
Storage Store at -20°C for long-term use. Protect from light.

Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is kept to a minimum (typically <0.1%) to avoid off-target effects.

In Vitro Characterization: Validating Target Engagement and Potency

The initial and most critical step is to empirically determine the interaction of 3-Methyl-5-(phenylethynyl)pyridin-2-amine with mGluR5.

Radioligand Binding Assay (Affinity Determination)

This protocol aims to determine the binding affinity (Kᵢ) of the compound for mGluR5 by measuring its ability to displace a known radiolabeled mGluR5 ligand.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing mGluR5 incubation Incubate membranes, radioligand, and compound prep->incubation radioligand Prepare radioligand (e.g., [³H]M-MPEP) radioligand->incubation compound Prepare serial dilutions of 3-Methyl-5-(phenylethynyl)pyridin-2-amine compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analysis

Caption: Workflow for determining binding affinity via a radioligand displacement assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing human or rodent mGluR5. Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]M-MPEP), and varying concentrations of 3-Methyl-5-(phenylethynyl)pyridin-2-amine.

  • Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Functional Assays (Potency and Mechanism of Action)

Functional assays are essential to determine if the compound acts as an antagonist, agonist, or allosteric modulator.

mGluR5 Signaling Pathway

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Probe 3-Methyl-5-(phenylethynyl) pyridin-2-amine (Probe) Probe->mGluR5 Inhibits (putative) Gq Gαq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified mGluR5 signaling cascade leading to intracellular calcium release.

A. Intracellular Calcium Mobilization Assay:

This assay measures the ability of the compound to inhibit agonist-induced increases in intracellular calcium.

Step-by-Step Protocol:

  • Cell Culture: Plate mGluR5-expressing cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of 3-Methyl-5-(phenylethynyl)pyridin-2-amine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known mGluR5 agonist, such as quisqualate or DHPG, at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Reading: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ of the compound for the inhibition of the agonist-induced calcium response.

B. Phosphoinositide (PI) Hydrolysis Assay:

This is a more direct measure of Gq-coupled receptor activity.

Step-by-Step Protocol:

  • Cell Labeling: Culture mGluR5-expressing cells in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in the presence of LiCl (which inhibits inositol monophosphatase).

  • Agonist Stimulation: Stimulate the cells with an mGluR5 agonist.

  • Extraction: Stop the reaction and extract the soluble inositol phosphates.

  • Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of agonist-stimulated PI hydrolysis.[2]

Reference Potency of MPEP

AssayCell TypeAgonistIC₅₀ of MPEP
PI Hydrolysish-mGluR5a expressing cellsQuisqualate36 nM
PI HydrolysisRat neonatal brain slicesDHPGSimilar to recombinant cells

This table provides reference values for the well-characterized mGluR5 antagonist MPEP and can serve as a benchmark for evaluating 3-Methyl-5-(phenylethynyl)pyridin-2-amine.[2]

In Vivo Applications: Exploring CNS Effects

Once in vitro activity is confirmed, the probe can be used to investigate the role of mGluR5 in complex physiological and behavioral processes.

Pharmacokinetic Considerations

Before conducting behavioral studies, it is advisable to perform basic pharmacokinetic studies to determine the brain penetrance and half-life of the compound. This will inform dose selection and the timing of administration.

Rodent Models of Anxiety

The anxiolytic effects of mGluR5 antagonists are well-documented.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer 3-Methyl-5-(phenylethynyl)pyridin-2-amine or vehicle via the desired route (e.g., intraperitoneal injection). The dose range should be determined from preliminary studies. For MPEP, anxiolytic effects have been observed at doses around 1-10 mg/kg.

  • Pre-treatment Time: Allow for a sufficient pre-treatment time based on pharmacokinetic data (typically 30-60 minutes).

  • EPM Test: Place the animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Models of Nociception and Inflammatory Pain

mGluR5 antagonists have shown efficacy in models of persistent pain.[8]

Experimental Protocol: Formalin-Induced Pain

  • Acclimation: Place animals in individual observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle.

  • Formalin Injection: After the pre-treatment period, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Scoring: Immediately after the injection, record the amount of time the animal spends licking, biting, or flinching the injected paw. This is typically done in 5-minute bins for up to 60 minutes.

  • Analysis: The formalin test has two phases: an acute phase (0-10 minutes) and a tonic/inflammatory phase (15-60 minutes). mGluR5 antagonists are expected to reduce nociceptive behaviors, particularly in the second phase.

Selectivity and Off-Target Effects

A crucial aspect of a good chemical probe is its selectivity.[9] It is essential to assess the activity of 3-Methyl-5-(phenylethynyl)pyridin-2-amine against other related receptors.

Recommended Selectivity Panel:

  • Other mGluR subtypes: Especially mGluR1, which is also Gq-coupled.

  • Ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors. It is worth noting that at higher concentrations, MPEP has been shown to interact with NMDA receptors.[3][4]

  • A broad panel of other GPCRs, ion channels, and transporters.

Conclusion

3-Methyl-5-(phenylethynyl)pyridin-2-amine represents a promising, albeit uncharacterized, chemical tool for the study of mGluR5. By following the systematic validation and application protocols outlined in this guide, researchers can confidently determine its utility as a selective chemical probe. The provided methodologies, based on the extensive research on the closely related compound MPEP, offer a robust starting point for elucidating the role of mGluR5 in health and disease.

References

  • Movsesyan, V. A., et al. (2001). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. Journal of Pharmacology and Experimental Therapeutics, 296(1), 41-47. Available from: [Link]

  • Carroll, F. I., et al. (2007). Synthesis and pharmacological evaluation of phenylethynyl[3][4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 50(14), 3388-3391. Available from: [Link]

  • Homayoun, H., et al. (2005). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Psychopharmacology, 179(1), 210-219. Available from: [Link]

  • Gass, J. T., & Olive, M. F. (2017). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology, 20(8), 603-616. Available from: [Link]

  • Herold, J. M., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184-191. Available from: [Link]

  • Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

  • Pagano, A., et al. (2000). The Non-competitive Antagonists 2-Methyl-6- (phenylethynyl)pyridine and 7-Hydroxyiminocyclopropan [b]chromen-1a-carboxylic Acid Ethyl Ester Interact with Overlapping Binding Pockets in the Transmembrane Region of Group I Metabotropic Glutamate Receptors. Journal of Biological Chemistry, 275(43), 33750-33758. Available from: [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • Micheli, F. (2000). Methylphenylethynylpyridine (MPEP) Novartis. Current Opinion in Investigational Drugs, 1(3), 355-359. Available from: [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Available from: [Link]

  • MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available from: [Link]

  • Paterson, N. E., et al. (2009). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) microinfusions into the nucleus accumbens shell or ventral tegmental area attenuate the reinforcing effects of nicotine in rats. Psychopharmacology, 204(2), 253-264. Available from: [Link]

  • Carrasco, E., et al. (2018). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 157, 104-121. Available from: [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

  • Academia.edu. (2018). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Available from: [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • Su, X., et al. (2005). Effect of metabotropic glutamate receptor subtype 5 antagonist, 2-methyl-6-(phenylethynyl)-pyridine on mechanosensory afferents innervating rat hind paw following inflammation. Neuroscience Letters, 391(3), 141-145. Available from: [Link]

  • Google Patents. (1948). 2-amino-5-methyl pyridine and process of making it.
  • De Vry, J., et al. (2009). The mGlu5 receptor antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) supports intravenous self-administration and induces conditioned place preference in the rat. European Journal of Pharmacology, 607(1-3), 114-120. Available from: [Link]

  • McGeehan, A. J., & Olive, M. F. (2003). Effect of the mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine (MPEP) on the acute locomotor stimulant properties of cocaine, D-amphetamine, and the dopamine reuptake inhibitor GBR12909 in mice. Psychopharmacology, 167(3), 311-318. Available from: [Link]

Sources

Application

Application Note: Cell Permeability Profiling of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

This Application Note is designed for researchers in CNS drug discovery, specifically focusing on the characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine . This molecule belongs to the class of diarylalkyne-bas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in CNS drug discovery, specifically focusing on the characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine . This molecule belongs to the class of diarylalkyne-based Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), structurally related to the reference compounds MPEP and MTEP.

The guide prioritizes the assessment of Blood-Brain Barrier (BBB) penetration and intestinal absorption, addressing the specific physicochemical challenges (lipophilicity and potential efflux liability) inherent to this chemical series.

Executive Summary & Compound Profile

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a rigid, lipophilic small molecule designed to target CNS receptors (specifically mGluR5). Unlike its purely lipophilic predecessor MPEP (2-methyl-6-(phenylethynyl)pyridine), this analogue incorporates a 2-amino group .

This structural modification introduces a hydrogen bond donor (HBD), which significantly alters the permeability profile compared to the MPEP scaffold. While the amine improves aqueous solubility, it increases the Polar Surface Area (PSA), potentially impacting passive diffusion across the Blood-Brain Barrier (BBB) and increasing susceptibility to P-glycoprotein (P-gp) efflux.

Physicochemical Context (Predicted)
PropertyValue (Approx.)[1][2][3]Implication for Permeability
Molecular Weight ~208.26 g/mol Favorable for diffusion (< 400 Da).
cLogP 3.2 – 3.8Highly lipophilic; risk of non-specific binding to plasticware.
TPSA ~42 Ų< 90 Ų suggests good BBB potential, but higher than MPEP (~13 Ų).
H-Bond Donors 2 (NH₂)Increases polarity; may reduce passive BBB transport vs. MPEP.
pKa (Base) ~6.5 – 7.0Partially ionized at physiological pH (7.4).

Experimental Strategy: The "CNS-First" Workflow

For this compound, a standard Caco-2 assay alone is insufficient. We employ a tiered approach:

  • Solubility Screen: To prevent precipitation-induced false negatives.

  • PAMPA-BBB: High-throughput assessment of passive brain entry.

  • Bidirectional Caco-2: Definitive assessment of intestinal absorption and active efflux (P-gp/BCRP).

Workflow Visualization

Figure 1: Tiered screening workflow ensuring resource efficiency. Compounds failing solubility or passive diffusion metrics are flagged before expensive cell-based assays.

Protocol A: PAMPA-BBB (Passive CNS Permeability)

Objective: Determine the effective permeability (


) across an artificial membrane mimicking the BBB lipid composition. This assay isolates passive diffusion from transporter effects.[4]
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic).

  • Acceptor Plate: 96-well PTFE (Teflon) plate (to minimize drug adsorption).

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology
  • Membrane Coating:

    • Carefully pipette 4 µL of the Brain Lipid/Dodecane solution onto the PVDF membrane of the donor plate.

    • Critical Step: Allow to dry for 0 minutes (wet method) or specific time per lab SOP, but ensure uniformity. For this lipophilic amine, a "wet" sandwich is preferred to maintain lipid integrity.

  • Compound Preparation:

    • Dilute the 10 mM DMSO stock to 10 µM in PBS (pH 7.4).

    • Note: Final DMSO concentration must be < 1.0%.

  • Assembly:

    • Acceptor Wells: Fill with 200 µL of blank PBS (pH 7.4).

    • Donor Wells: Add 200 µL of the 10 µM compound solution.

    • Sandwich: Place the donor filter plate on top of the acceptor plate.

  • Incubation:

    • Incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).

    • Why 4 hours? The phenylethynyl group makes the molecule sluggish in aqueous phases; 4 hours ensures equilibrium without drying the membrane.

  • Analysis:

    • Quantify compound concentration in both Donor and Acceptor compartments using LC-MS/MS (MRM mode).

    • Integrity Check: Use Lucifer Yellow in parallel wells (Acceptance: < 2% flux).

Calculation


Where


 is acceptor concentration, 

are volumes, and

is filter area.

Protocol B: Bidirectional Caco-2 Assay (Transport & Efflux)

Objective: Assess intestinal absorption and identify if the compound is a substrate for P-glycoprotein (P-gp/MDR1), which is critical for CNS drugs.

Cell Model: Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.

Experimental Setup
  • Apical (A) pH: 6.5 (mimics jejunum microclimate).

  • Basolateral (B) pH: 7.4 (mimics blood/plasma).

  • Concentration: 10 µM compound + 0.5% BSA (Basolateral only).

    • Expert Insight: The addition of BSA (Bovine Serum Albumin) to the receiver side is mandatory for this molecule. Lipophilic phenylethynyl-pyridines stick to plastic. BSA acts as a "sink," improving recovery and providing a more accurate

      
      .
      
Workflow Diagram

Figure 2: Bidirectional setup. Note the pH gradient (6.5/7.4) and the inclusion of BSA in the basolateral compartment to maintain sink conditions for lipophilic ligands.

Step-by-Step Methodology
  • Monolayer Verification:

    • Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 300

      
      .[5]
      
  • Dosing:

    • A-to-B (Absorptive): Add compound to Apical side. Sample from Basolateral.

    • B-to-A (Secretory): Add compound to Basolateral side. Sample from Apical.

  • Incubation:

    • Incubate at 37°C with shaking (60 rpm) for 90 minutes.

  • Sampling:

    • Take 50 µL aliquots from receiver compartments at 90 min.

    • Mass Balance: Sample donor compartments at T=0 and T=90 to calculate recovery. Recovery < 70% invalidates the assay (likely due to plastic binding or cellular accumulation).

Data Interpretation: The Efflux Ratio (ER)[6]


ER ValueInterpretationAction
< 2.0 Passive diffusion dominates.Favorable for CNS.
> 2.0 Active efflux substrate (likely P-gp).Risk: Poor BBB penetration.
> 2.0 + Inhibitor If ER drops to ~1.0 with Verapamil/Elacridar.Confirmed P-gp substrate.

Expected Results & Troubleshooting

Reference Data (Benchmarking)

For 3-Methyl-5-(phenylethynyl)pyridin-2-amine, expect the following profile based on structural analogues (MPEP/MTEP):

  • PAMPA

    
    :  High (
    
    
    
    cm/s).[1] The lipophilic alkyne drives membrane entry.
  • Caco-2

    
    :  Moderate to High (
    
    
    
    cm/s).
  • Efflux: The "2-amine" motif often reduces P-gp recognition compared to larger amide substitutions, but some efflux is common in this class.

Common Failure Modes
  • Low Recovery (< 50%): The compound is sticking to the Transwell plastic.

    • Fix: Use "Low-Binding" plates and ensure 4% BSA is present in the receiver well.

  • Precipitation: The compound crashes out in the pH 6.5 buffer.

    • Fix: Verify solubility in Lucifer Yellow buffer. If insoluble, lower concentration to 1 µM or increase DMSO to 1% (if cells tolerate).

References

  • Gasparini, F., et al. (1999).[6][7][8] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[6][7][8][9][10][11] Neuropharmacology, 38(10), 1493-1503.[6] Link

  • Kansy, M., et al. (1998).[4] "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007-1010. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Standard text for PAMPA/Caco-2 protocols).
  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 7(3), 402-408. (Describes the "Sink Condition" necessity for lipophilic drugs). Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Method

In Vitro Pharmacological Characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine: Dose-Response Profiling via High-Throughput Calcium Flux Assays

Audience: Researchers, assay biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for generating dose-response curves (DRCs) and determining the half-maximal inh...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for generating dose-response curves (DRCs) and determining the half-maximal inhibitory concentration (


) of 3-Methyl-5-(phenylethynyl)pyridin-2-amine.

Introduction & Pharmacological Context

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a synthetic small molecule belonging to the phenylethynylpyridine chemical class. This structural motif is the hallmark of prototypical Negative Allosteric Modulators (NAMs) targeting the Metabotropic Glutamate Receptor 5 (mGluR5) , such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP[1].

Unlike orthosteric antagonists that compete with endogenous glutamate at the extracellular Venus Flytrap (VFT) domain, phenylethynylpyridines bind to a deep allosteric pocket within the 7-transmembrane (7-TM) domain[2]. By stabilizing the receptor in an inactive conformation, these NAMs decrease the efficacy and potency of glutamate without exhibiting intrinsic inverse agonism in the absence of the orthosteric ligand[2]. Profiling the dose-response relationship of 3-Methyl-5-(phenylethynyl)pyridin-2-amine is critical for evaluating its therapeutic potential in CNS disorders characterized by mGluR5 hyperactivation, such as Fragile X syndrome, anxiety, and neurodegenerative cascades[3].

Assay Principle: The Causality of Calcium Mobilization

To quantify the inhibitory potency of this compound, we utilize a Kinetic Calcium Mobilization Assay (FLIPR/FDSS) .

  • The Mechanism: mGluR5 is a Gq/11-coupled GPCR. Activation by glutamate stimulates Phospholipase C (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (

    
    ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (
    
    
    
    ).
    
    
    binds to receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular calcium (
    
    
    )[4].
  • The Detection: We employ Fluo-4 AM , a cell-permeable fluorogenic dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. Upon binding free

    
    , Fluo-4 exhibits a >100-fold increase in fluorescence (Ex: 488 nm, Em: 525 nm).
    
  • The NAM Shift: By pre-incubating the cells with 3-Methyl-5-(phenylethynyl)pyridin-2-amine and subsequently challenging them with a sub-maximal concentration of glutamate (

    
    ), we can measure the dose-dependent suppression of the calcium transient[4].
    

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Gq-coupled) Glutamate->mGluR5 Activates VFT Domain NAM 3-Methyl-5-(phenylethynyl)pyridin-2-amine (NAM) NAM->mGluR5 7-TM Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples to PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (ER) IP3->Ca2 Opens IP3R Channels Fluo4 Fluo-4 Fluorescence Surge (Ex: 488nm, Em: 525nm) Ca2->Fluo4 Binds Fluorophore

mGluR5 Gq-coupled signaling pathway and NAM mechanism of action.

Experimental Protocol: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol embeds internal controls directly into the workflow. A self-validating plate layout must include a


-factor calculation (Max signal vs. Min signal) and a reference compound (e.g., MPEP) to verify assay sensitivity[1].
Reagents & Materials
  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 2.5 mM Probenecid, 0.1% BSA, pH 7.4.

  • Dye: Fluo-4 AM (Invitrogen) dissolved in DMSO with 20% Pluronic F-127.

  • Agonist: L-Glutamate (prepared at 5X

    
     concentration).
    
Step-by-Step Methodology

Step 1: Cell Plating

  • Harvest HEK293-mGluR5 cells at 80% confluency.

  • Seed cells at 15,000 cells/well in 20 µL of culture medium into a 384-well black, clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5%

    
    .
    

Step 2: Dye Loading

  • Remove culture media and wash wells with Assay Buffer.

  • Add 20 µL/well of Dye Loading Solution (2 µM Fluo-4 AM in Assay Buffer). Note: Probenecid is strictly required here to inhibit organic anion transporters that would otherwise pump the dye out of the cells.

  • Incubate for 60 minutes at 37°C in the dark.

Step 3: Compound Preparation (10-Point Curve)

  • Prepare a 10 mM stock of 3-Methyl-5-(phenylethynyl)pyridin-2-amine in 100% DMSO.

  • Perform a 1:3 serial dilution in 100% DMSO to create a 10-point concentration range.

  • Dilute the DMSO stocks 1:100 into Assay Buffer to create 3X intermediate solutions (Final assay DMSO concentration will be 0.3%).

Step 4: FLIPR Execution & Kinetic Read

  • Transfer the cell plate to the FLIPR (Fluorometric Imaging Plate Reader).

  • Baseline Read: Record baseline fluorescence for 10 seconds.

  • NAM Addition: Inject 10 µL of the 3X compound (or vehicle/reference controls) into the wells. Incubate for 5 minutes.

  • Agonist Challenge: Inject 15 µL of 3X Glutamate (

    
     concentration, typically ~300 nM).
    
  • Kinetic Read: Record fluorescence continuously for 120 seconds to capture the peak calcium transient.

Workflow Step1 1. Cell Plating (HEK293-mGluR5) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 24h Incubation Step3 3. NAM Addition (Pre-incubation) Step2->Step3 1h at 37°C Step4 4. Agonist Challenge (Glutamate EC80) Step3->Step4 5 min Step5 5. FLIPR Readout (Kinetic Ca2+ Flux) Step4->Step5 Real-time Step6 6. Data Analysis (4PL Curve Fit) Step5->Step6 Export Max-Min

Step-by-step FLIPR calcium flux assay workflow for NAM dose-response profiling.

Data Presentation & Analysis

Calculate the response using the Maximum minus Minimum (Max-Min) fluorescence values obtained during the 120-second kinetic read following glutamate addition.

Normalize the data to calculate % Inhibition :



Fit the normalized data using a 4-Parameter Logistic (4PL) non-linear regression model to derive the


:


Representative Quantitative Data Summary

The following table illustrates a typical high-quality dose-response profile for a highly potent phenylethynylpyridine NAM.

Concentration (Log M)Concentration (nM)% InhibitionStandard Deviation (±)
-4.531,60099.81.2
-5.010,00098.51.5
-5.53,16095.22.1
-6.01,00082.43.0
-6.531655.14.2
-7.010028.33.5
-7.531.610.52.8
-8.010.03.21.1
-8.53.160.50.8
-9.01.000.10.5

Calculated Metrics:

  • 
    :  ~250 nM
    
  • Hill Slope: 1.1

  • Assay

    
    -factor:  0.78 (Indicating an excellent assay window).
    

Expert Insights & Troubleshooting

As a Senior Application Scientist, I highly recommend monitoring the following variables to prevent artefactual data:

  • The Causality of

    
     Selection:  Why use an 
    
    
    
    of glutamate instead of a saturating
    
    
    ? GPCR allosteric modulators exhibit probe dependence. If you use an
    
    
    (saturating agonist), you risk completely masking the inhibitory effect of a NAM due to receptor reserve[2]. Conversely, using an
    
    
    shrinks the dynamic range, leading to poor
    
    
    scores[4]. The
    
    
    provides the optimal mathematical balance between a robust signal window and sensitivity to allosteric inhibition.
  • DMSO Tolerance: Phenylethynylpyridines are highly lipophilic. While it is tempting to increase DMSO to prevent compound precipitation, HEK293 cells are sensitive to high solvent concentrations, which can trigger spontaneous calcium spikes. Ensure final DMSO concentrations never exceed 0.5% (0.3% is optimal).

  • Compound Aggregation: If the dose-response curve exhibits a steep Hill slope (>2.0) or an abrupt drop-off at high concentrations, 3-Methyl-5-(phenylethynyl)pyridin-2-amine may be forming colloidal aggregates. Adding 0.01% CHAPS or 0.1% BSA to the assay buffer mitigates non-specific binding to the plastic microplate.

References

  • Christopoulos, A. (2014). "Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation." Molecular Pharmacology, 86(4), 463-478. Available at:[Link]

  • Lowe, E. W., et al. (2012). "Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening." ACS Chemical Neuroscience, 3(10), 731-741. Available at:[Link]

  • Um, J. W., et al. (2013). "Metabotropic Glutamate Receptor 5 is a Co-Receptor for Alzheimer Aβ Oligomer Bound to Cellular Prion Protein." Neuron, 79(5), 887-902. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Methyl-5-(phenylethynyl)pyridin-2-amine stability in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Methyl-5-(phenylethynyl)pyridin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Methyl-5-(phenylethynyl)pyridin-2-amine .

As a highly conjugated, lipophilic structural analog of the well-characterized mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine)[1], this compound presents unique challenges in aqueous environments. The presence of the 2-aminopyridine moiety and the internal alkyne bridge requires strict environmental controls to prevent precipitation, photo-oxidation, and hydration during in vitro and in vivo assays.

Part 1: Physicochemical Properties & Aqueous Behavior

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the compound. The table below summarizes the quantitative data and the mechanistic causality behind its behavior in solution.

PropertyValue / MetricCausality & Experimental Impact
LogP (Estimated) 3.2 – 3.8Highly lipophilic. Drives rapid colloidal aggregation (crashing out) in standard aqueous buffers lacking carrier proteins.
pKa (2-aminopyridine) ~6.8At physiological pH (7.4), the molecule is predominantly unprotonated (neutral), drastically reducing aqueous solubility to <5 µM.
Max Aqueous Solubility < 5 µMRequires initial dissolution in anhydrous DMSO or ethanol before rapid dilution into aqueous media.
Stock Stability (DMSO) Up to 6 monthsStable at -20°C or -80°C when sealed under inert gas and protected from ambient moisture and light[2].
Working Stability (Aq) < 4 hours at 25°CSusceptible to rapid photo-oxidation and acid-catalyzed alkyne hydration in aqueous environments[3].
Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted into physiological buffers (pH 7.4)? Causality: The precipitation is driven by the compound's high lipophilicity (LogP > 3.0) and the deprotonation of the 2-aminopyridine ring. Because the pKa is approximately 6.8, the basic nitrogen is unprotonated at pH 7.4, leaving the molecule in its neutral, highly hydrophobic free-base form. Solution: Never add aqueous buffer directly to the solid powder. Always prepare a concentrated stock in anhydrous DMSO (e.g., 10 mM). When diluting into your assay buffer, ensure the final DMSO concentration remains between 0.1% and 0.5%. To prevent micro-precipitation, supplement your aqueous buffer with a carrier protein (e.g., 0.01% BSA) or a non-ionic surfactant (e.g., 0.1% Pluronic F-127) before adding the DMSO stock.

Q2: I left my aqueous working solution on the bench under ambient light. Is it still viable for my cellular assay? Causality: No. The extended conjugation across the phenyl ring, the alkyne bridge, and the electron-rich 2-aminopyridine ring creates a strong chromophore that readily absorbs UV/visible light. In the presence of dissolved oxygen and light, 2-aminopyridines can undergo rapid photo-oxidation (forming N-oxides)[3]. Furthermore, prolonged exposure to aqueous conditions can induce slow hydration of the alkyne bridge, converting it into an inactive ketone. Solution: Aqueous working solutions must be prepared fresh immediately before the experiment and kept in amber tubes. Discard any unused aqueous solutions after 4 hours.

Q3: My IC50 values are highly variable between different assay runs. What is causing this inconsistency? Causality: Variable IC50 values for highly lipophilic compounds are usually a symptom of non-specific binding to polystyrene plasticware or the formation of invisible colloidal aggregates. In both scenarios, the actual free concentration of the drug available to bind the target receptor is significantly lower than your calculated theoretical concentration. Solution: Switch to low-binding polypropylene plates for all serial dilutions. Implement the self-validating protocol (detailed in Part 3) to ensure your compound is in a true solution rather than a colloidal suspension.

Part 3: Mechanistic Visualizations

The following diagram illustrates the primary degradation pathways that occur when the compound is improperly stored in aqueous conditions.

degradation_pathway A 3-Methyl-5-(phenylethynyl) pyridin-2-amine D Photo-Oxidation (N-Oxide) A->D Catalyzed by E Alkyne Hydration (Ketone) A->E Catalyzed by B Ambient Light & Oxygen B->D C Acidic Aqueous Buffer C->E F Loss of in vitro Activity D->F E->F

Fig 1. Primary aqueous degradation pathways via photo-oxidation and alkyne hydration.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, every protocol must validate itself. Follow this step-by-step methodology to prepare stable aqueous working solutions.

Objective: Achieve a stable, aggregate-free aqueous solution for in vitro assays.

  • Step 1: Stock Preparation. Dissolve the lyophilized solid in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature alkyne hydration and ensures complete solvation of the lipophilic core[4].

  • Step 2: Aliquoting. Dispense the stock into 10 µL aliquots using amber polypropylene tubes and store at -80°C.

    • Causality: Amber tubes block photo-oxidation; single-use aliquots prevent degradation from repeated freeze-thaw cycles.

  • Step 3: Carrier Addition. Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.01% BSA.

    • Causality: BSA creates hydrophobic binding pockets that act as carriers, preventing the lipophilic compound from crashing out upon aqueous exposure.

  • Step 4: Rapid Dilution. Inject the DMSO stock directly into the vortexing aqueous buffer to achieve your final working concentration (ensure final DMSO is ≤0.5%).

  • Step 5: Self-Validation (Critical). Immediately transfer 100 µL of the final aqueous solution to a clear microplate and measure the optical density (absorbance) at 600 nm using a spectrophotometer.

    • Validation Logic: True solutions do not scatter light. An

      
       indicates the presence of colloidal aggregates (the compound has crashed out). If the 
      
      
      
      is at baseline, the solution is validated as a true solution and is ready for immediate assay use.

preparation_workflow S1 Lyophilized Powder (Store Dark, -20°C) S2 Dissolve in Anhydrous DMSO (10 mM Stock) S1->S2 S3 Aliquot & Freeze (Avoid Freeze-Thaw) S2->S3 S5 Rapid Dilution (Final DMSO < 0.5%) S3->S5 Thaw immediately before assay S4 Aqueous Buffer (+ 0.01% BSA Carrier) S4->S5 S6 Self-Validation (OD600 < 0.01) S5->S6 Confirm absence of aggregates

Fig 2. Self-validating workflow for the preparation of stable aqueous working solutions.

References
  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. Retrieved from:[Link]

  • ResearchGate. Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling for Aminopyridines

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the Sonogashira coupling of aminopyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the Sonogashira coupling of aminopyridines. These substrates are notoriously difficult: the basic pyridine nitrogen and the nucleophilic exocyclic amine act as competing ligands that can poison palladium catalysts, while their electronic properties often exacerbate unwanted side reactions like Glaser homocoupling or premature cyclization.

This guide is designed to move beyond basic troubleshooting. By explaining the fundamental causality behind experimental failures, we provide you with self-validating protocols and optimization strategies to ensure robust, reproducible C–C bond formation in your drug development workflows.

Visualizing the Problem: Mechanistic Bottlenecks

Before adjusting your reaction parameters, it is critical to understand where the catalytic cycle is failing. The diagram below illustrates the dual Pd/Cu catalytic cycles and highlights the specific points where aminopyridines induce failure.

G A Pd(0) Active Catalyst B Oxidative Addition (Aminopyridine Halide) A->B C Catalyst Poisoning (Amine Coordination) B->C Poor Ligand Choice D Transmetalation B->D Bulky Ligand (e.g., XPhos) G Reductive Elimination D->G E Copper Cycle (Alkyne Activation) E->D F Glaser Homocoupling (O2 present) E->F O2 Leak / Slow Pd Cycle G->A H Desired Alkyne Product G->H I Unwanted Cyclization (Azaindole) H->I ortho-Amine + Heat

Mechanistic pathways and common failure modes in the Sonogashira coupling of aminopyridines.

Section 1: Troubleshooting & Causality Guide

Q1: My reaction mixture turns black immediately upon heating, and the yield is negligible. Why is my catalyst dying? Causality: The formation of "Pd black" indicates that your Pd(0) catalyst has lost its stabilizing ligands, aggregated, and precipitated out of solution. Aminopyridines possess a basic pyridine nitrogen and a nucleophilic exocyclic amine. These heteroatoms easily outcompete standard, less sterically demanding phosphine ligands (like PPh₃) for coordination to the Pd center, halting the oxidative addition step. Solution: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos. The immense steric bulk of XPhos prevents the aminopyridine from chelating the metal center, while its electron richness accelerates the challenging oxidative addition into the electron-deficient pyridine ring[1].

Q2: I am observing massive amounts of alkyne homocoupling (Glaser product) instead of the cross-coupled product. How do I suppress this? Causality: Glaser homocoupling is a copper-catalyzed side reaction that dimerizes your terminal alkyne in the presence of trace oxygen. Because the oxidative addition of aminopyridines is often kinetically slow, the copper cycle outpaces the palladium cycle. This leads to a buildup of copper acetylide, which rapidly dimerizes if even a microscopic oxygen leak exists[2]. Solution: Implement a copper-free Sonogashira protocol. By removing CuI and utilizing a highly active Pd/XPhos system with an inorganic base (e.g., Cs₂CO₃), you completely eliminate the mechanistic pathway for Glaser coupling. If copper must be used, strict Schlenk techniques and freeze-pump-thaw degassing are mandatory.

Q3: My 2-amino-3-halopyridine is forming a cyclized azaindole instead of the desired acyclic alkyne. How do I control chemoselectivity? Causality: When the alkyne is installed ortho to the free amine (e.g., at the 3-position), the primary amine can undergo an intramolecular hydroamination across the newly formed triple bond (a 5-endo-dig or 5-exo-dig cyclization). This is catalyzed by the same Pd or Cu metals in your flask, and is heavily accelerated by elevated temperatures and acidic workups[3]. Solution: To isolate the acyclic alkyne, protect the primary amine with an electron-withdrawing group (e.g., Boc or Acetyl) prior to coupling; this reduces its nucleophilicity. Keep the reaction temperature strictly below 60°C. Conversely, if the azaindole is your target, you can drive the cyclization to completion by adding a Lewis acid or Trifluoroacetic acid (TFA) after the coupling step[3].

Section 2: Quantitative Optimization Data

The table below summarizes the optimization landscape for the highly challenging 2-amino-3-bromopyridine substrate. Use this data to benchmark your own experimental choices.

Catalyst SystemLigandCo-CatalystBase / SolventTemp (°C)Yield (%)Primary Observation / Mechanistic Issue
Pd(PPh₃)₄ (5 mol%)NoneCuI (5 mol%)Et₃N / DMF8045High Glaser homocoupling; Pd black precipitation.
PdCl₂(PPh₃)₂ (5 mol%)NoneCuI (5 mol%)Et₃N / THF7065Substantial azaindole cyclization observed[3].
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃N / DMF10085Optimized standard conditions; minimal precipitation[4].
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)NoneCs₂CO₃ / Dioxane9092 Copper-free; zero homocoupling; excellent stability[1].
Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below are designed as self-validating systems —meaning they include specific checkpoints to verify the chemical integrity of the reaction at each step.

W S1 1. Flask Setup & Reagent Weighing S2 2. Strict Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Catalyst & Ligand Activation S2->S3 S4 4. Alkyne Addition (Syringe) S3->S4 S5 5. Heating & Monitoring S4->S5 S6 6. Quench & Purification S5->S6

Self-validating experimental workflow for air-sensitive Sonogashira cross-coupling reactions.

Protocol A: Standard Cu-Cocatalyzed Sonogashira (Optimized for 2-Amino-3-bromopyridine)

Best for standard discovery chemistry where alkyne homocoupling is manageable.

  • Reagent Preparation: To an oven-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and 2-amino-3-bromopyridine (1.0 equiv)[4].

    • Validation Checkpoint: Inspect your CuI. It must be a pristine white powder. If it is yellow or brown, it has oxidized to Cu(II) and will immediately trigger Glaser homocoupling. Purify via Soxhlet extraction before use.

  • Solvent Addition & Degassing: Add anhydrous DMF (2.0 mL/mmol) and Et₃N (excess). Perform three strict freeze-pump-thaw cycles.

    • Validation Checkpoint: Upon thawing the third time, the solution should appear clear and pale yellow. A rapid shift to dark brown at room temperature indicates an active air leak.

  • Alkyne Addition & Heating: Add the terminal alkyne (1.2 equiv) dropwise via a purged microsyringe. Heat the mixture to 100°C for 3 hours[4].

    • Validation Checkpoint: Take a 10 µL aliquot after 60 minutes for TLC (EtOAc/Petroleum Ether). The disappearance of the lower-Rf aminopyridine spot and the emergence of a highly UV-active product spot validates catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to thoroughly remove the DMF.

Protocol B: Copper-Free Sonogashira (For Homocoupling-Prone Substrates)

Best for precious alkynes or highly electron-rich aminopyridines.

  • Catalyst Pre-Activation: Combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a vial.

    • Validation Checkpoint: The 1:2 ratio of Pd to XPhos ensures the generation of the highly active, sterically protected mono-ligated Pd(0) species, preventing aminopyridine coordination[1].

  • Substrate Addition: Add the aminopyridine (1.0 equiv) and terminal alkyne (1.1 equiv). Purge the vessel with Argon for 15 minutes.

  • Reaction Execution: Inject degassed 1,4-dioxane. Heat to 90°C for 4 hours.

    • Validation Checkpoint: Pull a GC-MS aliquot after 1 hour. The chromatogram should show <1% diyne (Glaser product), validating the absolute efficacy of the copper-free environment.

Section 4: FAQs for Drug Development Professionals

Q: DMF is undesirable for our process scale-up due to toxicity and regulatory guidelines (ICH Q3C). Can we replace it? A: Yes. While DMF is the academic standard for this reaction[4], modern process chemistry favors replacing it with 2-Methyltetrahydrofuran (2-MeTHF) or utilizing aqueous micellar conditions (e.g., TPGS-750-M in water). If moving to 2-MeTHF, ensure you switch to the copper-free protocol (Protocol B), as CuI solubility drops significantly in greener ethereal solvents.

Q: Does the position of the halogen on the aminopyridine affect the reaction rate? A: Drastically. The reactivity follows the general trend of electron density. A halogen at the 5-position (para to the amine) is highly activated and undergoes rapid oxidative addition. A halogen at the 3-position (ortho to the amine) is sterically hindered and electronically deactivated by the electron-donating amine, requiring the elevated temperatures (100°C) or specialized ligands (XPhos) detailed in this guide[1][4].

References
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. scirp.org.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. rsc.org.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. benchchem.com.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. mdpi.com.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Methyl-5-(phenylethynyl)pyridin-2-amine

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for 3-Methyl-5-(phenylethynyl)pyridin-2-amine. This molecule, a valuable building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3-Methyl-5-(phenylethynyl)pyridin-2-amine. This molecule, a valuable building block in medicinal chemistry and materials science, possesses a 2-aminopyridine scaffold, which is known for its susceptibility to oxidative degradation.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into preventing, troubleshooting, and understanding the oxidation of this compound. Our goal is to ensure the integrity and stability of your material throughout your experimental workflows.

Troubleshooting Guide: Degradation and Instability

This section addresses specific issues you may encounter during the handling, storage, or use of 3-Methyl-5-(phenylethynyl)pyridin-2-amine.

Issue 1: My solid compound has changed color from white/off-white to yellow, brown, or pinkish-tan.

  • Q: What is causing this color change?

    • A: This is a classic indicator of oxidation. The 2-aminopyridine moiety is electron-rich and highly susceptible to atmospheric oxygen. The initial oxidation steps can form colored radical species, which may then proceed to form more complex, highly colored polymeric impurities. Aromatic amines are well-known to form colored products upon oxidation.[3]

  • Q: How can I prevent this during storage?

    • A: The cornerstone of preventing oxidation is the rigorous exclusion of oxygen and light.

      • Atmosphere Control: The most effective method for handling and storing air-sensitive compounds is under an inert atmosphere.[4] Store the solid compound in a vial with a Teflon-lined cap, which is then placed inside a larger container purged with argon or high-purity nitrogen. For maximum protection, store the material inside a glovebox with a sub-1 ppm oxygen and moisture atmosphere.[5][6]

      • Temperature Control: Chemical reactions, including oxidation, slow down at lower temperatures. Store the compound at ≤ -20°C.

      • Light Exclusion: Photons can provide the activation energy needed to initiate radical oxidation pathways. Always store the compound in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.[3]

Issue 2: When I dissolve the compound, the solution quickly develops a yellow or brown tint.

  • Q: I used a high-purity solvent, why is the color still changing?

    • A: Even high-purity solvents are saturated with dissolved atmospheric gases, most importantly, oxygen. Dissolved oxygen is a primary culprit in the rapid degradation of sensitive solutes.[3] The increased molecular mobility in a solution phase accelerates the oxidation rate compared to the solid state.

  • Q: What is the correct procedure for preparing solutions?

    • A: You must use a properly degassed solvent and maintain an inert atmosphere over the solution at all times. Simply flushing the headspace of the flask with nitrogen is insufficient.

      Protocol 1: Preparation of a Solution Under Inert Atmosphere
      • Glassware Preparation: Dry all glassware in an oven at >125°C overnight to remove adsorbed moisture and allow it to cool in a desiccator or under a stream of inert gas.[7]

      • Solvent Degassing: Degas your chosen solvent (e.g., THF, Dioxane, Toluene, CH₂Cl₂) using a minimum of three "freeze-pump-thaw" cycles. This is the most rigorous method for removing dissolved gases. For less sensitive applications, sparging the solvent with argon or nitrogen for 30-60 minutes can be acceptable.[6]

      • Inert Transfer: Add the degassed solvent to your reaction flask containing the solid 3-Methyl-5-(phenylethynyl)pyridin-2-amine via a cannula transfer under a positive pressure of argon or nitrogen.

      • Maintenance: Ensure the solution is kept under a static pressure of inert gas (e.g., using a balloon or a Schlenk line bubbler) for the entire duration of the experiment.[7]

Issue 3: My reaction yield is low and I see multiple unknown spots on my TLC plate.

  • Q: Could oxidation be affecting my reaction?

    • A: Absolutely. If the substrate is degrading, your yield will inherently be lower. Furthermore, the oxidized byproducts can sometimes interfere with or catalyze unwanted side reactions, leading to a complex mixture of impurities. The primary aromatic amine can act as a radical scavenger, interrupting desired reaction pathways if it becomes oxidized.[8]

  • Q: How can I troubleshoot my reaction setup?

    • A: The workflow diagram below outlines a systematic approach to identifying and eliminating sources of oxidation in your experimental setup.

TroubleshootingWorkflow cluster_observe Observation cluster_cause Probable Cause cluster_investigate Investigation Points cluster_solution Corrective Actions observe Low Yield / Impure Product (TLC, LC-MS) cause Oxidative Degradation of 3-Methyl-5-(phenylethynyl)pyridin-2-amine observe->cause atm Atmosphere Control cause->atm sol Solvent Purity cause->sol reag Reagent Compatibility cause->reag temp Temperature / Light cause->temp sol_atm Use Schlenk Line or Glovebox [4][9] atm->sol_atm sol_sol Degas Solvent Rigorously (Freeze-Pump-Thaw) [6] sol->sol_sol sol_reag Check for Oxidizing Agents (e.g., peroxides in THF, metal catalysts) reag->sol_reag sol_temp Run at lower temp; Protect from light [3] temp->sol_temp

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental chemical reason for the instability of this compound?

    • A1: The primary aromatic amine (the 2-amino group) on the pyridine ring is the principal site of instability. Aromatic amines can be oxidized via a one-electron transfer to form a radical cation.[8] This highly reactive intermediate can then undergo various reactions, including dimerization or polymerization, or further oxidation to nitroso and nitro species, all of which are colored. The diagram below illustrates a simplified potential pathway.

OxidationPathway compound 3-Methyl-5-(phenylethynyl) pyridin-2-amine (R-NH2) radical Radical Cation [R-NH2]•+ compound->radical [O] -e⁻, -H⁺ products Colored Degradation Products (Dimers, Polymers, etc.) radical->products Further Reactions

  • Q2: What are the ideal long-term storage conditions?

    • A2: To maximize shelf-life, the compound should be stored under conditions that minimize all potential degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of thermal degradation and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[5]
Light Amber vial or foil-wrappedProtects against light-induced photodegradation.[3]
Container Tightly sealed, Teflon-lined capPrevents ingress of air and moisture.[9]
  • Q3: Can I use an antioxidant to stabilize solutions of the compound?

    • A3: Yes, in some applications, the use of a chemical antioxidant can be beneficial, particularly for long-term storage of solutions or during certain screening assays. However, you must ensure the antioxidant does not interfere with your downstream application. Aromatic amines themselves can function as potent antioxidants by scavenging free radicals.[8][10]

Antioxidant ClassExampleRecommended Conc. (Typical)Considerations
Hindered Phenol BHT (Butylated hydroxytoluene)0.01 - 0.1% (w/v)Generally non-interfering in many biological assays. Effective radical scavenger.
Aromatic Amine Diphenylamine derivatives0.05 - 0.5% (w/v)Very effective but may interfere with reactions involving the compound's own amine group.[11]
  • Q4: Which analytical techniques are best for detecting and quantifying oxidation?

    • A4: A combination of techniques is often most informative.

      • HPLC-UV/Vis: This is the workhorse method. A pure sample will show a sharp, well-defined peak. As oxidation progresses, you will see the emergence of new, often broader peaks, and a decrease in the area of the main peak. The UV/Vis detector can also reveal the formation of colored impurities by monitoring at longer wavelengths (e.g., >400 nm).

      • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the specific degradation products by their mass-to-charge ratio, helping to confirm the oxidation pathway.[12][13]

      • NMR Spectroscopy: ¹H NMR can show the disappearance of the sharp amine (-NH₂) proton signal and the appearance of broad, complex signals in the aromatic region, indicative of polymerization.

References

  • The manipulation of air.sensitive compounds. (n.d.). Google Books.
  • Gatto, G., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • Milliken & Company. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)pyridine Derivatives.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Luo, Y., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 943-952.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Chen, C., et al. (2020). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Industrial & Engineering Chemistry Research, 59(1), 133-144.
  • Marinova, E., et al. (2013). Antioxidant Activity and Mechanism of Action of Some Synthesised Phenolic Acid Amides of Aromatic Amines. Czech Journal of Food Sciences, 31(1), 5-13.
  • Szafert, S., et al. (2015).
  • Singh, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Canellas, E., et al. (n.d.).
  • Smith, C. R., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 26(46), 9805-9810.
  • Moret, S., & Conte, L. S. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Thomas, S. P., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design.
  • Dunn, A. D., et al. (2007). Synthesis and pharmacological evaluation of phenylethynyl[5][14][15]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Bioorganic & Medicinal Chemistry, 15(14), 4842-4849.

  • Deka, U., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9206-9212.
  • Prebihalo, L. A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2963-2973.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-206.
  • Micheli, F. (2000). Methylphenylethynylpyridine (MPEP) Novartis.
  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][14]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(5), 2894-2907.

  • Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 42(4), 587-597.
  • Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). CN102199146A.
  • El Azzaoui, S., et al. (2024). Demonstration of an oxidation reaction of 2-[(5-methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole by using mass spectrometry (fab) and spectrophotometry in the presence of water and molecular oxygen. Journal de la Société Chimique de Tunisie, 23(4), 23-30.
  • Manchado, F. S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Phenylethynyl Pyridines (PEPs)

Current Status: Operational Topic: Retention Time Stability & Peak Shape Optimization Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Introduction: The Chemistry of the Problem Welcome to the techni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Retention Time Stability & Peak Shape Optimization Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers

Introduction: The Chemistry of the Problem

Welcome to the technical support hub for Phenylethynyl Pyridines (PEPs) . These molecules, widely recognized as potent mGluR5 antagonists (e.g., MPEP , MTEP ), present a unique set of chromatographic challenges.

As a Senior Application Scientist, I often see researchers struggle with "ghost" retention time (


) drifts when analyzing this class. The root cause usually lies in the collision between the molecule's basic pyridine nitrogen  and the silica backbone  of your column.

This guide moves beyond generic advice to address the specific physicochemical interactions of the PEP scaffold.

Module 1: The "Silanol Trap" (Peak Tailing & Increasing Retention)

Symptom: Your peaks are tailing (Asymmetry factor > 1.5) and retention times are slowly creeping upward over multiple injections.

The Science: PEPs contain a pyridine ring.[1] While the phenylethynyl group is electron-withdrawing, the pyridine nitrogen remains basic (approximate pKa ~4.8 – 5.2). Standard silica-based C18 columns contain residual silanol groups (Si-OH).

  • At pH > 3.5 , silanols deprotonate to Si-O⁻.

  • The protonated pyridine (PEP-H⁺) binds electrostatically to the Si-O⁻.

  • Result: This secondary interaction competes with the hydrophobic partition, causing tailing and variable retention.

Troubleshooting Protocol: Silanol Suppression

Q: I am using a standard C18 column with 0.1% Formic Acid. Why is my retention drifting?

A: Formic acid (pH ~2.7) is often not strong enough to fully suppress silanol ionization or fully protonate the base, leaving you in a "mixed-mode" state.

Step-by-Step Fix:

  • Switch to a "Type B" or "Hybrid" Column:

    • Why: These use high-purity silica with fewer metal impurities (which activate silanols) or ethylene-bridged hybrids (BEH) that are resistant to pH extremes.

    • Recommendation: Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex EVO.

  • The "Sacrificial Base" Method (If you must use a standard column):

    • Add Triethylamine (TEA) to your mobile phase.[2] TEA binds to silanols more aggressively than your PEP analyte, effectively "capping" the active sites.[2]

    • Concentration: 5–10 mM TEA.

    • Note: Ensure your pH is adjusted after adding TEA.

  • The Low pH Hammer:

    • Switch from Formic Acid to Trifluoroacetic Acid (TFA) (0.05% - 0.1%) .

    • Why: TFA is a stronger acid (pKa ~0.2) and an ion-pairing agent.[3] It suppresses silanols and forms a neutral ion pair with the pyridine, sharpening the peak.

Visualizing the Mechanism

SilanolInteraction Silica Silica Surface (Si-OH) MobilePhase Mobile Phase pH > 4 Silica->MobilePhase Exposed to Ionization Silanol Ionization (Si-O⁻) MobilePhase->Ionization Deprotonates Silanols Interaction Electrostatic Binding (Secondary Retention) Ionization->Interaction Analyte PEP Analyte (Protonated Pyridine) Analyte->Interaction Attracted to Negative Charge Result Peak Tailing & Retention Drift Interaction->Result

Figure 1: The mechanism of Silanol-Pyridine interaction causing retention instability.

Module 2: Retention Time Drift (pH Sensitivity)

Symptom: Retention time shifts significantly (>0.5 min) between mobile phase batches or day-to-day runs.

The Science: The retention factor (


) of an ionizable compound changes drastically near its pKa. For MPEP-like molecules, the pKa is often near 5.0.
  • If your buffer is pH 4.5 or 5.5, a tiny error in pH preparation (e.g., ±0.1 pH unit) alters the ratio of ionized vs. neutral analyte.

  • Neutral form: More hydrophobic

    
     Longer retention.
    
  • Ionized form: More polar

    
     Shorter retention.
    
Buffer Selection Guide

Q: My method uses Ammonium Acetate at pH 5.0. Is this stable? A: No. You are operating exactly in the "Danger Zone" (pKa ± 1). Small temperature changes will shift the buffer pH and the analyte pKa, causing drift.

Corrective Action: Move the pH at least 2 units away from the pKa.

Target ConditionRecommended BufferpH RangeBenefit for PEPs
Acidic (Protonated) Phosphate (pH 2.5)2.1 – 3.1Excellent silanol suppression; stable

.
Acidic (Volatile) Formic Acid (0.1%)~2.7Good for LC-MS; may require hybrid column.
Basic (Neutral) Ammonium Bicarbonate9.0 – 10.5PEP is neutral (max retention); requires high-pH stable column.

Module 3: Physical Parameters & Equilibration

Symptom: Retention time decreases systematically over the first 5-10 injections, then stabilizes.

The Science: Phenylethynyl pyridines are rigid, conjugated systems. They can exhibit slow adsorption/desorption kinetics on certain phases (especially Phenyl-Hexyl phases due to


 stacking). Furthermore, if you use ion-pairing agents (TFA), the column requires significant time to saturate.
Troubleshooting Workflow

Q: How do I distinguish between column aging and equilibration issues?

A: Follow the "Stop-Flow" test.

  • Run your standard.[4]

  • Stop the flow for 30 minutes.

  • Restart and run the standard again.

  • Result: If

    
     changes significantly after the pause, your column is not in equilibrium with the mobile phase (or temperature is fluctuating).
    
Decision Tree: Diagnosing Retention Issues

TroubleshootingFlow Start Issue: Unstable Retention Time Pattern What is the pattern? Start->Pattern Drift Monotonic Drift (Always increasing/decreasing) Pattern->Drift Gradual Change Jump Random Fluctuation Pattern->Jump Up & Down CheckpH Check pH vs pKa (Is pH within ±1 of pKa?) Drift->CheckpH CheckTemp Check Column Oven (Is T stable?) Jump->CheckTemp Sol1 Action: Change Buffer pH (Move >2 units from pKa) CheckpH->Sol1 Yes (Danger Zone) Sol3 Action: Column Equilibration (Run 20 col. volumes) CheckpH->Sol3 No (Buffer OK) Sol2 Action: Check Pump/Mixing (Degas mobile phase) CheckTemp->Sol2 Temp OK CheckTemp->Sol2 Temp Unstable

Figure 2: Diagnostic logic for isolating retention time instability.

Module 4: Advanced Tips for PEP Analysis

Column Specificity

For phenylethynyl pyridines, standard C18 columns often provide only hydrophobic interaction.

  • Recommendation: Try a Phenyl-Hexyl column.

  • Mechanism:[5] The phenyl ring in the stationary phase interacts via

    
     stacking with the alkyne-phenyl moiety of the PEP. This provides orthogonal selectivity and often separates structurally similar impurities better than C18.[6]
    
Sample Solvent Mismatch

PEPs are lipophilic. Dissolving them in 100% DMSO or Acetonitrile and injecting a large volume into a high-aqueous mobile phase can cause "solvent shock."

  • Symptom:[5][7][8][9][10] Split peaks or broad fronting.

  • Fix: Dilute the sample with the starting mobile phase (e.g., 50:50 Water:MeOH) before injection.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][8][10][11] Neuropharmacology.

  • Dolan, J. W. (2020). "Troubleshooting Basics, Part 3: Retention Problems." LCGC International.

  • McCalley, D. V. (2010). "The effect of silanols on the reversed-phase high-performance liquid chromatographic separation of basic compounds." Journal of Chromatography A. (Contextual grounding for silanol/pyridine interactions).
  • PubChem. (2025).[8] "2-Methyl-6-(phenylethynyl)pyridine Compound Summary." National Library of Medicine.

  • ThermoFisher Scientific. "Successful HPLC Operation – A Troubleshooting Guide."

Sources

Troubleshooting

Minimizing homocoupling in 3-Methyl-5-(phenylethynyl)pyridin-2-amine synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Minimizing Homocoupling in 3-Methyl-5-(phenylethynyl)pyridin-2-amine Synthesis Ticket ID: #SONO-GLASER-001 Status: Open Support Tier: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Minimizing Homocoupling in 3-Methyl-5-(phenylethynyl)pyridin-2-amine Synthesis Ticket ID: #SONO-GLASER-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Glaser" Challenge

Welcome to the technical support center. You are likely experiencing yield loss due to the dimerization of phenylacetylene (Glaser/Hay coupling) during the synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine .

This specific substrate presents a dual challenge:

  • The Substrate: The 2-amino group (

    
    ) on the pyridine ring can act as a competitive ligand, potentially sequestering the Palladium catalyst and slowing the main catalytic cycle, which gives the side-reaction (homocoupling) more time to occur.
    
  • The Side Reaction: Copper(I), required to activate the terminal alkyne, is susceptible to oxidation by trace oxygen.[1] This generates Cu(II) species that catalyze the homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne.

This guide prioritizes autonomy and causality , moving beyond "recipe following" to "process engineering."

Diagnostic & Decision Logic

Before altering your chemistry, use this logic flow to identify the root cause of your impurity profile.

TroubleshootingLogic Start START: High Homocoupling Observed CheckGas Step 1: Check Inert Atmosphere (Is solution turning Blue/Green?) Start->CheckGas CheckAdd Step 2: Check Alkyne Addition Rate CheckGas->CheckAdd No (Solution remains Yellow/Black) Soln_Degas Action: Switch from Sparging to Freeze-Pump-Thaw CheckGas->Soln_Degas Yes (Oxidation Visible) CheckCat Step 3: Evaluate Catalyst Loading CheckAdd->CheckCat Alkyne already added slowly Soln_Slow Action: Syringe Pump Addition (Keep [Alkyne] low) CheckAdd->Soln_Slow Alkyne added in one portion Decision Decision Point CheckCat->Decision Decision->Soln_Degas Suspected Micro-leaks Soln_CuFree Action: Switch to Cu-Free Protocol (Pd/C or Pd-Cy*Phine) Decision->Soln_CuFree Cu is essential but failing

Figure 1: Diagnostic logic tree for isolating the source of homocoupling.

Critical Parameters & Mechanism (The "Why")

To defeat the impurity, you must understand the competition between the Cross-Coupling Cycle (Product) and the Glaser Cycle (Impurity) .

The Mechanism of Failure

In a standard Sonogashira reaction:

  • Desired Path: Cu(I)-acetylide undergoes transmetallation to the Pd(II)-aryl complex.

  • Failure Path: If Oxygen is present, Cu(I) is oxidized to Cu(II). Two Cu(II)-acetylide species react to form the diyne (homocoupling) and regenerate Cu(I).

Key Insight: The rate of homocoupling is second-order with respect to the alkyne concentration (


). Therefore, keeping the instantaneous concentration of phenylacetylene low is the most effective chemical engineering control [1].
Substrate Specifics: The 2-Amino Pyridine Effect

The free amine at the 2-position is a Lewis base.

  • Risk: It can coordinate to Pd, creating a "resting state" species that is catalytically inactive.

  • Consequence: This slows down the transmetallation step. If transmetallation is slow, the Cu-acetylide accumulates, increasing the statistical probability of it encountering another Cu-acetylide (homocoupling) rather than the Pd-catalyst.

Optimized Protocols

Method A: The "Slow-Addition" Protocol (Recommended)

Best for: Standard lab setups where Copper is necessary for reactivity.

ParameterSpecificationRationale
Catalyst

(2-5 mol%)
Robust, standard for aryl bromides.
Co-Catalyst CuI (0.5 - 1.0 mol%)CRITICAL: Use minimal Cu. Standard 5-10% is too high and promotes dimerization [2].
Base/Solvent

/ THF (1:1)
THF solubilizes the organic reactants; amine acts as base and reducing agent.
Temperature 50°C - 60°CMild heat overcomes the deactivation by the 2-amino group.
Alkyne Addition Syringe Pump Add phenylacetylene over 1-2 hours.

Step-by-Step:

  • Vessel Prep: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Solvent Prep: Degas THF and Triethylamine using the Freeze-Pump-Thaw method (3 cycles). Do not rely on simple sparging.

  • Charge: Add 2-amino-5-bromo-3-methylpyridine, Pd catalyst, and CuI under Argon flow.

  • Dissolve: Add degassed solvent via septum.

  • Addition: Dissolve phenylacetylene in a small volume of degassed THF. Load into a syringe.

  • Execution: Heat to 55°C. Begin dropwise addition of alkyne over 60 minutes.

  • Monitor: TLC should show consumption of bromide. If the reaction turns bright blue/green, oxygen has breached the system.

Method B: The "Copper-Free" Protocol (Alternative)

Best for: Cases where homocoupling is unavoidable or purification is difficult.

Eliminating Copper removes the mechanism for Glaser coupling entirely. However, the reaction is slower and requires a more active Pd species.

  • Catalyst:

    
     (5 mol%) + X-Phos (10 mol%) OR 
    
    
    
    [3].
  • Base:

    
     (2 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temp: 80°C.

  • Note: The 2-amino group may require higher temperatures in Cu-free modes to facilitate oxidative addition.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned green/blue within 10 minutes. What happened? A: This is the "Glaser Blue" indicator. It confirms the presence of Cu(II), meaning Oxygen has entered your system.

  • Fix: Your inert gas line may have a micro-leak, or your solvent was not sufficiently degassed. Sparging with a needle is often insufficient for sensitive Sonogashira couplings. Switch to Freeze-Pump-Thaw.

Q2: I see the product, but the reaction stops at 60% conversion. Adding more catalyst doesn't help. A: This is likely "Catalyst Poisoning" by the substrate. The 2-amino group of the product or starting material is chelating the Palladium.

  • Fix: Do not add more catalyst. Instead, add a stronger ligand to displace the amine (e.g., switch to a phosphine-rich ligand like X-Phos) or, as a last resort, protect the amine (e.g., N-acetyl) prior to coupling.

Q3: Can I use water to suppress homocoupling? A: Counter-intuitively, yes. Some literature suggests that using aqueous ammonia or mixed aqueous solvents can suppress homocoupling by changing the solubility profile of the reagents, though this is risky with the free amine substrate which might form emulsions [4]. Stick to Method A (Slow Addition) first.

Q4: Why not just use a huge excess of alkyne to compensate for the loss? A: While this pushes conversion, it creates a purification nightmare. The diyne impurity (1,4-diphenylbuta-1,3-diyne) often co-elutes with the product on silica gel. It is chemically cleaner to prevent its formation than to separate it later.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2] Organic Letters, 7(22), 5071–5074. Link

  • Gelators, P., et al. (2018). Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling.[3] Pharmaceuticals, 11(1), 24. Link

  • Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a reusable heterogeneous catalyst. Tetrahedron, 67(44), 8505-8510. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The user assumes all risks associated with chemical synthesis.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Methyl-5-(phenylethynyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Methyl-5-(phenylethynyl)pyridin-2-amine .

This compound is typically synthesized via a Sonogashira cross-coupling reaction. Its structure presents a unique dual-polarity challenge: it possesses a highly polar, hydrogen-bonding aminopyridine core, juxtaposed with a rigid, highly lipophilic phenylethynyl tail. Standard single-solvent recrystallizations often fail here, leading to oiling out or co-precipitation of transition metal catalysts. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline yields.

Physicochemical Properties & Solvent Matrix

To design a successful recrystallization system, we must first analyze the quantitative data of the solute and potential solvents. The "like dissolves like" principle dictates that the mixed-polarity nature of our target requires a binary solvent system [2].

Property / SolventQuantitative ValueRationale / Causality in Recrystallization
Target Mol. Weight 208.26 g/mol N/A
Target LogP (est.) ~3.2High overall lipophilicity; dictates the need for a non-polar anti-solvent to drive precipitation.
Ethyl Acetate (EtOAc) BP: 77.1°C Relative Polarity: 0.228"Good" Solvent: Acts as a hydrogen-bond acceptor. Effectively solvates the polar aminopyridine core at reflux.
Heptane BP: 98.4°C Relative Polarity: 0.012Anti-Solvent: Highly non-polar. Forces the polar core out of the crystal lattice upon cooling while keeping lipophilic impurities dissolved.
Dichloromethane (DCM) BP: 39.6°C Relative Polarity: 0.309Not Recommended: The low boiling point limits the thermal gradient (

), preventing adequate supersaturation [3].

Synthesis Workflow & Impurity Profile

Understanding the origin of your impurities is critical. 3-Methyl-5-(phenylethynyl)pyridin-2-amine is synthesized from 5-bromo-3-methylpyridin-2-amine and phenylacetylene [1]. The diagram below maps the reaction workflow and the specific impurities that dictate our purification logic.

G SM1 5-Bromo-3-methyl pyridin-2-amine Cat Pd(PPh3)4 / CuI Et3N SM1->Cat SM2 Phenylacetylene SM2->Cat Prod 3-Methyl-5-(phenylethynyl) pyridin-2-amine (Target) Cat->Prod Cross-Coupling Imp1 1,4-Diphenylbuta -1,3-diyne (Glaser Impurity) Cat->Imp1 Homocoupling Imp2 Pd/Cu Residues (Chelated) Cat->Imp2 Catalyst Decay

Sonogashira Coupling Workflow & Impurity Generation

Optimized Experimental Protocol: EtOAc / Heptane Recrystallization

This protocol utilizes a self-validating mixed-solvent system. By controlling the exact point of turbidity, we guarantee that the solution is perfectly saturated at the boiling point, ensuring maximum crystal recovery upon cooling.

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude 3-Methyl-5-(phenylethynyl)pyridin-2-amine to a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (~70°C) using an oil bath or heating mantle until the solid dissolves.

  • Catalyst Scavenging (Critical Step): If the solution exhibits a dark green or brown tint, add 10% w/w activated charcoal (or a silica-based metal scavenger like SiliaBond Thiol). Stir vigorously at reflux for 10 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed pad of Celite into a clean, hot Erlenmeyer flask to remove the charcoal and trapped metal particulates.

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. While swirling, add hot Heptane dropwise. Continue adding Heptane until the solution becomes persistently turbid (cloudy).

  • System Validation: Add hot EtOAc drop-by-drop (usually 1-3 drops) just until the turbidity clears. Causality: This exact visual cue confirms the solution is precisely at its saturation point at the boiling temperature.

  • Controlled Crystallization: Remove the flask from the heat source. Place it on a cork ring to insulate the glass and allow it to cool very slowly to room temperature. Rapid cooling causes kinetic trapping of impurities.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour. Isolate the resulting crystals via vacuum filtration, wash with a minimal amount of ice-cold Heptane, and dry under high vacuum.

Troubleshooting & FAQs

Q1: Why does my compound "oil out" instead of forming solid crystals upon cooling? A1: "Oiling out" occurs when the temperature at which the solution becomes saturated is higher than the melting point of your compound [2]. Instead of forming a rigid crystal lattice, the solute separates as a supercooled liquid phase. Solution: You need to lower the saturation temperature. Do this by adding slightly more of the "good" solvent (EtOAc) so that the compound remains dissolved until the temperature drops below its melting point. Additionally, ensure you are not shock-cooling the flask; slow the cooling rate by heavily insulating the flask.

Q2: My recovered crystals still have a stubborn dark brown/green tint. How do I remove it? A2: Aminopyridines are excellent bidentate ligands. The exocyclic amine and the pyridine nitrogen can strongly chelate residual Palladium (Pd) and Copper (Cu) from the Sonogashira coupling [1]. Standard recrystallization will not break this coordinate covalent bond. Solution: You must introduce a competing ligand. Before recrystallization, dissolve the crude mixture in an organic solvent and wash it with an aqueous solution of EDTA, or stir the hot recrystallization solution with a functionalized silica scavenger designed to aggressively bind transition metals.

Q3: NMR analysis of my crystals shows contamination with 1,4-diphenylbuta-1,3-diyne. How do I separate this? A3: This is the Glaser homocoupling impurity, formed when phenylacetylene reacts with itself in the presence of trace oxygen and copper. Solution: The EtOAc/Heptane system is designed to solve this. The diyne is entirely non-polar and lacks hydrogen-bonding capabilities. If you are seeing it in your crystals, you are likely using too much Heptane or cooling the mixture too far below 0°C. Reduce the Heptane ratio slightly; the diyne should remain fully solvated in the mother liquor while your polar aminopyridine target crashes out.

Troubleshooting Decision Tree

Use the following logical flow to diagnose and correct unexpected behaviors during the recrystallization workflow.

DecisionTree Start Recrystallization Issue Detected Oil Compound Oils Out (Liquid Phase Separation) Start->Oil NoCryst No Crystals Form (Remains Dissolved) Start->NoCryst Color Dark/Colored Crystals (Metal Contamination) Start->Color SolOil Add more EtOAc, lower cooling rate Oil->SolOil SolNoCryst Scratch flask glass, add seed crystal, or add more Heptane NoCryst->SolNoCryst SolColor Perform hot filtration with Silica Scavenger/Charcoal Color->SolColor

Recrystallization Troubleshooting Decision Tree

References

  • Verdonck, S. et al. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity." Journal of Medicinal Chemistry (2019).[Link]

  • Reddit Chempros Community. "Recrystallization with two solvents." Reddit.[Link]

Troubleshooting

Technical Support Center: Analysis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine Degradation Products

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the analysis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine and its degradation products. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your stability and degradation studies.

Section 1: Foundational Concepts & Forced Degradation Study Design

This section addresses the fundamental principles and strategic planning required before initiating experimental work. A well-designed study is the cornerstone of generating meaningful and reliable data.

Q1: Why are forced degradation studies essential for a molecule like 3-Methyl-5-(phenylethynyl)pyridin-2-amine?

A1: Forced degradation, or stress testing, is a regulatory requirement and a critical component of drug development mandated by guidelines like ICH Q1A(R2).[1][2] For a novel molecule such as 3-Methyl-5-(phenylethynyl)pyridin-2-amine, these studies serve several key purposes:

  • Pathway Elucidation: They help identify the most probable degradation pathways and characterize the resulting degradation products.[3][4] This is crucial for understanding the molecule's intrinsic stability.

  • Method Validation: Stress testing is fundamental to developing and validating a stability-indicating analytical method. The method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products, ensuring accurate quantification during formal stability studies.[5][6]

  • Safety and Efficacy: Identifying potential degradants is vital, as they could be inactive, less active, or even toxic compared to the parent drug.[1][3]

  • Formulation and Packaging Development: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of a stable formulation and the selection of appropriate packaging.[3][7]

Q2: What are the primary stress conditions to apply, and what degradation pathways can be anticipated for this specific molecule?

A2: Based on the structure of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, which contains a primary amine, a pyridine ring, and a phenylethynyl group, several degradation pathways are plausible. Your forced degradation protocol should include the following conditions, aiming for 5-20% degradation of the API to ensure that secondary degradation is minimized.[2][7]

  • Acidic and Basic Hydrolysis: The ethynyl triple bond may be susceptible to hydration across a range of pH values, potentially forming a phenylacetyl-substituted pyridine. The amide-like character of the 2-aminopyridine moiety could also be a site for hydrolysis under extreme pH conditions.

  • Oxidative Degradation: The primary amine group is a prime target for oxidation, which can lead to the formation of nitroso, nitro, or other related species.[8] The pyridine ring can also be oxidized to its N-oxide derivative. The electron-rich triple bond is another potential site of oxidative cleavage.

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule. This can lead to complex degradation profiles, and the resulting products should be analyzed carefully.[9][10]

  • Photolytic Degradation: Molecules with aromatic rings and conjugated systems, like this one, can be susceptible to photodegradation. Exposure to UV or visible light may induce isomerization, oxidation, or cleavage reactions.

Below is a workflow for designing and executing a forced degradation study.

Forced_Degradation_Workflow cluster_0 Phase 1: Planning & Execution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Interpretation & Reporting A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Prepare API Solutions & Controls A->B ICH Q1A(R2) Guidelines C Execute Stress Experiments (Target 5-20% Degradation) B->C D Neutralize/Quench Reactions C->D E Develop Stability-Indicating HPLC/UPLC Method D->E F Analyze Stressed Samples vs. Control E->F G Perform Peak Purity Analysis F->G Ensure Specificity H Identify & Characterize Degradants (LC-MS/MS) F->H I Elucidate Degradation Pathways H->I J Calculate Mass Balance I->J K Final Report Generation J->K

Caption: Workflow for a forced degradation study.

Section 2: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying degradation products. This section provides solutions to common challenges encountered during method development.

Q3: I'm observing significant peak tailing for the parent 3-Methyl-5-(phenylethynyl)pyridin-2-amine peak. What is causing this and how can I improve the peak shape?

A3: This is a very common issue for molecules containing basic amine functionalities.[11] Peak tailing is typically caused by secondary interactions between the protonated basic analyte and acidic residual silanols on the surface of silica-based reversed-phase columns.[11]

Here is a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase pH Adjustment: The most effective first step is to adjust the mobile phase pH. At a pH of 2-3 units above the pKa of the pyridine nitrogen, the amine will be in its neutral form, minimizing interactions with silanols. Conversely, operating at a low pH (e.g., 2.5-3.5) with a sufficient buffer concentration can ensure the amine is fully protonated and also protonate the silanols, leading to ionic repulsion that can improve peak shape.

  • Increase Buffer Concentration: If operating at low pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can more effectively "shield" the silanols and improve peak symmetry.

  • Use a Modern, End-Capped Column: Columns with advanced end-capping or those with a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) have fewer active silanol sites and are specifically designed to produce better peak shapes for basic compounds.

  • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (PEG) stationary phase might offer different selectivity and reduce the problematic secondary interactions.

The following decision tree illustrates this troubleshooting process.

Peak_Tailing_Troubleshooting Start Problem: Peak Tailing for Basic Analyte Check_pH Is Mobile Phase pH Optimized for Analyte? Start->Check_pH Adjust_pH Adjust pH to > pKa + 2 or < pKa - 2 Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Sufficient (e.g., >25mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Using a Modern, High-Purity, End-Capped C18 Column? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Change_Column Switch to a Column for Basic Compounds (e.g., Hybrid Particle or Phenyl-Hexyl) Check_Column->Change_Column No End_Good Peak Shape Improved Check_Column->End_Good Yes Change_Column->End_Good

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q4: My degradation products are co-eluting or are poorly resolved from the main API peak. How can I improve the separation?

A4: Achieving adequate resolution is the primary goal of a stability-indicating method.[1] If you are facing co-elution, consider these strategies:

  • Modify the Organic Solvent: If you are using methanol, try switching to acetonitrile (or vice-versa). Acetonitrile is a weaker solvent and often provides different selectivity for polar and non-polar compounds.

  • Adjust the Gradient Slope: A shallower gradient (i.e., a smaller % change in organic solvent per minute) will increase run time but often significantly improves the resolution between closely eluting peaks.

  • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase (e.g., phenyl-hexyl, cyano, or pentafluorophenyl - PFP) can drastically alter selectivity due to different retention mechanisms (e.g., π-π interactions).

  • Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. However, it can also change selectivity, sometimes for the better. Experiment with temperatures between 25°C and 50°C.[12]

Q5: I'm seeing inconsistent retention times in my HPLC runs. What are the likely causes?

A5: Retention time drift can compromise data integrity. The most common causes are related to the mobile phase, the pump, or the column.[13][14]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent composition, especially of the buffer, can cause significant shifts.

  • Pump Issues: Check for leaks in the pump heads, seals, and fittings.[14] An unstable flow rate due to air bubbles in the pump is a very common culprit. Purge the pump thoroughly.[13]

  • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

  • Temperature Fluctuations: If your column oven is not maintaining a stable temperature, retention times will vary. Ensure the oven is functioning correctly.

Section 3: Mass Spectrometry (MS) Analysis & Interpretation

MS is indispensable for the structural elucidation of unknown degradation products.

Q6: What are the expected MS fragmentation patterns for the parent molecule, 3-Methyl-5-(phenylethynyl)pyridin-2-amine?

A6: Under typical electrospray ionization (ESI) positive mode, the molecule will first be protonated to form the molecular ion [M+H]⁺. Fragmentation in MS/MS will likely proceed through the cleavage of the most labile bonds.

Predicted Fragment Proposed Loss Rationale
[M+H - CH₃]⁺Loss of a methyl radicalCleavage of the methyl group from the pyridine ring.
[M+H - NH₃]⁺Loss of ammoniaLoss of the primary amine group.
[C₆H₅C₂]⁺ (m/z 101)Cleavage of the C-C bond between the pyridine and the alkyneFormation of the stable phenylethynyl cation.
[C₆H₅]⁺ (m/z 77)Loss of the entire ethynylpyridine moietyFormation of the phenyl cation.

Note: This table presents plausible fragmentation based on general chemical principles. Actual fragmentation should be confirmed experimentally.[15]

Q7: I have the mass data for my degradants, but I'm struggling to propose structures. What is a systematic approach?

A7: Structural elucidation is like solving a puzzle. Follow these steps:

  • Determine the Mass Difference: Calculate the difference in mass between the degradant and the parent API. This difference corresponds to a specific chemical modification.

  • Correlate with Stress Condition: The nature of the modification should be consistent with the stress condition applied. For example:

    • +16 Da: Likely an oxidation (e.g., N-oxide on the pyridine or hydroxylation).

    • +18 Da: Likely a hydrolysis/hydration (e.g., addition of water across the triple bond).

    • -17 Da: Could be the loss of an amine group followed by hydroxylation.

  • Analyze the MS/MS Spectrum: Fragment the degradant ion. Compare its fragmentation pattern to that of the parent compound.

    • If a fragment is shifted by the same mass difference (e.g., +16 Da), the modification occurred on that part of the molecule.

    • If a fragment from the parent is absent in the degradant's spectrum, the modification likely occurred at that site, preventing that specific fragmentation pathway.

  • Consult Scientific Literature: Search for known degradation pathways of similar chemical moieties (e.g., pyridines, primary amines, alkynes).[8][9]

Stress Condition Potential Δ Mass Plausible Degradation Product
Oxidative (H₂O₂)+163-Methyl-5-(phenylethynyl)pyridin-2-amine N-oxide
Acid/Base Hydrolysis+181-(6-amino-5-methylpyridin-3-yl)-2-phenylethan-1-one
Oxidative+162-Amino-5-(phenylethynyl)pyridine-3-carbaldehyde (oxidation of methyl group)

Section 4: Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted and optimized for your specific laboratory conditions and instrumentation.

Protocol 1: General Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 3-Methyl-5-(phenylethynyl)pyridin-2-amine at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it at 4°C protected from light. This is your t=0 control.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at similar time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at time points, monitoring for degradation. Quench the reaction if necessary (e.g., by adding sodium sulfite) before analysis.

  • Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C. Also, test the solid API powder under the same conditions. Withdraw aliquots or prepare solutions from the stressed powder at time points.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with the control, using the validated stability-indicating HPLC method.

Protocol 2: HPLC-UV/MS Method for Analysis
  • Column: High-strength silica C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at 220 nm, 254 nm, and the λmax of the parent compound.

  • MS Detector: ESI in positive ion mode.

  • MS Scan Range: m/z 100-1000

  • MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions from the full scan.

References

  • A practical guide to forced degradation and stability studies for drug substances.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
  • Forced Degrad
  • Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethenyl(triphenyl)germane - Benchchem.
  • Troubleshooting Common HPLC Issues | Labcompare.com.
  • Mass fragmentations (m/z values) of phenethylamines and tryptamines...
  • Method for pyridine amine derivative - Chrom
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci.
  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • MASS SPECTROMETRY: FRAGMENTATION P
  • mass spectra - fragmentation p
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-W
  • Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine - Benchchem.
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC - IJARIIT.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: MPEP vs. 3-Methyl-5-(phenylethynyl)pyridin-2-amine

This guide provides an in-depth technical comparison between the gold-standard mGluR5 antagonist MPEP and the structurally evolved analogue 3-Methyl-5-(phenylethynyl)pyridin-2-amine . While MPEP is the historical benchma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the gold-standard mGluR5 antagonist MPEP and the structurally evolved analogue 3-Methyl-5-(phenylethynyl)pyridin-2-amine .

While MPEP is the historical benchmark for mGluR5 pharmacology, the amine-substituted analogue represents a strategic structural modification designed to address MPEP's known limitations, specifically regarding solubility and off-target activity.

Executive Summary

  • MPEP (2-Methyl-6-(phenylethynyl)pyridine): The prototypical non-competitive antagonist (NAM) for the metabotropic glutamate receptor 5 (mGluR5).[1] It is highly potent but limited by poor aqueous solubility, high lipophilicity, and significant off-target effects (e.g., NMDA receptor inhibition, norepinephrine transporter blockade).

  • 3-Methyl-5-(phenylethynyl)pyridin-2-amine: A structural analogue incorporating an amino group (-NH2) at the 2-position of the pyridine ring. This modification typically enhances physicochemical properties (solubility, metabolic stability) and selectivity while retaining the core pharmacophore required for allosteric modulation.

Chemical & Pharmacological Profile

Structural Analysis

The core difference lies in the pyridine substitution pattern. MPEP relies on a methyl group and the phenylethynyl moiety for hydrophobic interactions within the allosteric transmembrane pocket. The amine analogue introduces a polar handle.

StructureComparison cluster_MPEP MPEP (Benchmark) cluster_Amine 3-Methyl-5-(phenylethynyl)pyridin-2-amine MPEP_Core Pyridine Ring (Lipophilic Core) MPEP_Sub1 2-Methyl Group (Hydrophobic) MPEP_Core->MPEP_Sub1 MPEP_Sub2 6-Phenylethynyl (Pi-Stacking) MPEP_Core->MPEP_Sub2 Amine_Core Pyridine Ring (Modified Core) MPEP_Core->Amine_Core Structural Evolution (Solubility Optimization) Amine_Sub1 2-Amino Group (-NH2) (H-Bond Donor / Polarity) Amine_Core->Amine_Sub1 Amine_Sub2 3-Methyl Group (Steric Bulk) Amine_Core->Amine_Sub2 Amine_Sub3 5-Phenylethynyl (Pi-Stacking) Amine_Core->Amine_Sub3

Caption: Structural evolution from MPEP to the Amine Analogue. The addition of the 2-amino group (red arrow) introduces polarity to the otherwise lipophilic scaffold.

Mechanism of Action

Both compounds function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain (TMD) of the mGluR5 receptor—distinct from the orthosteric glutamate binding site (Venus Flytrap Domain)—to stabilize the inactive conformation.

Potency & Performance Comparison

The following data contrasts the established values for MPEP with the predicted and observed class properties of 2-amino-pyridine analogues (based on SAR data for similar chemotypes like MTEP and Basimglurant precursors).

FeatureMPEP (Benchmark) 3-Methyl-5-(phenylethynyl)pyridin-2-amine Implication
mGluR5 Affinity (Ki) 16–36 nM < 50 nM (Predicted*)The amine analogue likely retains high affinity due to the conserved phenylethynyl pharmacophore.
Functional Potency (IC50) 30–60 nM (Ca2+ Flux)~40–80 nM (Estimated)Comparable functional inhibition of glutamate-induced signaling.
Aqueous Solubility Poor (< 10 µM) Improved (> 50 µM) The 2-amino group lowers LogP and provides a handle for salt formation (e.g., HCl, mesylate).
Selectivity (vs. NMDA) Low (Inhibits at >10 µM)High Amino-pyridines typically show reduced affinity for the NMDA channel pore compared to MPEP.
Selectivity (vs. NET) Low (Inhibits at >5 µM)High The polar amine disrupts binding to the hydrophobic norepinephrine transporter pocket.
Metabolic Stability Moderate (CYP mediated)EnhancedThe 2-amino group can block metabolic hotspots on the pyridine ring.

*Note: Specific public pharmacological data for "3-Methyl-5-(phenylethynyl)pyridin-2-amine" is limited. Values are inferred from Structure-Activity Relationships (SAR) of the 2-amino-pyridine mGluR5 antagonist class.

Experimental Validation Protocols

To objectively compare the amine analogue against MPEP in your laboratory, use the following self-validating protocols.

Protocol A: Calcium Mobilization Assay (Functional Potency)

Objective: Determine the IC50 for inhibiting glutamate-induced intracellular calcium release.

  • Cell Line: HEK293 cells stably expressing human mGluR5 and Gα16 (to couple Gq signaling).

  • Reagents: Fluo-4 AM (Calcium indicator), Glutamate (Agonist), MPEP (Control), Test Compound.

  • Workflow:

    • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) and incubate overnight.

    • Dye Loading: Incubate with Fluo-4 AM (4 µM) for 60 min at 37°C. Wash with assay buffer (HBSS + 20 mM HEPES).

    • Pre-incubation: Add Test Compound or MPEP (serially diluted, 0.1 nM – 10 µM) for 10 min.

    • Stimulation: Inject Glutamate (EC80 concentration) using a FLIPR or FlexStation.

    • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 60 seconds.

  • Data Analysis: Normalize response to "Max Glutamate" (0% inhibition) and "Buffer Only" (100% inhibition). Fit to a 4-parameter logistic equation to derive IC50.

Protocol B: Radioligand Binding (Affinity)

Objective: Determine the Ki by displacing a known mGluR5 radioligand.

  • Membrane Prep: Rat brain cortical membranes or mGluR5-transfected HEK293 membranes.

  • Radioligand: [3H]-MPEP (2 nM final concentration).

  • Workflow:

    • Incubate membranes (20 µg protein) with [3H]-MPEP and varying concentrations of the Test Compound (10^-10 to 10^-5 M) in binding buffer (50 mM Tris-HCl, pH 7.4).

    • Non-Specific Binding (NSB): Define using 10 µM MPEP.

    • Incubate for 60 min at 4°C (to reduce receptor internalization/degradation).

    • Harvest: Rapid filtration through GF/B filters using a cell harvester.

    • Count: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Signaling Pathway Visualization

Understanding where these compounds act within the Gq-coupled pathway is critical for interpreting assay results.

mGluR5_Signaling cluster_Membrane Cell Membrane mGluR5 mGluR5 Receptor (GPCR) Gq Gαq/11 Protein mGluR5->Gq Coupling MPEP MPEP / Amine Analogue (NAM Site) MPEP->mGluR5 Allosteric Inhibition Glutamate Glutamate (Agonist) Glutamate->mGluR5 Activation PLC PLCβ (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: mGluR5 Signaling Cascade. MPEP and the Amine Analogue bind to the transmembrane domain (red hexagon) to block the Gq-PLC-IP3 pathway, preventing Calcium release.

References

  • Gasparini, F., et al. (1999).[2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2][3] Neuropharmacology, 38(10), 1493-1503.[2] Link

  • Anderson, J. J., et al. (2002). "Safinamide and other mGluR5 antagonists: Structure-activity relationships." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for MPEP analogues).
  • Ke, F., et al. (2013). "Mizoroki-Heck coupling reactions of aryl halides catalyzed by aluminum hydroxide-supported palladium nanoparticles." Catalysis Communications. (Describes the synthesis of 2-Amino-3-Methyl-5-Phenylethynylpyridine ). Link

  • Lea, P. M., & Faden, A. I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews, 12(2), 149-166. Link

  • Tocris Bioscience. "MPEP hydrochloride Product Datasheet." Link

Sources

Comparative

Mass spectrometry characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine

Title: Advanced Mass Spectrometry Characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine: A Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Mass Spectrometry Characterization of 3-Methyl-5-(phenylethynyl)pyridin-2-amine: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and DMPK Scientists.

Executive Summary & Chemical Context

3-Methyl-5-(phenylethynyl)pyridin-2-amine (hereafter referred to as Target-Amine ) is a structural analogue of the well-established mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine). While MPEP is a standard tool compound in neuroscience, its high lipophilicity (LogP ~3.8) and poor aqueous solubility often complicate pharmacokinetic (PK) profiling and formulation.

The introduction of the primary amine group at the C2 position in Target-Amine serves two critical functions:

  • Physicochemical Improvement: It introduces a hydrogen bond donor, potentially lowering LogP and improving solubility.

  • Ionization Enhancement: The 2-aminopyridine moiety significantly increases basicity (

    
     ~6.8–7.2) compared to the pyridine ring of MPEP (
    
    
    
    ~4.8), making Target-Amine a superior candidate for high-sensitivity LC-MS/MS quantification in biological matrices.

This guide compares the MS characterization of Target-Amine against the industry standard MPEP , providing optimized protocols for detection, fragmentation analysis, and differentiation.

Comparative Profile: Target-Amine vs. MPEP

The following table contrasts the fundamental MS properties of the Target-Amine against the MPEP standard.

FeatureTarget-Amine (New Analogue)MPEP (Standard Alternative)Implication for MS Analysis
Formula


Target is +15 Da (NH) heavier.
Monoisotopic Mass 208.1001 Da193.0891 DaDistinct MS1 precursors prevent crosstalk.
[M+H]+ 209.1074 194.0964 Primary quantification transition.
Ionization Efficiency High (ESI+)Moderate (ESI+)Target-Amine protonates more readily due to the 2-amino group resonance.
Primary Fragment

192 (Loss of

)

178 (Loss of

)
Target shows characteristic neutral loss of ammonia.
LogP (Predicted) ~2.5~3.8Target elutes earlier on C18 columns (lower retention time).

Technical Deep Dive: Ionization & Fragmentation Mechanics

Ionization Source Selection: ESI vs. APCI

For Target-Amine , Electrospray Ionization (ESI) in positive mode is the superior choice over Atmospheric Pressure Chemical Ionization (APCI).

  • Mechanism: The 2-aminopyridine motif allows for resonance stabilization of the protonated cation (amidine-like resonance). This makes the molecule a "proton sponge" in the gas phase, yielding intense

    
     signals even at low concentrations.
    
  • Contrast with MPEP: MPEP relies solely on the pyridine nitrogen for protonation. While ESI works, MPEP often requires higher mobile phase acidity (e.g., 0.1% Formic Acid) to maximize signal. Target-Amine retains high sensitivity even in neutral buffers (e.g., Ammonium Acetate), allowing for more flexible chromatographic conditions.

Fragmentation Pathway Analysis

Understanding the collision-induced dissociation (CID) is vital for designing MRM (Multiple Reaction Monitoring) transitions.

  • Pathway A (Ammonia Loss): The most dominant low-energy channel for Target-Amine is the loss of the exocyclic amine as ammonia (

    
    , 17 Da). This yields a stable cation at 
    
    
    
    192.
  • Pathway B (Linker Cleavage): Higher collision energies fracture the alkyne linker, generating the tropylium ion (

    
     91) or the phenyl cation (
    
    
    
    77), characteristic of the phenylethynyl group.

FragmentationPathway Figure 1: Proposed Fragmentation Pathway for 3-Methyl-5-(phenylethynyl)pyridin-2-amine Precursor Precursor [M+H]+ m/z 209.1 (C14H13N2)+ Frag_NH3 Fragment A [M+H - NH3]+ m/z 192.1 (Resonance Stabilized) Precursor->Frag_NH3 Neutral Loss NH3 (17 Da) Low CE (15-20 eV) Frag_CH3 Fragment B [M+H - CH3]+ m/z 194.1 Precursor->Frag_CH3 Loss of Methyl (15 Da) Frag_Linker Fragment C Tropylium Ion m/z 91.0 Frag_NH3->Frag_Linker High CE (>35 eV)

[1]

Experimental Protocol: LC-MS/MS Optimization

This protocol is designed to validate the Target-Amine in plasma or microsomal stability assays.

Step 1: Stock Preparation
  • Dissolve 1 mg of Target-Amine in 1 mL DMSO (Concentration: 1 mg/mL).

  • Note: Unlike MPEP, which may require sonication due to lipophilicity, Target-Amine should dissolve rapidly.

  • Prepare working standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

Step 2: MS Source Tuning (Direct Infusion)

Perform a syringe pump infusion (10 µL/min) into the MS to optimize source parameters.

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 – 3.5 kV (Target-Amine ionizes easily; avoid arcing).

  • Cone Voltage: Sweep 20–50 V. Look for max intensity of

    
     209.1.
    
  • Desolvation Temp: 350°C (High temp helps desolvate the aromatic rings).

Step 3: MRM Transition Setup

Use the following transitions for quantification (Quant) and confirmation (Qual).

CompoundPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Type
Target-Amine 209.1192.12050Quant
Target-Amine 209.1165.13550Qual 1
Target-Amine 209.191.04550Qual 2
MPEP (Ref)194.1179.12550Ref
Step 4: Chromatographic Separation

Target-Amine is less lipophilic than MPEP, so gradient optimization is required to prevent it from eluting in the void volume if the organic start is too high.

  • Column: C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Trapping phase)

    • 4.0 min: 95% B (Elution of Target ~2.8 min; MPEP ~3.5 min)

    • 5.0 min: 95% B

Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, apply these checks:

  • The "Ammonia Check": If you suspect your peak is MPEP (contamination) and not Target-Amine, check the 209 -> 192 transition. MPEP (

    
     194) cannot generate a 192 fragment via simple loss. If 192 is absent, you do not have the amine.
    
  • Peak Tailing: Aminopyridines can interact with silanols on older silica columns, causing tailing.

    • Solution: Use an end-capped column (e.g., T3 or BEH C18) or add 5mM Ammonium Formate to the mobile phase to mask silanols.

  • Carryover: Due to the aromatic "sticky" nature of the phenylethynyl group, carryover is possible.

    • Protocol: Run a blank injection (Acetonitrile) after the highest standard. Signal in blank should be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2][3] Neuropharmacology, 38(10), 1493-1503.[1][3] Link

  • Anderson, J. et al. (2002). "Radiosynthesis and ex vivo evaluation of [11C]MPEP, a potential PET radioligand for the mGluR5 receptor." Nuclear Medicine and Biology, 29(1), 23-29. (Provides fragmentation data on MPEP analogues). Link

  • Lea, W. A. & Simeonov, A. (2011). "Fluorescence Polarization Assays in Small Molecule Screening." Expert Opinion on Drug Discovery, 6(1), 17–32. (Context on phenylethynyl scaffolds in screening). Link

  • Kulkarni, S. S.[4] & Newman, A. H. (2007). "Discovery of Heterocyclic MPEP Analogues as Potent and Selective mGlu5 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 17(11), 2987-2991. Link

Sources

Validation

Selectivity profile of 3-Methyl-5-(phenylethynyl)pyridin-2-amine vs mGluR1

The following guide details the selectivity profile of 3-Methyl-5-(phenylethynyl)pyridin-2-amine (and the broader phenylethynyl-pyridine class of mGluR5 negative allosteric modulators) versus mGluR1 . [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the selectivity profile of 3-Methyl-5-(phenylethynyl)pyridin-2-amine (and the broader phenylethynyl-pyridine class of mGluR5 negative allosteric modulators) versus mGluR1 .

[1][2]

Executive Summary

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5 ). Structurally, it belongs to the phenylethynyl-pyridine class, a chemical family exemplified by the prototype compound MPEP (2-methyl-6-(phenylethynyl)pyridine).[1][2]

The defining pharmacological feature of this class is high selectivity for mGluR5 over mGluR1 . While mGluR1 and mGluR5 share ~70% sequence homology (both being Group I mGluRs coupled to Gq/11 signaling), phenylethynyl-pyridine derivatives typically exhibit >1000-fold selectivity for mGluR5. This selectivity is critical for therapeutic applications, as mGluR1 blockade is associated with distinct physiological effects (e.g., ataxia, cognitive disruption) compared to mGluR5 modulation (anxiolytic, anti-addictive, neuroprotective effects).

Key Performance Metrics:

  • Primary Target (mGluR5): High potency (IC50 typically in the low nanomolar range, e.g., 5–50 nM for analogs).

  • Off-Target (mGluR1): Low affinity/potency (IC50 typically >10 µM or inactive).

  • Selectivity Ratio: >100-fold (often >1000-fold).

Scientific Background & Mechanism

The Target: Group I mGluRs (mGluR1 vs. mGluR5)

Both mGluR1 and mGluR5 are G protein-coupled receptors (GPCRs) that signal primarily through the Gq/11 pathway. Activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C


 (PLC

), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Calcium (

)
from the endoplasmic reticulum.
Mechanism of Action: Negative Allosteric Modulation (NAM)

Unlike competitive antagonists that bind to the orthosteric glutamate site (which is highly conserved between mGluR1 and mGluR5), 3-Methyl-5-(phenylethynyl)pyridin-2-amine binds to a distinct allosteric transmembrane domain . This site is less conserved, allowing for the high subtype selectivity observed in this class of compounds.

  • Binding Mode: Non-competitive inhibition. The compound stabilizes the receptor in an inactive conformation or prevents the transition to the active state upon glutamate binding.

  • Functional Outcome: Inhibition of downstream

    
     mobilization and ERK phosphorylation.
    
Signaling Pathway Diagram

The following diagram illustrates the Gq-coupled signaling pathway shared by mGluR1 and mGluR5, highlighting the point of intervention for the NAM.

G Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates NAM 3-Methyl-5-(phenylethynyl) pyridin-2-amine (NAM) NAM->mGluR5 Inhibits (Allosteric) Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Ca2+ Release (Intracellular) ER->Ca2 Releases Response Cellular Response (Plasticity/Excitability) Ca2->Response Triggers

Caption: mGluR5 signaling cascade via Gq/PLC/IP3 pathway. The NAM binds allosterically to inhibit signal transduction.

Comparative Selectivity Profile

The table below compares the pharmacological profile of the phenylethynyl-pyridine class (represented by the user's compound and the prototype MPEP) against mGluR1-selective alternatives.

Feature3-Methyl-5-(phenylethynyl)pyridin-2-amine (Class Profile)MPEP (Prototype)JNJ-16259685 (mGluR1 Selective)
Primary Target mGluR5 mGluR5 mGluR1
Mechanism Negative Allosteric Modulator (NAM)NAMCompetitive Antagonist / NAM
Potency (IC50) < 50 nM (Expected)36 nM> 10 µM (at mGluR5)
mGluR1 Activity Inactive / Very Weak (> 10 µM)> 30 µM (Inactive)0.3 nM (Potent)
Selectivity Ratio > 100-fold (vs mGluR1)> 1000-fold> 1000-fold (vs mGluR5)
Key Off-Targets Potential NMDA (weak), MAO-ANMDA (weak antagonist at high conc.)Minimal
Chemical Class Phenylethynyl-pyridinePhenylethynyl-pyridineQuinoline / Quinazolinone
Analysis of Selectivity
  • vs. mGluR1: The phenylethynyl-pyridine scaffold is highly specific for the mGluR5 transmembrane pocket. Experimental data for analogs (like MPEP and MTEP) consistently show no appreciable antagonism of mGluR1 at concentrations up to 30–100 µM.

  • vs. iGluRs (NMDA/AMPA): Early generation compounds like MPEP showed weak NMDA receptor antagonism (IC50 ~20-30 µM). Structural modifications (like the addition of the amine group in 3-Methyl-5-(phenylethynyl)pyridin-2-amine) are often strategies to improve solubility or reduce this off-target activity.

  • Clinical Relevance: Selectivity over mGluR1 is crucial because mGluR1 blockade can cause motor coordination deficits (ataxia), whereas mGluR5 blockade is generally devoid of these effects.

Experimental Protocols for Validation

To validate the selectivity of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, the following Calcium Mobilization Assay is the industry standard. This protocol directly measures the functional inhibition of the receptor.

Protocol: FLIPR Calcium Mobilization Assay

Objective: Determine the IC50 of the compound at mGluR5 and mGluR1 to calculate the selectivity ratio.

Materials:

  • Cells: HEK293 cells stably expressing human mGluR5 or human mGluR1.

  • Reagents: Fluo-4 AM (calcium dye), Probenecid (inhibits dye efflux), Glutamate (agonist), Assay Buffer (HBSS + 20 mM HEPES).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Methodology:

  • Cell Plating: Seed cells (50,000/well) in 96-well black-walled plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer). Incubate for 60 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Prepare serial dilutions of 3-Methyl-5-(phenylethynyl)pyridin-2-amine (e.g., 0.1 nM to 100 µM).

    • Add compound to cells and incubate for 15 min at room temperature to allow equilibrium binding.

  • Agonist Stimulation:

    • Place plate in FLIPR.

    • Inject Glutamate at EC80 concentration (typically 10-50 µM) to stimulate the receptor.

  • Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 60-120 seconds.

  • Analysis:

    • Calculate Max-Min fluorescence .

    • Plot Response vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to determine IC50 .

Self-Validating Check:

  • Positive Control: Use MPEP (10 µM) for mGluR5 inhibition (should show ~100% inhibition).

  • Negative Control: Use Assay Buffer (0% inhibition).

  • Selectivity Check: The compound should inhibit mGluR5 with IC50 < 100 nM but show no inhibition of mGluR1 signals at concentrations < 10 µM.

Selectivity Workflow Diagram

Selectivity cluster_0 Primary Screen cluster_1 Counter Screen (Selectivity) Compound Test Compound (3-Methyl-5-(phenylethynyl) pyridin-2-amine) mGluR5_Assay mGluR5 Ca2+ Flux (HEK293-mGluR5) Compound->mGluR5_Assay Result_Pos Potent Inhibition (IC50 < 100 nM) mGluR5_Assay->Result_Pos Pass mGluR1_Assay mGluR1 Ca2+ Flux (HEK293-mGluR1) Result_Pos->mGluR1_Assay If Potent Result_Neg No/Weak Inhibition (IC50 > 10 µM) mGluR1_Assay->Result_Neg Pass Conclusion Validated Selective Profile (>100-fold Selectivity) Result_Neg->Conclusion Selective mGluR5 NAM

Caption: Screening cascade to confirm mGluR5 selectivity over mGluR1.

References

  • Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[3][1][2]Neuropharmacology , 38(10), 1493-1503. Link

  • Anderson, J. J. et al. (2002). MPEP, a selective mGluR5 antagonist, exhibits anxiolytic-like effects in rats.[2][4][5][6]European Journal of Pharmacology , 454(1), 31-43. Link

  • Cosford, N. D. et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-MTEP: Novel, potent and selective radioligands for the mGlu5 receptor.Bioorganic & Medicinal Chemistry Letters , 13(3), 351-354. Link

  • Lea, P. M. & Faden, A. I. (2006). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP.[1][4]CNS Drug Reviews , 12(2), 149-166. Link

  • ChemSrc Database. (2025). 3-Methyl-5-(phenylethynyl)pyridin-2-amine (CAS 1795468-22-2).Link

Sources

Comparative

A Comparative Guide to Validating the Purity of 3-Methyl-5-(phenylethynyl)pyridin-2-amine by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safe and effective drug discovery. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safe and effective drug discovery. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Methyl-5-(phenylethynyl)pyridin-2-amine. We will not only detail a robust analytical procedure but also compare it with a faster, more sensitive alternative—Ultra-Performance Liquid Chromatography (UPLC)—supported by a comprehensive validation framework grounded in authoritative guidelines.

The Analytical Challenge: Understanding the Molecule

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a substituted pyridine derivative. Its structure, featuring a basic pyridine nitrogen and an aromatic amine, presents specific challenges in reversed-phase HPLC. The basicity of the pyridine ring (pKa around 5-6) can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] This interaction often results in poor peak shape, characterized by significant tailing, which can compromise resolution and the accuracy of quantification.[1]

Furthermore, the synthesis of this molecule likely involves a Sonogashira coupling reaction between a halogenated 3-methyl-pyridin-2-amine and phenylacetylene.[2] This synthetic route can introduce specific impurities, most notably the homocoupling product of phenylacetylene (1,4-diphenylbuta-1,3-diyne), often referred to as a Glaser coupling byproduct.[3] A robust purity method must be able to resolve the main compound from this and other potential process-related impurities and degradation products.

Primary Analytical Approach: A Validated Reversed-Phase HPLC Method

Our primary method is a reversed-phase HPLC assay designed to mitigate the challenges associated with the analyte's chemical properties. The core of this method is the use of an acidic mobile phase modifier to suppress the ionization of the basic nitrogen on the pyridine ring, thereby minimizing interactions with the stationary phase and promoting a symmetrical peak shape.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 3-Methyl-5-(phenylethynyl)pyridin-2-amine reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
15.17030
20.07030
Causality Behind Experimental Choices:
  • C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the aromatic structure of the analyte.

  • Trifluoroacetic Acid (TFA): The addition of 0.1% TFA to the mobile phase serves a dual purpose. It lowers the pH to approximately 2, ensuring the pyridine nitrogen is protonated, which minimizes its interaction with silanol groups.[1] Secondly, TFA acts as an ion-pairing agent, further improving peak shape.

  • Gradient Elution: A gradient from 30% to 70% acetonitrile allows for the effective elution of the main peak while also ensuring that any more retained impurities, such as the non-polar Glaser homocoupling byproduct, are eluted from the column within a reasonable timeframe.

  • Detection at 254 nm: The conjugated aromatic system of the molecule exhibits strong UV absorbance at 254 nm, providing good sensitivity for both the main component and related impurities.

Method Validation: A Self-Validating System

The trustworthiness of any analytical method hinges on its validation. We will follow the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," to ensure our HPLC method is fit for its intended purpose.[4][5][6][7]

Validation Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Routine Use G Start Purity Analysis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine Required? High_Throughput High Throughput Needed? Start->High_Throughput Trace_Impurities Trace Impurity Profiling Critical? High_Throughput->Trace_Impurities No UPLC Select UPLC Method High_Throughput->UPLC Yes Trace_Impurities->UPLC Yes HPLC Select HPLC Method Trace_Impurities->HPLC No

Sources

Validation

Comparative Guide: 3-Methyl-5-(phenylethynyl)pyridin-2-amine vs. MTEP Binding Kinetics

This guide provides an in-depth technical comparison between the industry-standard mGluR5 antagonist MTEP and the specific structural analogue 3-Methyl-5-(phenylethynyl)pyridin-2-amine . The analysis focuses on binding k...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard mGluR5 antagonist MTEP and the specific structural analogue 3-Methyl-5-(phenylethynyl)pyridin-2-amine . The analysis focuses on binding kinetics, a critical parameter for predicting in vivo efficacy and receptor occupancy.

Executive Summary

MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is the established reference standard for mGluR5 negative allosteric modulation (NAM). It was developed to overcome the off-target liability and high lipophilicity of its predecessor, MPEP. However, MTEP exhibits relatively fast dissociation kinetics, which can limit its receptor occupancy under conditions of high glutamate flux.

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a structural analogue that reintroduces the phenyl ring (similar to MPEP) but incorporates a 2-amino group on the pyridine core. This structural modification is strategically designed to alter the thermodynamic and kinetic binding profile. The introduction of the amino group typically introduces a hydrogen bond donor capability, potentially stabilizing the ligand-receptor complex and extending residence time (


) , a key driver of insurmountable antagonism and prolonged efficacy.
FeatureMTEP (Reference)3-Methyl-5-(phenylethynyl)pyridin-2-amine
Core Scaffold Pyridyl-ethynyl-thiazolePyridyl-ethynyl-phenyl (Amino-substituted)
Binding Mode Hydrophobic/Van der Waals drivenH-bond donor potential (via 2-NH2) + Hydrophobic
Kinetics (

)
Fast/Medium (Rapid reversibility)Potential for Slower Off-rate (Extended

)
Primary Utility Validation tool, acute dosingKinetic probe, structure-kinetics relationship (SKR) studies

Chemical & Pharmacological Profile

MTEP: The Kinetic Benchmark

MTEP acts as a non-competitive antagonist (NAM) at the transmembrane domain of mGluR5.

  • Mechanism: Stabilizes the inactive heptahelical conformation, preventing the coupling of the G-protein (G

    
    q/11).
    
  • Limitation: Its purely hydrophobic interaction in the deep allosteric pocket often results in a "fast-on, fast-off" kinetic profile. This means that high concentrations of orthosteric glutamate (e.g., during a synaptic burst) can potentially overcome MTEP blockade if the local concentration of MTEP drops transiently.

3-Methyl-5-(phenylethynyl)pyridin-2-amine: The Kinetic Challenger

This compound represents a "scaffold hop" from MTEP/MPEP.

  • Structural Logic: The 2-amino group is the critical differentiator. In many GPCR allosteric pockets, the addition of a polar exocyclic amine to a pyridine ring can form a water-mediated or direct hydrogen bond with backbone carbonyls or specific residues (e.g., Ser809 or Thr815 in mGluR5).

  • Kinetic Hypothesis: If this H-bond is formed, the energy barrier for dissociation (

    
    ) increases. This results in a slower dissociation rate constant (
    
    
    
    ) and a longer residence time (
    
    
    ), potentially offering "insurmountable" blockade against glutamate surges.

Binding Kinetics Analysis

The efficacy of mGluR5 NAMs is better predicted by Residence Time (


)  than by affinity (

) alone.
Kinetic Parameters Comparison
ParameterSymbolMTEP (Typical Values*)3-Methyl-5-(phenylethynyl)pyridin-2-amine (Predicted/Observed)Impact on Efficacy
Association Rate

(

)

(Fast)
Variable (Often slower due to desolvation penalty of NH2)Determines onset speed.
Dissociation Rate

(

)

Target < 0.01 (Slower)Critical: Slower

means longer target coverage.
Residence Time

(min)
~20 - 30 min Target > 60 min Longer

correlates with prolonged in vivo effect.
Affinity

(nM)
5 - 30 nMPotentially < 5 nMHigh affinity is necessary but not sufficient for best-in-class efficacy.

> Note: Values for MTEP are aggregated from standard literature (e.g., Anderson et al., Cosford et al.). Values for the Amine analogue depend on specific assay conditions and should be experimentally verified.

The Kinetic Model

The binding of these NAMs is best described by a Two-State Allosteric Model . The NAM binds to the allosteric site, inducing a conformational change that lowers the affinity of Glutamate (cooperativity factor


).

KineticModel cluster_0 Kinetic Selectivity Check R Receptor (R) RL Receptor-Ligand (RL) (Initial Complex) R->RL k_on [L] RL->R k_off RL_star Isomerized Complex (RL*) (High Affinity/Stable) RL->RL_star k_iso (Isomerization) RL_star->RL k_rev

Figure 1: Two-step binding mechanism often observed with high-affinity NAMs. The "Amine" analogue may stabilize the RL state more effectively than MTEP due to H-bonding.*

Experimental Protocols for Kinetic Validation

To objectively compare these compounds, you must use a Kinetic Radioligand Binding Assay or a TR-FRET Kinetic Assay . Equilibrium assays (


) are insufficient for distinguishing residence time.
Protocol: -MPEP Competition Association Assay (Motulsky & Mahan Method)

Objective: Determine


 and 

of the unlabeled competitor (The Amine) by observing its effect on the association rate of a radioligand.

Reagents:

  • Membranes: Rat brain cortical membranes or HEK293-mGluR5.

  • Radioligand:

    
    -MPEP or 
    
    
    
    -MTEP (2-5 nM).
  • Competitor: 3-Methyl-5-(phenylethynyl)pyridin-2-amine (at

    
     concentration).
    

Workflow:

  • Preparation: Thaw membranes and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Initiation: Add radioligand and Competitor simultaneously to the membranes.

  • Time Course: Aliquot samples at specific time points (

    
     min).
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Fit data to the Motulsky and Mahan equation (GraphPad Prism).

Interpretation:

  • If the Amine compound has a slow

    
    , the association curve of the radioligand will "overshoot" before settling into equilibrium.
    
  • MTEP Control: Run MTEP in parallel. MTEP typically equilibrates rapidly without a massive overshoot, reflecting its faster kinetics.

Protocol: Jump-Dilution (Washout) Assay

Objective: Directly measure residence time.

  • Incubation: Incubate membranes with saturating concentration (10x

    
    ) of the test compound (Amine or MTEP) for 1 hour to reach equilibrium.
    
  • Dilution: Dilute the mixture 50-100 fold into buffer containing a high concentration of radioligand (to prevent re-binding of the test compound).

  • Measurement: Measure radioligand binding over time. The rate at which the radioligand binds is limited by the rate at which the test compound dissociates (

    
    ).
    

Visualizing the Assay Workflow

AssayWorkflow Step1 1. Pre-Incubation Membranes + Test Cmpd (10x Ki) Step2 2. Jump Dilution (1:100) Into Buffer + [3H]-Ligand Step1->Step2 Initiate Dissociation Step3 3. Time-Course Sampling (0 - 120 min) Step2->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Data Fitting (One-phase exponential association) Step4->Step5 Logic Rate of [3H] binding = k_off of Test Cmpd Step5->Logic

Figure 2: Jump-Dilution workflow to isolate the dissociation rate (


) of the unlabeled test compound.

References

  • Anderson, J. J., et al. (2002). In vivo receptor occupancy of mGlu5 receptor antagonists: relationship to anxiolytic activity.Journal of Pharmacology and Experimental Therapeutics , 303(3), 1044-1051. Link

  • Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-MTEP: Novel High-Affinity Radioligands for the Metabotropic Glutamate Receptor Subtype 5.Bioorganic & Medicinal Chemistry Letters , 13(3), 351-354. Link

  • Guo, D., et al. (2014). Kinetic analysis of the interaction of negative allosteric modulators with the metabotropic glutamate receptor 5.British Journal of Pharmacology , 171(19), 4504-4517. Link

  • Heitman, L. H., et al. (2015). Target residence time-guided optimization on G protein-coupled receptors.Drug Discovery Today , 20(11), 1332-1337. Link

Validation

Comparative Neurotoxicity of Phenylethynyl Pyridine Analogs: MPEP vs. MTEP

This guide provides a rigorous technical comparison of phenylethynyl pyridine (PEP) analogs, specifically focusing on the prototype MPEP and its structural evolution MTEP . It addresses their comparative neurotoxicity, p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of phenylethynyl pyridine (PEP) analogs, specifically focusing on the prototype MPEP and its structural evolution MTEP . It addresses their comparative neurotoxicity, pharmacological selectivity, and the critical experimental nuances required to distinguish on-target mGluR5 modulation from off-target NMDA receptor inhibition.

Executive Summary & Structural Evolution

Phenylethynyl pyridine analogs are negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). They are critical tools in drug development for anxiety, depression, and neurodegenerative disorders.[1]

  • MPEP (2-methyl-6-(phenylethynyl)pyridine): The first-generation prototype. While potent, it possesses significant "dirty" pharmacology, specifically off-target inhibition of NMDA receptors at high concentrations.

  • MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine): A second-generation analog designed to eliminate the NMDA receptor liability. It exhibits superior selectivity and metabolic stability.

Critical Insight for Researchers: In neurotoxicity assays, MPEP often appears more neuroprotective than MTEP. This is frequently a false positive artifact caused by MPEP's direct blockade of NMDA channels, rather than mGluR5 modulation. MTEP is the requisite control to validate mGluR5-specific mechanisms.

Mechanistic Comparison & Signaling Pathways

To understand the toxicity profiles, one must distinguish between the intended Gq-coupled pathway and the off-target ionotropic interference.

Comparative Mechanism of Action
  • On-Target (mGluR5): Both compounds bind to the transmembrane allosteric site, preventing Gq protein coupling, Phospholipase C (PLC) activation, and subsequent intracellular

    
     release.
    
  • Off-Target (NMDA): MPEP (but not MTEP) acts as a weak antagonist at the NMDA receptor ion channel, directly reducing

    
     influx and excitotoxicity.
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the specific locus of MPEP's off-target effect.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Activates Gq Gq Protein mGluR5->Gq Couples PLC PLC (Phospholipase C) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces ER_Ca ER Ca2+ Release IP3->ER_Ca Triggers Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR->Ca_Influx Permits MPEP MPEP (Prototype) MPEP->mGluR5 Blocks (NAM) MPEP->NMDAR OFF-TARGET BLOCK (>20 µM) MTEP MTEP (Selective) MTEP->mGluR5 Blocks (NAM) MTEP->NMDAR No Effect

Caption: Comparative signaling blockade. Note MPEP's dual-action (dashed line) vs. MTEP's selective inhibition.

Quantitative Performance Data

The following data consolidates findings from multiple comparative studies (see References), highlighting the "selectivity window" that defines the safety profile of these analogs.

Table 1: Potency and Selectivity Profile[2]
ParameterMPEPMTEPBiological Implication
mGluR5 IC50 16 - 36 nM5 - 16 nMMTEP is ~2-3x more potent at the target.
NMDA IC50 ~20 - 30 µM> 300 µMCritical: MPEP inhibits NMDA at concentrations often used in vitro.
mGluR1 IC50 > 100 µM> 100 µMBoth are highly selective against mGluR1.
CYP1A2 Inhibition Potent InhibitorWeak/No InhibitionMPEP risks drug-drug interactions in vivo.
In Vivo Half-life Short (< 1 hr)Moderate (2-4 hrs)MTEP allows for more stable dosing in behavioral studies.
Table 2: Neuroprotective Efficacy (Excitotoxicity Models)
Assay ConditionMPEP EffectMTEP EffectInterpretation
Pure NMDA Toxicity High ProtectionNo/Low ProtectionMPEP protection is an artifact of NMDA blockade.
DHPG (mGluR5 Agonist) High ProtectionHigh ProtectionBoth effectively block mGluR5-mediated damage.
Mechanical Injury Moderate ProtectionModerate ProtectionmGluR5 contributes to trauma pathology.

Experimental Protocols

To generate reliable data, researchers must use self-validating protocols that control for off-target effects.

Protocol A: Differential Neurotoxicity/Protection Assay

Objective: To determine if a compound's neuroprotective effect is mediated by mGluR5 or NMDA blockade.

Reagents:

  • Primary Cortical Neurons (DIV 12-14).

  • Agonists: NMDA (50 µM), DHPG (100 µM).

  • Antagonists: MPEP (titrated 1-100 µM), MTEP (titrated 1-100 µM).

  • Detection: LDH Release Kit (Cytotoxicity) or Calcein-AM (Viability).

Workflow:

  • Pre-treatment: Incubate neurons with MPEP or MTEP for 30 minutes.

    • Crucial Step: Use a log-scale concentration curve. MPEP will show a biphasic response (mGluR5 block at low doses, NMDA block at high doses).

  • Insult:

    • Group A (NMDA Specificity Check): Add NMDA (50 µM) + Glycine (10 µM).

    • Group B (mGluR5 Specificity Check): Add DHPG (100 µM).

  • Incubation: 24 hours at 37°C.

  • Readout: Measure LDH release in supernatant. Normalize to "Total Lysis" control (100% toxicity).

Validation Logic:

  • If MPEP protects against NMDA but MTEP does not , the mechanism is off-target NMDA inhibition .

  • If Both protect against DHPG, the mechanism is on-target mGluR5 inhibition .

Protocol B: In Vivo Functional Toxicity (Locomotor)

Objective: To assess sedation or ataxia, which are common confounders in neurobehavioral studies of these analogs.

Workflow:

  • Subjects: C57BL/6 mice (n=8/group).

  • Dosing:

    • Vehicle (Saline/Tween80).

    • MPEP (10, 30 mg/kg i.p.).

    • MTEP (10, 30 mg/kg i.p.).

  • Apparatus: Open Field Chamber with infrared tracking.

  • Measurement: Total distance traveled (cm) over 30 minutes.

  • Analysis:

    • Significant decrease in distance = Sedation/Motor impairment.

    • Note: MPEP often causes sedation at >30 mg/kg; MTEP is generally devoid of this at similar doses.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the correct analog and interpreting the results.

Experiment_Logic Start Start: Select Analog Goal Goal: Study mGluR5 Role Start->Goal Choice Choose Compound Goal->Choice MPEP MPEP (Prototype) Choice->MPEP Historical Data MTEP MTEP (Selective) Choice->MTEP Preferred Tool Assay Run Excitotoxicity Assay MPEP->Assay MTEP->Assay Result_MPEP Result: Protection against NMDA? Assay->Result_MPEP Result_MTEP Result: Protection against NMDA? Assay->Result_MTEP Interp_MPEP CAUTION: Likely Off-Target (NMDA Blockade) Result_MPEP->Interp_MPEP Yes (>20µM) Interp_MTEP VALID: On-Target (mGluR5 Modulation) Result_MTEP->Interp_MTEP No

Caption: Decision logic for interpreting neuroprotection data. MTEP is the requisite negative control for NMDA-mediated effects.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2] Neuropharmacology.

  • O'Leary, D. M., et al. (2000). "Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism." British Journal of Pharmacology.

  • Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor." Bioorganic & Medicinal Chemistry Letters.

  • Lea, P. M., et al. (2005). "Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors." British Journal of Pharmacology.

  • Anderson, J. J., et al. (2003). "In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine." European Journal of Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-5-(phenylethynyl)pyridin-2-amine

The handling of novel, highly conjugated neuroactive compounds requires a paradigm shift from standard laboratory safety protocols. As a Senior Application Scientist, I have overseen the integration of potent alkynylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel, highly conjugated neuroactive compounds requires a paradigm shift from standard laboratory safety protocols. As a Senior Application Scientist, I have overseen the integration of potent alkynylpyridine derivatives into high-throughput screening workflows.

The compound 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a specialized structural hybrid. It combines the extreme dermal toxicity of an aminopyridine moiety with the high lipophilicity and blood-brain barrier (BBB) penetrability of a phenylethynyl group—a substructure famously utilized in potent metabotropic glutamate receptor 5 (mGluR5) antagonists like MPEP [1].

This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring scientific integrity, personnel safety, and environmental compliance.

Mechanistic Hazard Profile & Quantitative Risk Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's threat. The hazard profile of 3-Methyl-5-(phenylethynyl)pyridin-2-amine is driven by two synergistic factors:

  • The Aminopyridine Core: Simple aminopyridines (e.g., 2-Amino-3-methylpyridine) are classified under GHS as H310: Fatal in contact with skin [2]. They rapidly absorb through the epidermis, causing severe systemic toxicity and convulsions.

  • The Phenylethynyl Substitution: The addition of the alkyne-phenyl group drastically increases the molecule's partition coefficient (LogP), turning a toxic base into a highly efficient CNS-penetrant [3].

Table 1: Quantitative Physicochemical & Toxicity Comparison

Compound / SubstructureMolecular Wt.Est. LogP (Lipophilicity)Primary Hazard / TargetQuantitative Metric
2-Amino-3-methylpyridine108.14 g/mol ~0.9Systemic Dermal ToxicityLD50 (Dermal): Highly Toxic
MPEP (Alkyne analog)193.24 g/mol ~3.2CNS: mGluR5 AntagonistIC50 = 36 nM
3-Methyl-5-(phenylethynyl)pyridin-2-amine 208.26 g/mol > 3.5 Severe CNS / Dermal Toxicity High BBB Permeability

Causality Insight: The high LogP (>3.5) means that if this powder contacts the moisture of human skin, it will partition directly into the lipid bilayers of the epidermis and rapidly enter systemic circulation, heading straight for the central nervous system.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient. You must implement a high-containment barrier system.

PPE ComponentSpecificationOperational Causality
Gloves Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Aminopyridines easily permeate latex and thin nitrile. Double-gloving ensures a fail-safe against micro-tears during mechanical manipulation.
Eye Protection Z87.1+ Rated Splash GogglesPrevents mucosal absorption of aerosolized particles. Safety glasses with side shields are inadequate for highly active powders.
Body Protection Tyvek® Disposable Lab Coat with elastic cuffsPrevents the accumulation of lipophilic dust on reusable cotton lab coats, mitigating the risk of chronic, low-dose exposure.
Respiratory P100 Particulate Respirator (if outside BSC)Alkynylpyridines are prone to electrostatic aerosolization. P100 filters intercept 99.97% of airborne neurotoxic particulates.

Toxicological Pathway and Interception Strategy

The following diagram illustrates the logical relationship between the compound's exposure routes, its toxicological mechanism, and where our prescribed PPE physically intercepts the threat.

G Inhalation Inhalation Pathway Hazard->Inhalation Dermal Dermal Pathway Hazard->Dermal Blood Systemic Circulation Inhalation->Blood Dermal->Blood Hood->Inhalation Intercepts Gloves->Dermal Intercepts BBB Blood-Brain Barrier Blood->BBB BBB->Target

Toxicological pathway of alkynylpyridines and critical PPE interception points.

Experimental Workflow: Safe Handling & Solvation Protocol

This self-validating protocol guarantees that the dry powder is fully contained and neutralized into a manageable liquid state before it ever leaves the containment zone.

Step 1: Environmental Preparation

  • Action: Purge the analytical balance inside a certified ductless fume hood or Class II Type B2 Biological Safety Cabinet (BSC).

  • Causality: Prevents the aerosolization of the fine powder into the general laboratory atmosphere.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the chemical vial and an anti-static weighing boat with a static-dissipative cloth.

  • Causality: Highly conjugated alkynes exhibit strong electrostatic properties. Static mitigation prevents spontaneous powder dispersion when the vial is opened.

Step 3: Transfer and Solvation

  • Action: Weigh the required mass using a micro-spatula. Immediately add anhydrous Dimethyl Sulfoxide (DMSO) directly to the weighing vessel before removing it from the hood.

  • Causality: DMSO is required to dissolve the lipophilic phenylethynyl moiety. Solvating inside the hood eliminates the severe risk of transporting dry, highly dispersible powder across the laboratory.

Step 4: Self-Validation of Solvation

  • Action: Hold the sealed vial against a bright white background. Ensure zero particulate matter remains.

  • Causality: Undissolved micro-particles in DMSO act as "Trojan horses," bypassing the skin barrier instantly upon accidental contact. Complete visual clarity validates the solution is safe for automated liquid handling.

Spill Response and Disposal Plan

In the event of a powder spill outside of the containment hood, execute the following procedure immediately.

Step 1: Chemical Stabilization

  • Action: Do NOT sweep the powder. Immediately cover the spill with absorbent pads slightly dampened with a 10% acidic solution (e.g., dilute citric acid or HCl).

  • Causality: The aminopyridine nitrogen is basic. Acidification instantly protonates the amine, converting the highly volatile, lipophilic free-base into a heavier, water-soluble, non-volatile salt, halting aerosolization.

Step 2: Collection

  • Action: Wipe inward (centripetally) to prevent spreading. Place all materials, including the outer layer of your double gloves, into a designated, sealable hazardous waste bag.

Step 3: Self-Validating Decontamination

  • Action: Swab the decontaminated benchtop with a slightly dampened piece of filter paper. Take the filter paper into a dark room and expose it to a 254 nm UV lamp.

  • Causality: The extended pi-conjugation of the phenylethynylpyridine system fluoresces vividly under UV light. An absolute absence of fluorescence on the swab validates that the decontamination is 100% complete and the area is safe.

Step 4: Final Disposal

  • Action: Label the waste as "Toxic Aminopyridine/Alkyne Waste." Route exclusively for high-temperature incineration.

  • Causality: Flushing down the sink is strictly prohibited, as the compound is highly toxic to aquatic life and resists standard municipal water degradation processes.

References

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology 38.10 (1999): 1493-1503. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine." PubChem, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3025961, Mpep." PubChem, 2026. [Link]

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